Taurolidine citrate
Description
Properties
CAS No. |
1333382-80-1 |
|---|---|
Molecular Formula |
C13H24N4O11S2 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
4-[(1,1-dioxo-1,2,4-thiadiazinan-4-yl)methyl]-1,2,4-thiadiazinane 1,1-dioxide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C7H16N4O4S2.C6H8O7/c12-16(13)3-1-10(5-8-16)7-11-2-4-17(14,15)9-6-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9H,1-7H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
RMTOBKFGSODIEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)NCN1CN2CCS(=O)(=O)NC2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Taurolidine Citrate: A Technical Guide to its Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurolidine (B130013), a derivative of the amino acid taurine, is a broad-spectrum antimicrobial agent with established anti-inflammatory and antineoplastic properties.[1] When complexed with citrate (B86180), its utility is enhanced, particularly in clinical applications such as catheter lock solutions, where it helps prevent both microbial colonization and thrombosis.[2] This technical guide provides an in-depth overview of the chemical and structural properties of taurolidine citrate, its mechanism of action, and detailed experimental protocols for its analysis.
Chemical Structure and Properties
This compound is a salt formed between the basic taurolidine molecule and the acidic citric acid. The chemical name for taurolidine is 4,4'-Methylene-bis(1,2,4-thiadiazinane)-1,1,1',1'-tetraoxide.[1] The citrate ion not only improves the solubility and stability of taurolidine in aqueous solutions but also contributes anticoagulant properties by chelating calcium ions.
Physicochemical Properties of Taurolidine and this compound
A summary of the key physicochemical properties of taurolidine and its citrate salt is presented in Table 1.
| Property | Taurolidine | This compound | References |
| IUPAC Name | 4,4'-Methylene-bis(1,2,4-thiadiazinane)-1,1,1',1'-tetraoxide | 4-[(1,1-dioxo-1,2,4-thiadiazinan-4-yl)methyl]-1,2,4-thiadiazinane 1,1-dioxide;2-hydroxypropane-1,2,3-tricarboxylic acid | [1] |
| CAS Number | 19388-87-5 | 1333382-80-1 | [1] |
| Molecular Formula | C₇H₁₆N₄O₄S₂ | C₁₃H₂₄N₄O₁₁S₂ | [1] |
| Molecular Weight | 284.35 g/mol | 476.5 g/mol | [1] |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [1] |
| Melting Point | 154-158 °C | No specific data found for the citrate salt. General methods for determining the melting point of pharmaceutical salts are available. | [3] |
| pKa | Not explicitly found for the citrate salt. General methods for pKa determination are available. | Not explicitly found for the citrate salt. General methods for pKa determination are available. | [4] |
Solubility Profile
The solubility of this compound varies significantly across different solvents, as detailed in Table 2.
| Solvent | Solubility | References |
| Water (20 °C) | Sparingly soluble | [1] |
| Chloroform | Practically insoluble | [1] |
| Boiling Acetone | Slightly soluble | [1] |
| Ethanol | Slightly soluble | [1] |
| Methanol | Slightly soluble | [1] |
| Ethyl Acetate | Slightly soluble | [1] |
| Dilute Hydrochloric Acid | Soluble | [1] |
| Dilute Sodium Hydroxide | Soluble | [1] |
| N,N-dimethylformamide (60 °C) | Freely soluble | [1] |
Mechanism of Action
The biological activity of taurolidine is primarily attributed to its hydrolysis in aqueous environments, which leads to the release of active methylol groups and formaldehyde (B43269). These reactive species interact with microbial cell walls, leading to their degradation and the inhibition of microbial adherence.[1]
Antimicrobial and Anti-adherence Mechanism
The antimicrobial action of taurolidine is non-specific, which minimizes the development of microbial resistance. The released formaldehyde chemically reacts with the murein in bacterial cell walls and the amino and hydroxyl groups of endotoxins and exotoxins, leading to their denaturation.[1]
Antineoplastic Activity: Induction of Apoptosis
Taurolidine has been shown to induce apoptosis in various cancer cell lines through both the intrinsic and extrinsic pathways.[5][6] This involves the activation of caspases and modulation of the Bcl-2 family of proteins.
Anti-inflammatory and Anti-angiogenic Effects
Taurolidine exhibits anti-inflammatory properties by downregulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[1] Its anti-angiogenic effects are linked to the suppression of Vascular Endothelial Growth Factor (VEGF).[2]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization and biological evaluation of this compound.
Determination of Physicochemical Properties
1. Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of the equilibrium solubility of this compound in various aqueous buffers.
-
Materials:
-
This compound powder
-
Buffer solutions (pH 1.2, 4.5, 6.8)
-
Mechanical shaker/agitator
-
Constant temperature water bath or incubator (37 ± 1 °C)
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
-
Procedure:
-
Prepare a supersaturated solution of this compound by adding an excess amount of the powder to a known volume of each buffer solution in separate flasks.
-
Place the flasks in a mechanical shaker within a constant temperature bath set at 37 ± 1 °C.
-
Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
At each time point, withdraw an aliquot from each flask.
-
Centrifuge the aliquot to pellet the undissolved solid.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered solution appropriately with the mobile phase.
-
Analyze the concentration of dissolved this compound using a validated HPLC method.
-
Equilibrium solubility is reached when the concentration of the compound does not change significantly between consecutive time points.
-
2. Melting Point Determination
This protocol describes the determination of the melting point of this compound using a capillary melting point apparatus.
-
Materials:
-
This compound powder (dried)
-
Capillary tubes
-
Melting point apparatus
-
-
Procedure:
-
Ensure the this compound sample is thoroughly dried to remove any residual solvent.
-
Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point). The melting range is reported as onset to clear point.
-
Biological Assays
1. Western Blot Analysis of Bcl-2 and Bax Expression
This protocol details the procedure for assessing the effect of this compound on the expression of the apoptotic regulatory proteins Bcl-2 and Bax in cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Culture cancer cells to ~80% confluency and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells with lysis buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system and perform densitometric analysis to quantify the relative protein expression levels.[7]
-
2. Caspase Activity Assay
This protocol describes a colorimetric assay to measure the activity of caspases (e.g., caspase-3, -8, -9) in cells treated with this compound.
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer
-
Caspase colorimetric assay kit (containing a specific p-nitroaniline (pNA)-conjugated substrate for the caspase of interest)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound to induce apoptosis.
-
Lyse the cells according to the kit manufacturer's instructions.
-
Add the caspase substrate to the cell lysates in a new 96-well plate.
-
Incubate the plate at 37 °C for 1-2 hours to allow for cleavage of the substrate by the active caspase.
-
Measure the absorbance of the cleaved pNA at 405 nm using a microplate reader.
-
The increase in absorbance is proportional to the caspase activity in the sample.[8]
-
3. Cytokine Level Measurement by ELISA
This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant of immune cells treated with this compound.
-
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound
-
Commercially available ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)
-
Microplate reader
-
-
Procedure:
-
Culture immune cells and pre-treat with various concentrations of this compound.
-
Stimulate the cells with an inflammatory agent like LPS.
-
After an appropriate incubation period, collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with the capture antibody.
-
Adding the cell supernatants and standards to the wells.
-
Adding the biotinylated detection antibody.
-
Adding a streptavidin-enzyme conjugate.
-
Adding a chromogenic substrate.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[9][10][11]
-
Conclusion
This compound is a multifaceted compound with significant potential in various therapeutic areas, stemming from its well-defined antimicrobial, anti-inflammatory, and antineoplastic properties. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing its chemical structure, physicochemical characteristics, and mechanisms of action. The detailed experimental protocols offer a practical framework for the further investigation and development of this promising therapeutic agent.
References
- 1. Taurolidine - Wikipedia [en.wikipedia.org]
- 2. Taurolidine | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is Taurolidine used for? [synapse.patsnap.com]
- 4. bjcardio.co.uk [bjcardio.co.uk]
- 5. genesandcancer.com [genesandcancer.com]
- 6. Taurolidine induces apoptosis of murine melanoma cells in vitro and in vivo by modulation of the Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. Cytokine Elisa [bdbiosciences.com]
- 11. Cell Culture and estimation of cytokines by ELISA [protocols.io]
Taurolidine Citrate: A Deep Dive into its Apoptotic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurolidine (B130013), a derivative of the amino acid taurine, has garnered significant interest in the scientific community for its multifaceted biological activities, including its potent anti-neoplastic properties.[1][2] Initially developed as a broad-spectrum antimicrobial agent, its ability to induce programmed cell death, or apoptosis, in various cancer cell lines has opened new avenues for its therapeutic application in oncology.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying taurolidine citrate-induced apoptosis, focusing on the core signaling pathways. It is designed to be a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the key cellular processes.
Core Mechanisms of Taurolidine-Induced Apoptosis
Taurolidine citrate (B86180) triggers apoptosis through a dual-pronged approach, activating both the intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways.[4] This coordinated induction ensures a robust and efficient dismantling of the cancer cell. The process is largely dependent on the activation of a cascade of cysteine-aspartic proteases known as caspases.[3]
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a critical component of taurolidine's apoptotic machinery. It is initiated by intracellular stress signals that converge on the mitochondria.
-
Modulation of the Bcl-2 Family: Taurolidine treatment leads to a significant shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it enhances the expression of the pro-apoptotic protein Bax while concurrently inhibiting the anti-apoptotic protein Bcl-2.[2][5] This alteration of the Bax/Bcl-2 ratio is a pivotal event, as it dictates the permeability of the outer mitochondrial membrane.
-
Mitochondrial Outer Membrane Permeabilization (MOMP) and Cytochrome c Release: The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane, a process known as MOMP. This permeabilization facilitates the release of cytochrome c from the intermembrane space into the cytosol.[4]
-
Apoptosome Formation and Caspase-9 Activation: Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of a multi-protein complex called the apoptosome. The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.
-
Executioner Caspase Activation: Activated caspase-9 proceeds to cleave and activate executioner caspases, primarily caspase-3. Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.[4]
The Extrinsic (Death Receptor) Pathway
Taurolidine also engages the extrinsic pathway, which is initiated by the binding of extracellular death ligands to their cognate receptors on the cell surface.
-
Influence on Death Receptor Signaling: While the direct binding of taurolidine to death receptors has not been fully elucidated, evidence suggests it sensitizes cancer cells to death receptor-mediated apoptosis. Studies have shown synergistic effects when taurolidine is combined with TNF-related apoptosis-inducing ligand (TRAIL), indicating an interplay with the TRAIL receptor signaling pathway. The modulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) by taurolidine may also contribute to the activation of this pathway.
-
DISC Formation and Caspase-8 Activation: The engagement of death receptors, such as Fas or TRAIL receptors, leads to the recruitment of adaptor proteins like Fas-Associated Death Domain (FADD). This results in the formation of the Death-Inducing Signaling Complex (DISC), which serves as a platform for the recruitment and auto-activation of pro-caspase-8, the initiator caspase of the extrinsic pathway.
-
Crosstalk with the Intrinsic Pathway: Activated caspase-8 can directly activate executioner caspases like caspase-3. Additionally, it can cleave the BH3-only protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, where it promotes Bax activation and cytochrome c release, thus amplifying the apoptotic signal through the intrinsic pathway.
Data Presentation: Quantitative Analysis of Taurolidine's Efficacy
The pro-apoptotic efficacy of taurolidine has been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its cytotoxic potential.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| HT29 | Colon Carcinoma | ~250 | 24 | [5] |
| Chang Liver | Liver Cancer | ~250 | 24 | [5] |
| HT1080 | Fibrosarcoma | >250 | 24 | [5] |
| AsPC-1 | Pancreatic Carcinoma | ~1000 | 24 | [5] |
| BxPC-3 | Pancreatic Carcinoma | ~250 | 24 | [5] |
| B16 4A5 | Murine Melanoma | 0-100 (concentration range) | 12, 24 | [2] |
| B16 F10 | Murine Melanoma | 0-100 (concentration range) | 12, 24 | [2] |
| SiHa | Cervical Carcinoma | 204.1 | Not Specified | [4] |
| SK-N-BE(2)-M17 | Neuroblastoma | 100-500 (concentration range) | 12, 24, 48 | |
| SK-N-SH | Neuroblastoma | 100-500 (concentration range) | 12, 24, 48 | [6] |
| PA-1 | Ovarian Teratocarcinoma | 10-35 (range) | 72 | [3] |
| SKOV-3 | Ovarian Cancer | 10-35 (range) | 72 | [3] |
| SCC 4 | Squamous Cell Carcinoma | 0.01%, 0.1%, 0.5% (concentrations) | 2 | [2] |
| SCC 15 | Squamous Cell Carcinoma | 0.01%, 0.1%, 0.5% (concentrations) | 2 | [2] |
| PBMCs | Peripheral Blood Mononuclear Cells | 500 | 2 | |
| PBMCs | Peripheral Blood Mononuclear Cells | 40 | 24 | [7] |
| Granulocytes | Granulocytes | 520 | 2 | [7] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the apoptotic effects of this compound.
Assessment of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment with taurolidine.
Materials:
-
Cancer cell lines (e.g., HT29, Chang Liver, HT1080, AsPC-1, BxPC-3)[5]
-
This compound solution
-
6-well plates
-
Trypsin-EDTA
-
Binding Buffer (e.g., Bender MedSystems)[5]
-
Annexin V-FITC (e.g., BD Biosciences)[5]
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells at a density of 3 × 10^6 cells/well in 6-well plates and incubate for 18-24 hours to achieve a subconfluent monolayer.[5]
-
Treatment: Wash the cells and incubate for an additional 2 hours before adding this compound at desired concentrations (e.g., 100 µM, 250 µM, 1000 µM). A vehicle control (e.g., 5% Povidone) should be included. Incubate for specified time points (e.g., 6 hours and 24 hours).[5]
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be harvested by trypsinization.[5]
-
Staining:
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cells in 195 µl of Binding Buffer.[5]
-
Adjust cell density to approximately 2 × 10^3 cells/µl.[5]
-
Add 5 µl of Annexin V-FITC to the cell suspension, vortex gently, and incubate for 10 minutes at room temperature in the dark.[5]
-
Add PI to the cell suspension just before analysis.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Bcl-2 Family Proteins and Caspases
This technique is used to detect changes in the expression levels of key apoptotic proteins.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer (or other suitable lysis buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-caspase-8, anti-caspase-9)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol (General, to be adapted for specific antibodies):
-
Protein Extraction: Lyse the cells in ice-cold RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponding to the proteins of interest can be quantified using densitometry software.
Cytochrome c Release Assay (via Western Blot of Cellular Fractions)
This method determines the translocation of cytochrome c from the mitochondria to the cytosol.
Materials:
-
Treated and untreated cells
-
Digitonin-based cell permeabilization buffer
-
Mitochondria isolation kit (or buffers for differential centrifugation)
-
Western blot materials (as listed above)
-
Primary antibody against cytochrome c
-
Antibodies against mitochondrial (e.g., COX IV) and cytosolic (e.g., GAPDH) loading controls
Protocol (General):
-
Cell Fractionation:
-
Harvest treated and untreated cells.
-
Gently permeabilize the plasma membrane using a low concentration of digitonin, which selectively permeabilizes the plasma membrane while leaving the mitochondrial membranes intact.
-
Separate the cytosolic fraction from the mitochondrial fraction by differential centrifugation.
-
-
Western Blot Analysis:
-
Perform Western blotting on both the cytosolic and mitochondrial fractions as described in the previous protocol.
-
Probe the membrane with an antibody against cytochrome c.
-
To ensure proper fractionation, also probe for a mitochondrial marker (which should be present only in the mitochondrial fraction) and a cytosolic marker (which should be present only in the cytosolic fraction). An increase in the cytochrome c signal in the cytosolic fraction of treated cells indicates its release from the mitochondria.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key apoptotic signaling pathways induced by this compound and a general experimental workflow.
Caption: this compound induces apoptosis via both extrinsic and intrinsic pathways.
Caption: General workflow for studying taurolidine-induced apoptosis.
Conclusion
This compound demonstrates significant promise as an anti-neoplastic agent due to its ability to effectively induce apoptosis in cancer cells through the coordinated activation of both the intrinsic and extrinsic signaling pathways. Its mechanism of action, characterized by the modulation of the Bax/Bcl-2 ratio, release of mitochondrial cytochrome c, and activation of a cascade of caspases, provides a solid rationale for its further investigation in preclinical and clinical settings. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for researchers seeking to explore the therapeutic potential of this compound and to further unravel the intricacies of its apoptotic signaling network. Further research is warranted to fully elucidate the direct interactions of taurolidine with components of the extrinsic pathway and to expand the library of quantitative data across a broader spectrum of cancer types.
References
- 1. Therapeutic Potential of RTA 404 in Human Brain Malignant Glioma Cell Lines via Cell Cycle Arrest via p21/AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [In vitro effect of taurolidine on squamous cell carcinoma in the oral cavity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative analysis of cell death induction by Taurolidine in different malignant human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taurolidine, a Sulfonic Amino Acid Derivative, Induces Apoptosis and Cytotoxicity against Cervical Cell Carcinoma an In Silico and in Vitro Approach | International Research Journal of Multidisciplinary Technovation [asianrepo.org]
- 5. Taurolidine induces apoptosis of murine melanoma cells in vitro and in vivo by modulation of the Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taurolidine specifically inhibits growth of neuroblastoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Antiseptic and Antineoplastic Agent Taurolidine Modulates Key Leukocyte Functions - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the anti-biofilm mechanism of Taurolidine citrate
An In-depth Technical Guide on the Anti-Biofilm Mechanism of Taurolidine (B130013) Citrate (B86180)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biofilm formation by pathogenic microorganisms presents a significant challenge in clinical settings, leading to persistent infections and increased resistance to conventional antimicrobial agents. Taurolidine, a derivative of the amino acid taurine, has demonstrated broad-spectrum antimicrobial and anti-biofilm properties. When combined with citrate, its efficacy is enhanced, making Taurolidine citrate a promising agent for the prevention and treatment of biofilm-associated infections, particularly in the context of medical devices. This technical guide provides a comprehensive overview of the core anti-biofilm mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key processes involved.
Core Anti-Biofilm Mechanisms of this compound
This compound exerts its anti-biofilm effects through a multi-pronged approach that targets both the microbial cells and the biofilm matrix. The primary mechanisms include direct microbicidal action, inhibition of bacterial adhesion, and disruption of the biofilm structure.
1.1. Microbicidal Action:
The fundamental antimicrobial activity of Taurolidine stems from its chemical structure. In an aqueous environment, Taurolidine hydrolyzes to release reactive N-methylol (hydroxymethyl) groups.[1][2][3] These highly reactive moieties interact with and cause irreversible damage to the microbial cell envelope.[2][4][5]
-
Cell Wall Disruption: The methylol groups covalently bind to the primary amino groups of peptidoglycan in bacterial cell walls, leading to structural disintegration and subsequent cell lysis.[2] This mechanism is effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.[6][7][8]
-
Fungal Cell Wall Interaction: A similar interaction occurs with components of fungal cell walls, contributing to its fungicidal activity.[4][7]
The citrate component of the formulation contributes to the antimicrobial effect by chelating divalent cations like magnesium and calcium.[9] These ions are crucial for maintaining the integrity of the bacterial cell membrane. Their chelation by citrate disrupts the membrane, enhancing the overall microbicidal action.[9]
1.2. Inhibition of Bacterial Adhesion:
The initial step in biofilm formation is the adhesion of planktonic bacteria to a surface. Taurolidine has been shown to effectively inhibit this crucial stage.
-
Interaction with Adhesins: Taurolidine can interact with bacterial surface structures responsible for adhesion, such as fimbriae and flagella, thereby preventing the initial attachment of bacteria to surfaces like catheters and host epithelial cells.[1][3] Studies have shown that Taurolidine has a high affinity for the fimbrial proteins of E. coli, potentially competing with natural substrates and blocking adhesion.[10][11][12]
1.3. Biofilm Disruption and Eradication:
Beyond preventing initial attachment, this compound is also effective against established biofilms.
-
Matrix Degradation: While the direct enzymatic degradation of the extracellular polymeric substance (EPS) matrix by Taurolidine is not its primary mechanism, the disruption of the embedded microbial cells contributes to the overall breakdown of the biofilm structure. The combination with citrate can further destabilize the biofilm matrix by sequestering essential cations.
-
Neutralization of Virulence Factors: Taurolidine has been shown to neutralize bacterial endotoxins (lipopolysaccharides) and exotoxins.[1][3][13] This action reduces the inflammatory response and tissue damage associated with biofilm infections. Furthermore, studies on Pseudomonas aeruginosa have indicated that Taurolidine, in combination with EDTA, can affect the pathogen's secretory activity, including the production of autoinducers and other virulence factors, suggesting an indirect impact on quorum sensing pathways that regulate biofilm maintenance.[14][15][16]
Quantitative Data on Anti-Biofilm Efficacy
The effectiveness of this compound against various microbial biofilms has been quantified in several studies. The following tables summarize key findings.
Table 1: Eradication of Biofilms by Taurolidine-Citrate Solution
| Microorganism | Initial Biofilm Count (CFU/cm²) | Treatment | Log Reduction | Reference |
| Staphylococcus aureus | 10⁶ - 10⁸ | Taurolidine-citrate (24h) | 6.0 | [17] |
| Enterococcus faecalis | 10⁶ - 10⁸ | Taurolidine-citrate (24h) | 4.6 | [17] |
| Staphylococcus epidermidis | 10⁶ - 10⁸ | Taurolidine-citrate (24h) | 4.8 | [17] |
| Pseudomonas aeruginosa | >10⁵ | 2% Taurolidine | >5 | [18] |
| Candida albicans | >10⁵ | 2% Taurolidine | >5 | [18] |
Table 2: Inhibition of Planktonic Microbial Growth by Taurolidine-Citrate
| Microorganism | Treatment Concentration | Percent Reduction (24h) | Reference |
| Staphylococcus aureus | 675 mg/L | >99% | [17] |
| Staphylococcus epidermidis | 675 mg/L | >99% | [17] |
| Pseudomonas aeruginosa | 675 mg/L | >99% | [17] |
| Enterococcus faecalis | 675 mg/L | >99% | [17] |
| Candida albicans | 13,500 mg/L | Cidal | [17] |
Table 3: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Taurolidine against Periodontitis-Associated Bacteria
| Bacterial Species/Mixture | MIC (mg/ml) | MBC (mg/ml) | Reference |
| Single Species (e.g., P. gingivalis) | 0.31 | 0.64 | [19] |
| 12-Species Mixture | 2.5 | 2.5 | [19] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the anti-biofilm properties of this compound.
3.1. Biofilm Formation and Eradication Assay (Modified Robbins Device)
This protocol is designed to evaluate the efficacy of an antimicrobial agent in eradicating an established biofilm.
-
Biofilm Cultivation:
-
Silicone discs are placed in a Modified Robbins Device.
-
The device is inoculated with a microbial suspension (e.g., S. aureus, P. aeruginosa) at a concentration of approximately 10⁵ CFU/ml in a suitable growth medium supplemented with serum (e.g., 6% serum) to simulate in vivo conditions.
-
The medium is continuously circulated through the device for a set period (e.g., 24-48 hours) to allow for mature biofilm formation on the discs.
-
-
Treatment:
-
The biofilm-coated discs are aseptically removed from the device and rinsed with sterile saline to remove non-adherent cells.
-
The discs are then immersed in the Taurolidine-citrate test solution or a control solution (e.g., heparinized saline) for a specified contact time (e.g., 24 hours).
-
-
Quantification of Viable Cells:
-
Following treatment, the discs are rinsed again to remove the treatment solution.
-
The discs are placed in a sterile tube containing a known volume of sterile saline and sonicated to dislodge the biofilm bacteria.
-
The resulting suspension is serially diluted and plated on appropriate agar (B569324) plates.
-
The plates are incubated, and the colony-forming units (CFU) are counted to determine the number of viable bacteria remaining in the biofilm.
-
Log reduction is calculated by comparing the CFU counts from the treated discs to the control discs.
-
3.2. Microtiter Plate Biofilm Inhibition and Eradication Assay
This high-throughput method is suitable for screening the anti-biofilm activity of compounds.
-
Biofilm Inhibition Assay:
-
A 96-well microtiter plate is filled with a microbial suspension in a growth medium.
-
Serial dilutions of this compound are added to the wells.
-
The plate is incubated for a period sufficient for biofilm formation (e.g., 24 hours).
-
After incubation, the planktonic cells are gently removed, and the wells are washed with sterile saline.
-
The remaining biofilm is quantified using either crystal violet staining (for biomass) or a metabolic dye like 2,3,5-triphenyl tetrazolium chloride (TTC) (for cell viability).
-
-
Biofilm Eradication Assay:
-
Biofilms are allowed to form in a 96-well plate as described above.
-
After biofilm formation, the planktonic cells are removed, and the wells are washed.
-
Serial dilutions of this compound are then added to the established biofilms.
-
The plate is incubated for a further period (e.g., 24 hours).
-
The wells are then washed, and the remaining biofilm is quantified as described for the inhibition assay.
-
Visualizations
Diagram 1: Proposed Anti-Biofilm Mechanism of this compound
Caption: Proposed multi-modal anti-biofilm mechanism of this compound.
Diagram 2: Experimental Workflow for Biofilm Eradication Assay
Caption: Workflow for assessing biofilm eradication using a modified Robbins device.
Diagram 3: Logical Relationship of Taurolidine's Action on Biofilm Formation
Caption: Logical flow of Taurolidine's impact on biofilm prevention and eradication.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. What is the mechanism of Taurolidine? [synapse.patsnap.com]
- 3. Taurolidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Anti-biofilm Activity as a Health Issue [frontiersin.org]
- 6. Taurolidine Acts on Bacterial Virulence Factors and Does Not Induce Resistance in Periodontitis-Associated Bacteria—An In-Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taurolock.tauropharm.com [taurolock.tauropharm.com]
- 8. taurolock.tauropharm.com [taurolock.tauropharm.com]
- 9. The best solution down the line: an observational study on taurolidine- versus citrate-based lock solutions for central venous catheters in hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taurolidine antiadhesive properties on interaction with E. coli; its transformation in biological environment and interaction with bacteria cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Taurolidine Antiadhesive Properties on Interaction with E. coli; Its Transformation in Biological Environment and Interaction with Bacteria Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Taurolidine | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. EDTA and Taurolidine Affect Pseudomonas aeruginosa Virulence In Vitro-Impairment of Secretory Profile and Biofilm Production onto Peritoneal Dialysis Catheters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EDTA and Taurolidine Affect Pseudomonas aeruginosa Virulence In Vitro—Impairment of Secretory Profile and Biofilm Production onto Peritoneal Dialysis Catheters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Activity of a Novel Catheter Lock Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In-vitro activity of taurolidine on single species and a multispecies population associated with periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis, Purification, and Formulation of Taurolidine with Citrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for taurolidine (B130013), with a particular focus on its formulation with citrate (B86180) for clinical applications. The information presented is collated from established patents and scientific literature, offering detailed protocols and quantitative data to support research and development in this field.
Introduction to Taurolidine and its Citrate Formulation
Taurolidine is a broad-spectrum antimicrobial agent derived from the amino acid taurine (B1682933).[1] It has demonstrated efficacy against a wide range of bacteria and fungi and is noted for its ability to neutralize endotoxins and prevent biofilm formation.[1][2] A significant application of taurolidine is in catheter lock solutions to prevent catheter-related bloodstream infections (CRBSIs).[1]
The term "taurolidine citrate" in a clinical and pharmaceutical context primarily refers to a formulation, specifically a catheter lock solution, that contains taurolidine in combination with citric acid and/or sodium citrate. This combination is not typically a distinct synthesized salt but a solution where citrate acts as an anticoagulant and a pH buffer, enhancing the stability and antimicrobial effectiveness of taurolidine.[3][4]
Synthesis of Taurolidine
The synthesis of taurolidine is a multi-step process that has been refined to improve yield and purity while minimizing impurities. The most common and well-documented pathway involves the condensation of taurinamide with formaldehyde (B43269). While various organic acid salts of taurinamide can be used, the succinate (B1194679) salt is frequently cited in detailed synthetic protocols.[5][6]
Synthesis Workflow
The overall synthesis can be visualized as a multi-stage process, starting from the protection of taurine to the final condensation reaction to form taurolidine.
Experimental Protocols
The following protocols are based on detailed descriptions found in the patent literature.[5][6][7][8]
Step 1: Synthesis of Taurinamide Succinate from N-Cbz-Taurinamide
-
Hydrogenation: A suspension of 100 g of N-Cbz-Taurinamide in 1000 ml of methanol (B129727) is prepared. To this, 1.0 g of 10% Palladium on carbon (Pd/C) is added.[5][6]
-
The mixture is subjected to hydrogenation at a pressure of 45-50 psi until the reaction is complete.[5][6]
-
Salt Formation: Upon completion, the catalyst is filtered off. Succinic acid (1.0 equivalent) is added to the filtrate.[5][6]
-
The solvent is then distilled off under vacuum to yield Taurinamide Succinate as a white solid.[5][6]
Step 2: Synthesis of Taurolidine from Taurinamide Succinate
-
Reaction Setup: 100 g of Taurinamide succinate is dissolved in water.[5][9]
-
pH Adjustment: A saturated sodium bicarbonate solution is added to adjust the pH of the solution to a range of 7-8.[5][9]
-
Condensation: 50 ml of formaldehyde is added to the solution.[5][9]
-
The reaction mixture is stirred for 4 hours at room temperature.[5][9]
-
Isolation: The resulting solid precipitate (crude taurolidine) is collected by filtration and washed with water.[5][9]
Quantitative Data for Taurolidine Synthesis
| Step | Product | Starting Material | Yield | Purity (Initial) | Reference |
| 1 | Taurinamide Succinate | N-Cbz-Taurinamide | ~90% | - | [5][6] |
| 2 | Taurolidine (Crude) | Taurinamide Succinate | ~70% | ~98% | [5][9] |
Purification of Taurolidine
The purification of taurolidine is critical to remove unreacted starting materials and by-products. Recrystallization using a solvent/anti-solvent system is a commonly employed and effective method. It is important to note that taurolidine can decompose during recrystallization in alcoholic solvents and water.[6][7]
Purification Workflow
The purification process involves dissolving the crude product in a suitable solvent and then inducing precipitation with an anti-solvent to obtain a highly pure product.
Experimental Protocol for Purification
-
Dissolution: 100 g of crude taurolidine is dissolved in 400 ml of dimethyl sulfoxide (B87167) (DMSO). A clear solution is obtained, and a precipitate may begin to form immediately.[5][6]
-
Precipitation: To this solution, 1000 ml of toluene (as an anti-solvent) is added to maximize the precipitation of the purified taurolidine.[5][6]
-
Isolation: The solid is collected by filtration, washed with toluene, and then dried to yield a white solid of highly pure taurolidine.[5][6]
Quantitative Data for Taurolidine Purification
| Method | Solvent | Anti-solvent | Yield | Purity (Final) | Reference |
| Crystallization | DMSO | Toluene | 70% | >99.5% (by HPLC) | [5][6] |
| Crystallization (no anti-solvent) | DMSO | - | 40% | >99.5% | [5] |
| Crystallization | DMAc | Toluene | 70% | - | [6] |
Formulation of Taurolidine with Citrate
As previously mentioned, "this compound" is a formulation. The addition of citric acid and a citrate salt (like sodium citrate) to a taurolidine solution serves multiple purposes: it acts as an anticoagulant, helps maintain an acidic pH which enhances taurolidine's stability and biocidal activity, and the citrate itself has some antiseptic properties.[3]
Preparation of a Taurolidine-Citrate Catheter Lock Solution
A typical formulation for a catheter lock solution involves dissolving taurolidine, citric acid, and sodium citrate in water for injection. The pH is a critical parameter and is generally adjusted to be in the range of 5.2 to 6.5.[3] Some formulations may also include heparin.[10][11]
Mechanism of Action and Degradation Pathway
Taurolidine's antimicrobial activity is not due to the parent molecule itself but rather to its degradation products. In an aqueous environment, taurolidine hydrolyzes to release reactive N-methylol (hydroxymethyl) groups. These groups are highly reactive and are responsible for the antimicrobial and anti-endotoxin effects.[2][12]
Analytical Methods for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of taurolidine and for identifying and quantifying impurities. Due to taurolidine's instability in aqueous mobile phases, specific HPLC methods have been developed.[13][14]
-
HPLC with Charged Aerosol Detection (CAD): This method is particularly useful for detecting impurities that lack a UV chromophore.[13]
-
Reverse-Phase HPLC: Can be used with a mobile phase of acetonitrile (B52724) and water, but care must be taken to control for the hydrolysis of taurolidine.[15] Some methods utilize a 100% acetonitrile mobile phase to prevent hydrolysis.[13][14]
Common impurities that may be present in the final product include unreacted starting materials and degradation products such as taurine and taurultam.[16][17]
Conclusion
The synthesis and purification of taurolidine have been optimized to produce a high-purity active pharmaceutical ingredient. The formulation of taurolidine with citrate is a key aspect of its clinical application, particularly in catheter lock solutions, where the citrate component contributes to the overall efficacy and stability of the product. This guide provides a foundational understanding of the key chemical processes and analytical considerations for researchers and professionals working with taurolidine.
References
- 1. Taurolidine - Wikipedia [en.wikipedia.org]
- 2. Taurolidine | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TauroLock™ – about the product [taurolock.tauropharm.com]
- 4. Randomized controlled trial of this compound versus heparin as catheter lock solution in paediatric patients with haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2012070066A1 - Process for the preparation of taurolidine and its intermediates thereof - Google Patents [patents.google.com]
- 7. EP2643308B1 - Process for the preparation of taurolidine and its intermediates thereof - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. Taurolidine synthesis - chemicalbook [chemicalbook.com]
- 10. transcutan.com [transcutan.com]
- 11. drugs.com [drugs.com]
- 12. What is the mechanism of Taurolidine? [synapse.patsnap.com]
- 13. sielc.com [sielc.com]
- 14. HPLC Determination of Taurolidine on Primesep Columns | SIELC Technologies [sielc.com]
- 15. KR102597536B1 - Method for Quantitative Analysis of Taurolidine by Using HPLC - Google Patents [patents.google.com]
- 16. US11738120B1 - Synthesis of taurolidine, purity profiles and polymorphs - Google Patents [patents.google.com]
- 17. Synthesis of taurolidine, purity profiles and polymorphs | TREA [trea.com]
The Anti-inflammatory Properties of Taurolidine Citrate at a Molecular Level: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurolidine, a derivative of the amino acid taurine, has long been utilized for its antimicrobial properties. However, a growing body of evidence has illuminated its potent anti-inflammatory and anti-neoplastic activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory effects of Taurolidine, with a particular focus on Taurolidine Citrate (B86180) formulations. We will delve into its impact on key signaling pathways, cytokine modulation, and the induction of apoptosis in inflammatory cells. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and inflammation biology.
Molecular Mechanisms of Action
Taurolidine exerts its anti-inflammatory effects through a multi-faceted approach at the molecular level. The primary mechanisms include the modulation of pro-inflammatory cytokine production, interference with key inflammatory signaling cascades like NF-κB and STAT3, and the induction of apoptosis in activated immune and malignant cells.
Inhibition of Pro-inflammatory Cytokine Production
A hallmark of inflammation is the excessive production of pro-inflammatory cytokines. Taurolidine has been demonstrated to significantly inhibit the production of several key cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1] The primary mechanism of Taurolidine's action is believed to be through the release of active methylol groups, which can interact with and neutralize inflammatory mediators.
Clinical studies utilizing Taurolidine-citrate-heparin lock solutions in hemodialysis patients have provided quantitative evidence of this inhibitory effect. After a three-month treatment period, a significant reduction in the serum levels of high-sensitivity C-reactive protein (hs-CRP) and IL-6 was observed.[2][3] Furthermore, a decrease in the mRNA expression levels of TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) was also noted, indicating that Taurolidine's inhibitory action occurs at the level of gene transcription.[2][3] One study reported that Taurolidine regulated the NF-κB signaling pathway by inhibiting the separation of NF-κB and IκBα, thereby reducing the expression of inflammatory factors.[4]
Modulation of Inflammatory Signaling Pathways
a) The NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. While direct, conclusive evidence for Taurolidine's interaction with the NF-κB pathway is still emerging, some studies suggest that it may inhibit the dissociation of the NF-κB/IκBα complex, thereby preventing NF-κB activation.[4]
b) The STAT3 Signaling Pathway:
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical signaling cascade involved in inflammation and cancer. Research has shown that Taurolidine can induce the expression of the Gene Associated with Retinoid-Interferon-Induced Mortality-19 (GRIM-19).[5][6] Increased GRIM-19 expression leads to the deactivation of the STAT3 signaling pathway, which in turn downregulates the expression of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1.[5][6]
Induction of Apoptosis
A key anti-inflammatory strategy of Taurolidine is its ability to induce programmed cell death, or apoptosis, in activated immune cells and cancer cells.[1] This eliminates the source of inflammatory mediators and helps to resolve inflammation. Taurolidine initiates apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
This is achieved by modulating the expression of the Bcl-2 family of proteins. Taurolidine treatment has been shown to increase the expression of the pro-apoptotic protein Bax, while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.
Quantitative Data on Cytokine Inhibition
The following table summarizes the quantitative data on the inhibition of inflammatory markers by Taurolidine citrate from a clinical study in hemodialysis patients.
| Inflammatory Marker | Type of Measurement | Percentage Reduction | Statistical Significance (p-value) | Reference |
| hs-CRP | Serum Level | 18.1% (median) | < 0.01 | [2][3] |
| IL-6 | Serum Level | 25.2% (median) | < 0.01 | [2][3] |
| TNF-α | mRNA Expression in PBMCs | 20% (median) | < 0.05 | [2][3] |
| IL-6 | mRNA Expression in PBMCs | 19.7% (median) | = 0.01 | [2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.
Measurement of Cytokine Inhibition by ELISA
Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants following treatment with this compound.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Commercial ELISA kits for the specific cytokines of interest
-
96-well ELISA plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce cytokine production. Include appropriate controls (untreated cells, cells treated with LPS alone, cells treated with this compound alone).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions provided with the commercial kit. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.
Western Blot Analysis of NF-κB Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
Cell line of interest (e.g., macrophages, cancer cells)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-lamin B1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and/or a pro-inflammatory stimulus (e.g., TNF-α) for the desired time. Lyse the cells to extract total protein or perform subcellular fractionation to obtain cytoplasmic and nuclear extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for total lysates, lamin B1 for nuclear extracts).
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.
Materials:
-
Cells to be tested
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and Propidium Iodide according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: NF-κB signaling pathway and proposed inhibition by this compound.
Caption: Taurolidine-induced apoptosis via the intrinsic pathway.
Caption: Experimental workflow for measuring cytokine inhibition by ELISA.
Conclusion
This compound exhibits significant anti-inflammatory properties at the molecular level through a combination of mechanisms. Its ability to suppress the production of key pro-inflammatory cytokines, modulate critical inflammatory signaling pathways such as NF-κB and STAT3, and induce apoptosis in inflammatory cells underscores its therapeutic potential. The quantitative data from clinical studies further support its efficacy in reducing systemic inflammation. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and characterize the anti-inflammatory actions of this compound. Future research should focus on elucidating the precise molecular targets of Taurolidine within these signaling pathways and exploring its therapeutic applications in a broader range of inflammatory conditions. The role of the citrate component, while primarily for anticoagulation and pH buffering in lock solutions, may warrant further investigation for any potential synergistic anti-inflammatory effects.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tunneled catheters with taurolidine-citrate-heparin lock solution significantly improve the inflammatory profile of hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
The Journey of Taurolidine: From Antiseptic to a Novel Antineoplastic Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Taurolidine (B130013), a synthetic broad-spectrum antimicrobial agent derived from the amino acid taurine, has a rich and evolving history. First synthesized in 1972, it was initially utilized for its antibacterial and anti-inflammatory properties, particularly in the prevention of catheter-related infections and peritonitis.[1][2] However, in the late 1990s, a paradigm shift occurred as researchers began to uncover its potent antineoplastic activities, sparking a new wave of investigation into its potential as a cancer therapeutic.[3][4] This technical guide provides a comprehensive overview of the discovery, history, and mechanisms of Taurolidine as an antineoplastic agent, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.
From Microbial Defense to Cancer Offense: A Historical Perspective
The story of Taurolidine's repurposing from an antimicrobial to an anticancer agent is a compelling example of serendipitous discovery in drug development. Its initial application centered on its ability to neutralize bacterial endotoxins and prevent microbial adherence.[5] The journey into oncology was prompted by observations of its multifaceted biological activities, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the immune response.[4][6] Early clinical investigations have shown promise in treating various malignancies, including gastrointestinal cancers and central nervous system tumors.[1]
Quantitative Insights into Antineoplastic Activity
The efficacy of Taurolidine as an antineoplastic agent has been quantified across a range of preclinical studies. The following tables summarize key quantitative data from this research.
Table 1: In Vitro Cytotoxicity of Taurolidine (IC50 Values)
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| PA-1 | Ovarian Cancer | 9.6 - 34.2 | 72 hours | [6] |
| SKOV-3 | Ovarian Cancer | 9.6 - 34.2 | 72 hours | [6] |
| HT29 | Colon Cancer | >1000 (at 6h), ~250 (at 24h) | 6 and 24 hours | [7] |
| Chang Liver | Liver Cancer | >1000 (at 6h), ~250 (at 24h) | 6 and 24 hours | [7] |
| HT1080 | Fibrosarcoma | >1000 (at 6h), ~100 (at 24h) | 6 and 24 hours | [7] |
| AsPC-1 | Pancreatic Cancer | >1000 (at 6h), ~1000 (at 24h) | 6 and 24 hours | [7] |
| BxPC-3 | Pancreatic Cancer | >1000 (at 6h), ~250 (at 24h) | 6 and 24 hours | [7] |
| SK-N-BE(2)-M17 | Neuroblastoma | 126 (at 24h), 51 (at 48h) | 24 and 48 hours | [8] |
| SK-N-SH | Neuroblastoma | 353 (at 24h), 274 (at 48h) | 24 and 48 hours | [8] |
Table 2: In Vivo Antitumor Efficacy of Taurolidine
| Cancer Model | Animal Model | Taurolidine Dose and Administration | Tumor Growth Inhibition | Reference |
| Rat metastatic colorectal tumor (DHD/K12/TRb) | BD IX rats | 100 mg/kg, intraperitoneal | Significant decrease in tumor burden (3±1 nodules vs. 649±101 in control) | [1] |
| Murine melanoma (B16 4A5) | C57BL/6 mice | 15 mg/mouse, intraperitoneal | Significantly inhibited primary and metastatic tumor growth | [9] |
| Human ovarian tumor xenografts | Nude mice | 20 mg/injection, intraperitoneal | Significantly inhibited tumor formation and growth | [6] |
| Disseminated malignant melanoma (B78-D14) | C57BL/6 mice | 1%, 2%, or 3% solution, intraperitoneal or intravenous | Dose-dependent inhibition of total tumor growth | [3] |
| Intraperitoneal osteosarcoma (K7M2) | BALB/c mice | 400 mg/kg (1%) and 800 mg/kg (2%), intraperitoneal | Significantly lower tumor weight compared to control | [6] |
Core Mechanisms of Antineoplastic Action
Taurolidine exerts its anticancer effects through a variety of interconnected mechanisms, primarily centered on the induction of programmed cell death (apoptosis) and the inhibition of tumor-supportive processes like angiogenesis.
Induction of Apoptosis
Taurolidine is a potent inducer of apoptosis in cancer cells, acting through both intrinsic (mitochondrial) and extrinsic pathways.[4][6]
The following diagram illustrates the key signaling events involved in Taurolidine-induced apoptosis.
Caption: Taurolidine-induced apoptosis signaling pathways.
a) Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This assay is a standard method to detect early and late apoptotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
-
Protocol:
-
Cell Culture and Treatment: Seed cancer cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of Taurolidine (e.g., 100, 250, 500 µM) for a specified time (e.g., 12, 24, 48 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
b) Western Blot for Caspase Activation
This technique is used to detect the cleavage and activation of caspases, which are key executioners of apoptosis.
-
Principle: Caspases are synthesized as inactive pro-enzymes (pro-caspases) that are proteolytically cleaved to form active enzymes during apoptosis. Western blotting can be used to detect the decrease of the pro-caspase form and the appearance of the cleaved, active fragments.
-
Protocol:
-
Protein Extraction: Following treatment with Taurolidine, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against specific caspases (e.g., caspase-3, -8, -9) and their cleaved forms overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Taurolidine has been shown to inhibit angiogenesis, in part by reducing the production of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[10][11]
The following diagram illustrates how Taurolidine can interfere with the process of angiogenesis.
Caption: Taurolidine's inhibitory effect on angiogenesis.
a) Endothelial Cell Tube Formation Assay
This is a widely used in vitro assay to assess the ability of endothelial cells to form capillary-like structures.
-
Principle: When cultured on a basement membrane matrix, such as Matrigel, endothelial cells will form a network of tube-like structures. The extent of tube formation can be quantified to assess pro- or anti-angiogenic activity.
-
Protocol:
-
Coating Plates: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.
-
Treatment: Treat the cells with different concentrations of Taurolidine.
-
Incubation: Incubate the plate for 4-18 hours to allow for tube formation.
-
Visualization and Quantification: Visualize the tube networks using a microscope. The degree of tube formation can be quantified by measuring parameters such as the total tube length and the number of branch points using image analysis software.
-
Modulation of Inflammatory Cytokines
Taurolidine has been shown to downregulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), which can contribute to the tumor microenvironment.[12]
Clinical Development and Future Directions
While preclinical data are promising, the clinical development of Taurolidine as a standalone antineoplastic agent is still in its relatively early stages.[4][6] Several phase I and II clinical trials have been conducted, primarily in patients with advanced cancers such as gliomas and gastrointestinal malignancies.[10][13] These studies have generally demonstrated a good safety profile for Taurolidine.[6][11] However, larger, randomized controlled trials are needed to definitively establish its efficacy.[4][6]
The future of Taurolidine in oncology may lie in its use as part of combination therapies. Its unique mechanisms of action, including its anti-inflammatory and immune-modulatory properties, could complement traditional chemotherapy and immunotherapy.[8]
Conclusion
Taurolidine's journey from a humble antiseptic to a promising antineoplastic agent underscores the importance of continued research and the potential for repurposing existing drugs. Its multifaceted mechanisms of action, targeting both the cancer cells directly and the tumor microenvironment, make it a compelling candidate for further investigation. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of this remarkable molecule.
References
- 1. Taurolidine inhibits tumor cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. The tumor suppressive reagent taurolidine inhibits growth of malignant melanoma--a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of taurolidine on brain tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Exploring the effects of taurolidine on tumor weight and microvessel density in a murine model of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 8. kumc.edu [kumc.edu]
- 9. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Taurolidine--a new drug with anti-tumor and anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment of glioblastoma with intravenous taurolidine. First clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
Taurolidine Versus Taurultam: A Technical Guide to Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taurolidine (B130013) (TRD), a taurine-derived antimicrobial agent, has demonstrated significant, selective antineoplastic activity across a wide range of malignancies. In aqueous solutions and in vivo, taurolidine is hydrolyzed into its primary metabolite, taurultam (B145894) (TAU), and formaldehyde-releasing intermediates. A critical question for drug development and mechanistic understanding is the comparative anticancer activity of the parent compound versus its main metabolite. This technical guide synthesizes the available preclinical data, clarifying that while taurultam possesses intrinsic anticancer properties, taurolidine is demonstrably the more potent agent. The superior activity of taurolidine is likely attributable to the synergistic action of its metabolites and reactive methylol groups released during its decomposition, which are not generated by taurultam alone. This guide provides a comparative analysis of their cytotoxicity, details common experimental protocols, and illustrates the key signaling pathways involved in taurolidine-induced cell death.
Metabolic Pathway: From Taurolidine to Taurultam
Taurolidine's biological activity is intrinsically linked to its chemical instability in aqueous environments. It undergoes hydrolysis, breaking its dimeric structure to form taurultam and, critically, N-methylol intermediates which subsequently release formaldehyde. This process is central to its mechanism of action.[1][2][3]
Caption: Metabolic degradation of Taurolidine in an aqueous solution.
Comparative Cytotoxicity: In Vitro Data
Quantitative analysis from in vitro studies consistently demonstrates that taurolidine exhibits significantly greater cytotoxicity against cancer cell lines than taurultam. While taurultam is not inert and does show anticancer effects, it requires substantially higher concentrations to achieve a similar reduction in cell viability.[4] The primary antineoplastic driver appears to be taurolidine itself, through the combined action of its breakdown products.
Table 1: Comparative Efficacy of Taurolidine vs. Taurultam in Cancer Cell Lines
| Compound | Cancer Type(s) | Effective Concentration Range (IC50) | Key Findings & Reference |
| Taurolidine (TRD) | Ovarian, Neuroblastoma, Colon, Pancreatic, Fibrosarcoma | 10 - 275 µM | Consistently induces apoptosis and necrosis at clinically achievable concentrations.[5][6] |
| Taurultam (TAU) | Colon, Pancreatic | > 200 µM (for initial response) | Demonstrates cytotoxic and anti-proliferative effects, but is significantly less potent than Taurolidine.[4] |
Note: IC50 values for Taurolidine can vary significantly based on the cell line and incubation time. Taurultam's effects are noted as "noticeably lower" than Taurolidine's across multiple cell lines.
Experimental Protocol: Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.
Methodology Details:
-
Cell Seeding: Cancer cells (e.g., HT-29 colon cancer, AsPC-1 pancreatic cancer) are seeded at a density of 5x10³ to 1x10⁴ cells/well in a 96-well plate and incubated for 24 hours.
-
Treatment: The culture medium is removed and replaced with fresh medium containing increasing concentrations of taurolidine or taurultam. Control wells receive medium with the vehicle only. The plates are incubated for a defined period (e.g., 24 or 48 hours).
-
MTT Incubation: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization & Readout: The medium is removed, and 150-200 µL of a solvent (e.g., dimethyl sulfoxide, DMSO) is added to each well to dissolve the formazan crystals. The plate is agitated gently, and the absorbance is measured on a microplate reader at approximately 570 nm.
-
Data Analysis: The absorbance of treated wells is compared to the control wells to calculate the percentage of cell viability. The IC50 value—the concentration of the drug that inhibits 50% of cell growth—is determined from the resulting dose-response curve.
Signaling Pathways in Taurolidine-Induced Cell Death
Taurolidine's potent anticancer activity stems from its ability to induce programmed cell death (apoptosis) through multiple mechanisms.[7][8] It simultaneously activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, which converge on the activation of executioner caspases. Taurultam has also been shown to induce apoptosis and necrosis, though less effectively.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. The Antiseptic and Antineoplastic Agent Taurolidine Modulates Key Leukocyte Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. Refubium - Pro-apoptotische Therapie von Hirntumoren mit Taurolidin experimentelle und klinische Untersuchungen [refubium.fu-berlin.de]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The evolving role of taurolidine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Taurolidine Citrate on Microbial Adhesion and Colonization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taurolidine (B130013), a derivative of the amino acid taurine, has demonstrated broad-spectrum antimicrobial activity. This technical guide provides an in-depth analysis of the effects of Taurolidine citrate (B86180) on microbial adhesion and colonization, critical early stages of infection and biofilm formation. The document summarizes key quantitative data, details experimental protocols for assessing its efficacy, and visualizes the underlying mechanisms and workflows. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working on novel anti-infective strategies.
Introduction
Microbial adhesion to surfaces, both biological and inert, is the initial and pivotal step in the pathogenesis of many infections and the subsequent formation of biofilms. Biofilms, complex communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, are notoriously resistant to conventional antimicrobial agents and host immune responses. Consequently, strategies that inhibit initial microbial adhesion and colonization are of significant interest in the development of new anti-infective therapies.
Taurolidine has emerged as a promising agent with a multifaceted mechanism of action that includes not only direct bactericidal and fungicidal effects but also the ability to interfere with microbial adherence.[1][2] This guide focuses specifically on the anti-adhesive and anti-colonization properties of Taurolidine, with a particular emphasis on its citrate formulation, which is commonly used in clinical settings as a catheter lock solution.
Mechanism of Action
Taurolidine's antimicrobial and anti-adhesive properties are attributed to its unique chemical structure and reactive derivatives. In an aqueous solution, Taurolidine exists in equilibrium with its active metabolites, taurultam (B145894) and methylol-taurultam.[3][4] The primary mechanisms of action against microbial adhesion and colonization are:
-
Interaction with Bacterial Cell Wall: The active methylol derivatives of Taurolidine can interact with the components of the bacterial cell wall, leading to irreversible damage and loss of integrity.[5][6] This disruption can impair the function of surface structures essential for adhesion.
-
Inhibition of Fimbrial Adhesion: A key anti-adhesive mechanism of Taurolidine involves its interaction with bacterial fimbriae, which are hair-like appendages that mediate attachment to host cells and other surfaces.[3][4] Studies have shown that Taurolidine can competitively inhibit the binding of fimbrial adhesins, such as the FimH adhesin of Escherichia coli, to their corresponding mannose receptors on host epithelial cells.[3][4] Docking studies suggest that Taurolidine has a higher affinity for the FimH protein than mannose, the natural substrate, thereby effectively blocking bacterial attachment.[3][4]
-
Disruption of Biofilm Formation: By preventing the initial attachment of microorganisms, Taurolidine citrate effectively inhibits the formation of biofilms.[5][7] The citrate component also contributes to this effect by acting as an anticoagulant, which reduces the formation of a conditioning film of fibrin (B1330869) and other host proteins that can facilitate microbial adhesion.[8]
-
Inhibition of Virulence Factors: Taurolidine has been shown to inhibit the activity of various bacterial virulence factors, such as lipopolysaccharides (LPS) and certain enzymes, which can play a role in colonization and tissue damage.[9][10]
Quantitative Data on the Efficacy of Taurolidine
The following tables summarize the quantitative data from various in vitro and in vivo studies on the efficacy of Taurolidine against microbial adhesion, biofilm formation, and colonization.
Table 1: In Vitro Antimicrobial Activity of Taurolidine
| Organism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Porphyromonas gingivalis ATCC 33277 | 0.31 | 0.64 | [11] |
| Aggregatibacter actinomycetemcomitans Y4 | 0.31 | 0.64 | [11] |
| Mixed Microbiota (Periodontal) | 2.5 | 2.5 | [11] |
| Vancomycin-resistant enterococci | 0.25 - 2.0 | - | [8] |
| Oxacillin-resistant staphylococci | 0.25 - 2.0 | - | [8] |
| Stenotrophomonas maltophilia | 0.25 - 2.0 | - | [8] |
Table 2: In Vitro Biofilm Inhibition and Reduction by Taurolidine
| Organism/Biofilm Type | Taurolidine Concentration | Effect | Reference |
| Porphyromonas gingivalis ATCC 33277 | 10 mg/mL (surface coating) | Complete prevention of biofilm formation | [11] |
| 4.5-day old P. gingivalis biofilm | 10 mg/mL | 5 log10 CFU reduction | [11] |
| 4.5-day old A. actinomycetemcomitans biofilm | 10 mg/mL | 7 log10 CFU reduction | [11] |
| 4.5-day old multi-species biofilm | 10 mg/mL | 3 log10 CFU reduction | [11] |
| Pseudomonas aeruginosa biofilm on peritoneal dialysis catheters | Not specified | Significant decrease in bacterial load and biofilm persistence | [12] |
Table 3: Clinical Efficacy of this compound Lock Solutions in Preventing Catheter-Related Bloodstream Infections (CRBSI)
| Study Population | Comparator | CRBSI Rate with this compound | CRBSI Rate with Comparator | % Reduction in CRBSI | Reference |
| Children on parenteral nutrition | Heparin | 1.1 episodes/1000 catheter days | 8.6 episodes/1000 catheter days | 87.2% | [5] |
| Pediatric oncology patients | Heparin | 0.45 (CoNS)/1000 inpatient days | 2.30 (CoNS)/1000 inpatient days | 80.4% | [5] |
| Patients with chronic intestinal failure on HPN | Pre-taurolidine use | 0.35 infections/1000 catheter days | 3.25 infections/1000 catheter days | 89.2% | [13] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate the effect of Taurolidine on microbial adhesion and biofilm formation.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).
-
Materials: Mueller-Hinton broth (or other appropriate growth medium), 96-well microtiter plates, bacterial inoculum, this compound solution, incubator.
-
Procedure:
-
Prepare a serial two-fold dilution of this compound in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (microorganism in broth without Taurolidine) and a negative control (broth only).
-
Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of this compound in which no visible growth is observed.
-
To determine the MBC, an aliquot from each well showing no growth is subcultured onto an agar (B569324) plate.
-
The plates are incubated, and the MBC is the lowest concentration that shows no bacterial growth on the agar.
-
Biofilm Inhibition Assay
This assay assesses the ability of this compound to prevent the formation of biofilms.
-
Materials: 96-well microtiter plates, appropriate growth medium, bacterial inoculum, this compound solution, crystal violet stain, ethanol, spectrophotometer.
-
Procedure:
-
Dispense the bacterial inoculum into the wells of a microtiter plate.
-
Add various concentrations of this compound to the wells.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.
-
Stain the adherent biofilm with a 0.1% crystal violet solution for 15 minutes.
-
Wash the wells again to remove excess stain and allow them to dry.
-
Solubilize the bound crystal violet with 95% ethanol.
-
Measure the absorbance of the solubilized stain using a spectrophotometer at a wavelength of 570 nm. The absorbance is proportional to the amount of biofilm formed.
-
Biofilm Reduction Assay
This assay evaluates the efficacy of this compound in eradicating pre-formed biofilms.
-
Materials: Same as the biofilm inhibition assay.
-
Procedure:
-
Allow the biofilm to form in the wells of a microtiter plate by incubating the bacterial inoculum in the growth medium without any antimicrobial agent.
-
After the biofilm has formed, remove the planktonic bacteria by washing with PBS.
-
Add different concentrations of this compound to the wells containing the pre-formed biofilm.
-
Incubate for a specified period (e.g., 24 hours).
-
Wash, stain, and quantify the remaining biofilm using the crystal violet method as described in the biofilm inhibition assay.
-
In Vivo Catheter Colonization Model
This model is used to assess the ability of this compound to prevent microbial colonization of indwelling medical devices in a living organism.
-
Materials: Laboratory animals (e.g., rats or rabbits), sterile catheter segments, bacterial inoculum, this compound lock solution, surgical instruments.
-
Procedure:
-
Surgically implant a sterile catheter segment subcutaneously or into a blood vessel of the anesthetized animal.
-
Instill a standardized inoculum of the test microorganism into the lumen of the catheter.
-
Fill the catheter lumen with either this compound lock solution or a control solution (e.g., heparinized saline).
-
After a predetermined period, explant the catheter segment aseptically.
-
Quantify the number of viable bacteria adhering to the inner surface of the catheter by sonication or vortexing to dislodge the bacteria, followed by serial dilution and plating to determine the colony-forming units (CFU).
-
Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the action of this compound.
Signaling Pathway: Inhibition of Fimbrial Adhesion
Caption: Competitive inhibition of FimH adhesin by Taurolidine, preventing bacterial adhesion.
Experimental Workflow: Biofilm Inhibition Assay
Caption: Step-by-step workflow for the in vitro biofilm inhibition assay.
Conclusion
The available evidence strongly supports the role of this compound as an effective agent in preventing microbial adhesion and colonization. Its multifaceted mechanism of action, which includes direct antimicrobial effects, disruption of bacterial adherence mechanisms, and inhibition of biofilm formation, makes it a valuable tool in the prevention of infections, particularly those associated with medical devices. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development in this area. Future studies should continue to explore the full potential of Taurolidine and its derivatives in combating the growing threat of antimicrobial resistance.
References
- 1. worthe-it.co.za [worthe-it.co.za]
- 2. Taurolidine Lock Solutions for the Prevention of Catheter-Related Bloodstream Infections: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taurolidine antiadhesive properties: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Autophagy induced by taurolidine protects against polymicrobial sepsis by promoting both host resistance and disease tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Taurolidine Acts on Bacterial Virulence Factors and Does Not Induce Resistance in Periodontitis-Associated Bacteria—An In-Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Taurolidine Antiadhesive Properties on Interaction with E. coli; Its Transformation in Biological Environment and Interaction with Bacteria Cell Wall | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Antibiofilm efficacy of lock solutions | TauroLock™ [taurolock.tauropharm.com]
Investigating the Immunomodulatory Effects of Taurolidine Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurolidine, a derivative of the amino acid taurine (B1682933), has long been recognized for its broad-spectrum antimicrobial properties. However, a growing body of evidence highlights its significant immunomodulatory effects, positioning it as a molecule of interest for a range of therapeutic applications beyond infection control. This technical guide provides an in-depth overview of the immunomodulatory actions of Taurolidine citrate (B86180), focusing on its impact on immune cell function, cytokine production, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are investigating the therapeutic potential of Taurolidine citrate.
Core Immunomodulatory Mechanisms of this compound
This compound exerts its immunomodulatory effects through a multifaceted mechanism of action. A key aspect of its activity is the inhibition of pro-inflammatory cytokine production.[1][2] Clinical and preclinical studies have demonstrated its ability to reduce the levels of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][2] This anti-inflammatory activity is complemented by its ability to enhance the function of various immune cells.[1] Taurolidine has been shown to boost the activity of natural killer (NK) cells and cytotoxic T lymphocytes, which are critical components of the anti-tumor and antiviral immune response.[1] Furthermore, it enhances the antimicrobial activity of macrophages.[3]
The breakdown of Taurolidine into taurine is thought to play a crucial role in its immunomodulatory properties.[3] Taurine is known to modulate intracellular calcium levels, a critical second messenger in the activation and priming of macrophages and polymorphonuclear leukocytes.[3] By influencing calcium signaling, Taurolidine may prime these cells for a more effective response to inflammatory stimuli.[3]
Data Presentation: Quantitative Effects on Cytokine Production
The following table summarizes the quantitative data from a clinical study investigating the effect of a Taurolidine-citrate-heparin lock solution (TCHLS) on inflammatory markers in hemodialysis patients.
| Cytokine/Marker | Sample Type | Measurement | Baseline (Median) | Post-TCHLS (3 months) (Median) | Percent Reduction (Median) | P-value | Citation |
| hs-CRP | Serum | Concentration | - | - | 18.1% | < 0.01 | [4][5] |
| IL-6 | Serum | Concentration | - | - | 25.2% | < 0.01 | [4][5] |
| TNF-α | PBMC | mRNA Expression | - | - | 20% | < 0.05 | [4][5] |
| IL-6 | PBMC | mRNA Expression | - | - | 19.7% | = 0.01 | [4][5] |
PBMC: Peripheral Blood Mononuclear Cells; hs-CRP: high-sensitivity C-reactive protein. Data presented as median percent reduction from baseline.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's immunomodulatory effects.
In Vitro Cytokine Production Assay
Objective: To determine the effect of this compound on cytokine production by immune cells in vitro.
Methodology:
-
Cell Culture: Culture peripheral blood mononuclear cells (PBMCs) or a specific immune cell line (e.g., macrophages) in appropriate culture medium.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) to induce cytokine production.
-
Treatment: Concurrently treat the cells with varying concentrations of this compound. Include a vehicle control group.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for cytokine secretion.
-
Sample Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
Murine Sepsis Model
Objective: To evaluate the in vivo immunomodulatory and protective effects of this compound in a model of sepsis.
Methodology:
-
Animal Model: Utilize a well-established murine model of sepsis, such as cecal ligation and puncture (CLP).
-
Treatment: Administer this compound (e.g., 200 mg/kg body weight, intraperitoneally) or a saline control to the mice.[3]
-
Induction of Sepsis: Perform the CLP procedure to induce polymicrobial sepsis.
-
Monitoring: Monitor the survival of the animals over a defined period.
-
Sample Collection: At specific time points, collect peritoneal fluid and blood samples.
-
Immune Cell Analysis: Isolate peritoneal macrophages and assess their function, including phagocytosis and production of reactive oxygen species (O2-) and nitric oxide (NO).[3] Analyze immune cell populations in the blood and peritoneal fluid using flow cytometry.
-
Cytokine Analysis: Measure cytokine levels (e.g., TNF-α) in the peritoneal fluid and serum using ELISA.[3]
Macrophage Phagocytosis Assay
Objective: To assess the effect of this compound on the phagocytic capacity of macrophages.
Methodology:
-
Macrophage Culture: Culture primary macrophages or a macrophage cell line.
-
Treatment: Treat the macrophages with this compound or a vehicle control.
-
Phagocytic Challenge: Add fluorescently labeled particles (e.g., zymosan or bacteria) to the macrophage culture.
-
Incubation: Allow for phagocytosis to occur over a specific time period.
-
Analysis: Quantify the uptake of fluorescent particles by the macrophages using either flow cytometry or fluorescence microscopy.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The precise signaling pathways through which this compound exerts its immunomodulatory effects are still under investigation. However, based on its known anti-inflammatory properties and the role of taurine in calcium signaling, a proposed mechanism involves the modulation of key inflammatory signaling cascades.
Caption: Proposed mechanism of this compound's anti-inflammatory effect via inhibition of the NF-κB pathway.
Experimental Workflows
Caption: Experimental workflow for in vitro cytokine production assay.
Caption: Experimental workflow for the murine sepsis model.
Conclusion
This compound demonstrates significant immunomodulatory potential, characterized by its ability to suppress pro-inflammatory cytokine production and enhance the activity of key immune effector cells. The data and experimental protocols presented in this guide offer a framework for the continued investigation of its mechanisms of action and therapeutic applications. Further research into the specific molecular targets and signaling pathways modulated by this compound will be crucial for fully elucidating its immunomodulatory profile and advancing its clinical development for a variety of inflammatory and immune-mediated conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting to https://onderzoekmetmensen.nl/en/trial/50878 [onderzoekmetmensen.nl]
- 3. researchgate.net [researchgate.net]
- 4. bowdish.ca [bowdish.ca]
- 5. Taurolidine inhibits influenza virus infection and prevents influenza-induced cytokine storm, vasoconstriction and lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Angiogenic Potential of Taurolidine Citrate in Tumor Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taurolidine (B130013), a derivative of the amino acid taurine, has garnered significant interest for its multifaceted anti-neoplastic properties. A key aspect of its tumor-inhibitory action lies in its ability to disrupt angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis. This technical guide provides an in-depth analysis of the impact of taurolidine citrate (B86180) on angiogenesis in various tumor models. It consolidates quantitative data from in vitro and in vivo studies, details relevant experimental methodologies, and elucidates the underlying molecular mechanisms and signaling pathways involved. This document aims to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction
Angiogenesis is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen to proliferate and disseminate.[1] The vascular endothelial growth factor (VEGF) signaling pathway is a central regulator of this process, making it a prime target for anti-cancer therapies.[2] Taurolidine has emerged as a promising agent with anti-angiogenic capabilities.[3][4] This guide explores the scientific evidence supporting the role of taurolidine citrate as an inhibitor of tumor angiogenesis.
In Vitro Anti-Angiogenic Effects of Taurolidine
The anti-angiogenic activity of taurolidine has been investigated using various in vitro models that recapitulate key steps of the angiogenic process, including endothelial cell proliferation, migration, and tube formation.
Inhibition of Endothelial Cell Proliferation
Taurolidine has been shown to inhibit the proliferation of various cancer cell lines, and this effect extends to endothelial cells, the building blocks of blood vessels.
Table 1: IC50 Values of Taurolidine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MNT-1 | Human Melanoma | 25.4 ± 3.3 | 72 | [5] |
| B16F10 | Murine Melanoma | 30.9 ± 3.6 | 72 | [5] |
Note: While these data are for cancer cell lines, they provide an indication of the cytotoxic and anti-proliferative concentrations of taurolidine.
Inhibition of Endothelial Cell Migration
The migration of endothelial cells is a crucial step in the formation of new blood vessels. Wound healing assays are commonly used to assess this process in vitro.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 6-well plate and cultured to form a confluent monolayer.
-
Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with fresh medium containing various concentrations of this compound or a vehicle control.
-
Image Acquisition: Images of the wound are captured at time 0 and at subsequent time points (e.g., 6, 12, and 24 hours) using a microscope.
-
Data Analysis: The width of the wound is measured at different points, and the percentage of wound closure is calculated to quantify cell migration.
Inhibition of Endothelial Tube Formation
The ability of endothelial cells to form three-dimensional capillary-like structures, or "tubes," is a hallmark of angiogenesis in vitro. This process is typically assessed using a Matrigel tube formation assay.
-
Matrigel Coating: A 96-well plate is coated with Matrigel, a basement membrane extract, and allowed to solidify at 37°C.[6]
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of this compound or a vehicle control.
-
Incubation: The plate is incubated at 37°C for a period of 4 to 18 hours to allow for the formation of tube-like structures.[7]
-
Visualization and Quantification: The formation of tubes is observed and photographed using a microscope. The degree of tube formation is quantified by measuring parameters such as the total tube length, the number of branch points, and the number of enclosed loops using image analysis software.[6]
In Vivo Anti-Angiogenic Effects of Taurolidine
The anti-angiogenic effects of taurolidine have also been evaluated in preclinical animal models of cancer.
Inhibition of Tumor Growth and Microvessel Density
Studies have investigated the impact of taurolidine on tumor growth and the density of blood vessels within tumors.
Table 2: Summary of In Vivo Studies on Taurolidine and Angiogenesis
| Tumor Model | Animal Model | Taurolidine Treatment | Key Findings | Reference |
| Rat Metastatic Colorectal Tumor | BD IX Rats | 100 mg/kg, intraperitoneally | Significant decrease in tumor burden (3±1 nodules vs. 649±101 in control). | [8] |
| Murine Osteosarcoma | BALB/c Mice | 400 mg/kg or 800 mg/kg, intraperitoneally or intravenously | No significant differences in microvessel density (CD31 staining) between treatment and control groups. | [3][9] |
| Hepatocellular Carcinoma (using Taurolactone) | Human Patients | Taurolactone treatment | Significantly lower levels of VEGF and reduced tumor blood vessel density compared to the control group. | [10] |
It is important to note the conflicting findings regarding microvessel density, which may be dependent on the tumor type and experimental model.
-
Tumor Cell Implantation: Tumor cells are injected subcutaneously or intraperitoneally into immunocompromised mice.
-
Treatment: Once tumors are established, mice are treated with this compound (e.g., via intraperitoneal injection) or a placebo.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Immunohistochemistry: At the end of the study, tumors are excised, fixed, and sectioned. The sections are then stained with an antibody against the endothelial cell marker CD31 to visualize blood vessels.[3]
-
Microvessel Density Quantification: The number of CD31-positive vessels is counted in several high-power fields to determine the microvessel density.[3][8]
Molecular Mechanisms of Anti-Angiogenic Action
Taurolidine exerts its anti-angiogenic effects through multiple mechanisms, with the inhibition of the VEGF signaling pathway being a key component.
Downregulation of VEGF Expression
Several sources indicate that taurolidine can suppress the production of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[4][11] By reducing the amount of available VEGF, taurolidine can indirectly inhibit the activation of its receptor, VEGFR2, on endothelial cells.
Inhibition of VEGF Signaling Pathway
The binding of VEGF to its receptor, VEGFR2, triggers a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival. While direct evidence for taurolidine's effect on VEGFR2 phosphorylation is still emerging, its known impact on VEGF-induced angiogenesis suggests an interference with this pathway.
Conclusion
The available evidence strongly suggests that this compound possesses significant anti-angiogenic properties that contribute to its overall anti-tumor activity. It has been shown to inhibit key processes in angiogenesis, including endothelial cell proliferation, migration, and tube formation in vitro. While in vivo studies have yielded some conflicting results regarding its effect on microvessel density, the demonstrated reduction in tumor burden and VEGF levels in certain models is promising. The primary mechanism of its anti-angiogenic action appears to be the disruption of the VEGF signaling pathway. Further research is warranted to fully elucidate the precise molecular targets of this compound within the angiogenic cascade and to optimize its therapeutic application in oncology.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Exploring the effects of taurolidine on tumor weight and microvessel density in a murine model of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. corning.com [corning.com]
- 7. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-Vivo Visualization of Tumor Microvessel Density and Response to Anti-Angiogenic Treatment by High Resolution MRI in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taurolidine--a new drug with anti-tumor and anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Taurolidine | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]
Exploring the Stability and Degradation Pathways of Taurolidine Citrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taurolidine (B130013), a derivative of the amino acid taurine, is a broad-spectrum antimicrobial and anti-endotoxin agent. Its citrate (B86180) salt, Taurolidine citrate, is utilized in various pharmaceutical applications, notably as a catheter lock solution, to prevent catheter-related bloodstream infections. The efficacy and safety of this compound are intrinsically linked to its stability and degradation profile. This technical guide provides a comprehensive overview of the stability of this compound, detailing its degradation pathways under various stress conditions. It includes a summary of quantitative stability data, detailed experimental protocols for stability-indicating analytical methods, and visualizations of the degradation pathways and experimental workflows to support researchers and drug development professionals in their work with this compound.
Introduction
Taurolidine exerts its antimicrobial activity through the release of active methylol groups, which interact with and disrupt microbial cell walls.[1][2] However, Taurolidine is known to be unstable in aqueous solutions, undergoing hydrolysis to form several degradation products.[3] The formulation of Taurolidine with citrate is intended to improve its stability and solubility.[4][5] Understanding the precise degradation pathways and the kinetics of these reactions under various environmental stressors is critical for formulation development, establishing appropriate storage conditions, and ensuring the therapeutic efficacy and safety of this compound products. This guide synthesizes available information on the stability and degradation of this compound, with a focus on quantitative data and detailed experimental methodologies.
Degradation Pathways of Taurolidine
In an aqueous environment, Taurolidine undergoes a series of degradation reactions. The primary degradation pathway involves hydrolysis, leading to the formation of several key metabolites. The degradation cascade is initiated by the breakdown of the Taurolidine molecule, which exists in equilibrium with taurultam (B145894) and N-methylol-taurultam in solution.[6]
The principal degradation products identified are:
-
Taurultam
-
Methylol-taurultam
-
Taurinamide
The antimicrobial and anti-endotoxin activities of Taurolidine are attributed to the release of reactive methylol (-CH₂OH) groups during its degradation.[1][8] These methylol groups can react with bacterial cell wall components and endotoxins.[1][2]
Stability of this compound: Quantitative Data
While it is established that citrate enhances the stability of Taurolidine in aqueous solutions, specific quantitative data from forced degradation studies on this compound are not extensively available in the public domain. Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[8][9] These studies typically involve exposing the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines.[5]
The goal of forced degradation is to achieve a target degradation of approximately 5-20% to ensure that the degradation products are generated in sufficient quantities for analysis without completely degrading the parent compound.[10]
Table 1: Summary of General Forced Degradation Conditions (as per ICH Guidelines)
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄; room temperature to 80°C |
| Base Hydrolysis | 0.1 M to 1 M NaOH or KOH; room temperature to 80°C |
| Oxidative Degradation | 3% to 30% H₂O₂; room temperature |
| Thermal Degradation | 40°C to 80°C |
| Photodegradation | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) |
Note: The specific conditions need to be optimized for each drug substance.
Experimental Protocols
The accurate assessment of this compound stability and the quantification of its degradation products require validated stability-indicating analytical methods, with High-Performance Liquid Chromatography (HPLC) being the most common technique.
Stability-Indicating HPLC Method for Taurolidine and its Degradation Products
Due to the hydrolytic instability of Taurolidine in aqueous mobile phases, specific chromatographic conditions are necessary to obtain accurate and reproducible results.
This method aims to minimize the on-column degradation of Taurolidine.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.[11]
-
Column: C8, 4.6 x 150 mm, 5 µm particle size.[11]
-
Mobile Phase: Acetonitrile and water in a volume ratio of 94:6 to 96:4.[11]
-
Flow Rate: 0.5 to 1.0 mL/min.[11]
-
Column Temperature: 25°C.[11]
-
Sample Temperature: 5°C.[11]
-
Detection: UV at 210-220 nm.[11]
-
Injection Volume: 5 µL.[11]
This method is suitable for formulations containing both Taurolidine and Heparin.
-
Instrumentation: HPLC with UV detector.
-
Column: Agilent Zorbax C18, 150mm x 4.6mm, 5µm.
-
Mobile Phase: Methanol: Acetate Buffer (pH 3.8) (24:76 v/v).
-
Flow Rate: Not specified.
-
Detection: UV at 262 nm.
-
Injection Volume: Not specified.
Forced Degradation Study Protocol
The following is a general protocol for conducting a forced degradation study on a this compound solution.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer system reflecting the formulation) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Maintain the same temperature and time points as for acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C) for a specified period.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Data Analysis: Analyze the samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation of Taurolidine and quantify the formation of major degradation products.
Conclusion
The stability of this compound is a critical factor influencing its therapeutic efficacy and safety. This technical guide has outlined the known degradation pathways of Taurolidine, which primarily involve hydrolysis leading to the formation of taurultam, methylol-taurultam, taurinamide, and formaldehyde. While citrate is known to enhance the stability of Taurolidine, there is a need for more publicly available quantitative data from forced degradation studies on the citrate salt to fully characterize its stability profile. The provided experimental protocols for stability-indicating HPLC methods and forced degradation studies offer a framework for researchers and drug development professionals to generate this crucial data. A thorough understanding of the stability and degradation of this compound is paramount for the development of robust and reliable pharmaceutical products. Further research to quantify the degradation kinetics under various stress conditions will be invaluable to the scientific community.
References
- 1. Quantitation of taurolidine decomposition in polymer solutions by chromotropic acid formaldehyde assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of polyvinylpyrrolidine on the stability of taurolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 1333382-80-1 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Taurolidine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. KR102597536B1 - Method for Quantitative Analysis of Taurolidine by Using HPLC - Google Patents [patents.google.com]
The Potential for Microbial Resistance to Taurolidine Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Taurolidine, a derivative of the amino acid taurine, stands out as an antimicrobial agent with a low propensity for inducing microbial resistance. Its unique mechanism of action, which involves a chemical reaction with microbial cell structures rather than interference with specific metabolic pathways, is central to this characteristic. This technical guide provides an in-depth analysis of the potential for microbial resistance to Taurolidine citrate (B86180), summarizing key quantitative data, detailing experimental protocols for resistance assessment, and visualizing its mechanism of action. The evidence strongly suggests that resistance to Taurolidine is a rare event, making it a promising candidate for applications where the development of resistance is a significant concern, such as in catheter lock solutions.
Mechanism of Action of Taurolidine
Taurolidine's antimicrobial activity is not based on the typical lock-and-key interactions that characterize many antibiotics. Instead, it acts as a "biocide," chemically altering key microbial structures.[1] Upon administration, Taurolidine is rapidly metabolized, releasing reactive methylol (hydroxymethyl) groups.[2][3][4] These highly reactive molecules are the primary agents of Taurolidine's antimicrobial and anti-endotoxin effects.
The core mechanisms include:
-
Cell Wall Disruption: The methylol groups react with the primary amino and hydroxyl groups of the components of bacterial and fungal cell walls, such as murein (peptidoglycan) and polysaccharides.[2][3][5] This chemical modification leads to the denaturation of these structural components, compromising cell wall integrity and ultimately causing cell lysis.[2][6]
-
Neutralization of Virulence Factors: Taurolidine and its derivatives can directly neutralize bacterial endotoxins (lipopolysaccharide, LPS) and exotoxins through chemical cross-linking.[2][3][4] This action not only contributes to its antimicrobial effect but also mitigates the inflammatory response to bacterial products. Studies have shown that Taurolidine can inhibit the activity of LPS and Porphyromonas gingivalis gingipains in a concentration-dependent manner.[7]
-
Anti-Adherence and Anti-Biofilm Properties: By modifying the microbial cell surface, including fimbriae and flagella, Taurolidine reduces the ability of bacteria and fungi to adhere to host cells and biomaterials, a critical step in infection and biofilm formation.[2][5]
This multi-targeted chemical assault makes it exceedingly difficult for microbes to develop resistance through single-point mutations.
Visualizing the Mechanism of Action
The following diagram illustrates the breakdown of Taurolidine and its subsequent interactions with bacterial components.
Quantitative Assessment of Antimicrobial Activity
The in vitro antimicrobial activity of Taurolidine is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
MIC of Taurolidine Against Various Microorganisms
The following table summarizes the MIC values of Taurolidine against a range of clinically relevant bacteria and fungi.
| Microorganism | Strain Type | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Staphylococcus aureus | MRSA & MSSA | 256 - 1024 | 512 | 512 | [8] |
| Coagulase-negative staphylococci | - | 256 - 1024 | 512 | 1024 | [8] |
| Enterococcus faecalis | VRE & VSE | 256 - 1024 | 512 | 1024 | [6][8] |
| Enterococcus faecium | VRE & VSE | 256 - 1024 | 512 | 1024 | [6][8] |
| Escherichia coli | - | 256 - 2048 | 512 | 1024 | [8] |
| Klebsiella pneumoniae | - | 256 - 2048 | 512 | 1024 | [8] |
| Pseudomonas aeruginosa | - | 512 - 2048 | 1024 | 2048 | [8] |
| Candida albicans | - | >1000 | 4096 | 4096 | [7][9] |
| Candida auris | - | 256 - 1024 | 512 | 512 | [10][11] |
| Periodontitis-associated species | Mixed culture | 2500 | - | - | [2] |
Studies on the Development of Microbial Resistance
The potential for microorganisms to develop resistance to Taurolidine has been investigated through in vitro serial passage experiments. These studies repeatedly expose a microbial population to sub-inhibitory concentrations of the antimicrobial agent to select for any resistant mutants.
Serial Passage Study on Periodontitis-Associated Bacteria
A notable study investigated the development of resistance in 14 clinical isolates of periodontitis-associated bacteria over 50 passages in the presence of sub-inhibitory concentrations of Taurolidine.
Key Findings:
-
Low Frequency of Resistance: An increase in the MIC of Taurolidine was observed in only one of the 14 strains, a Porphyromonas gingivalis isolate, after 20 passages.[3]
-
Reversible Resistance: The observed resistance in the P. gingivalis strain was found to be unstable and reverted to the baseline susceptibility after three passages in an antimicrobial-free medium.[12]
-
Mechanism of Resistance: The transient resistance was likely associated with the upregulation of efflux pumps, as the addition of efflux pump inhibitors restored the susceptibility of the resistant strain to Taurolidine.[3][12]
-
Increased Susceptibility: Interestingly, four of the tested strains, including two Tannerella forsythia strains, one P. gingivalis strain, and one Streptococcus constellatus strain, became more susceptible to Taurolidine after serial passaging.[3]
In contrast, resistance to the antibiotic minocycline, used as a comparator in the same study, developed in five of the 14 strains and was not reversible upon removal of the antibiotic pressure.[3]
Data on Resistance Development
| Microorganism | Number of Strains Tested | Number of Strains with Increased MIC | Fold Increase in MIC | Putative Mechanism | Reversibility | Reference |
| Porphyromonas gingivalis | 4 | 1 | 4-fold | Efflux pumps | Yes | [3][12] |
| Aggregatibacter actinomycetemcomitans | 2 | 0 | - | - | - | [3] |
| Tannerella forsythia | 2 | 0 | - | - | - | [3] |
| Fusobacterium nucleatum | 2 | 0 | - | - | - | [3] |
| Oral streptococci | 4 | 0 | - | - | - | [3] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized broth microdilution protocol based on the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
Materials:
-
Taurolidine citrate powder
-
Appropriate solvent for Taurolidine (e.g., sterile distilled water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial or fungal isolates
-
0.5 McFarland standard
-
Sterile saline or broth for inoculum preparation
-
Incubator
Procedure:
-
Preparation of Taurolidine Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Microtiter Plates:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the Taurolidine stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL for bacteria).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
-
Inoculation: Add 50 µL of the final inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Controls:
-
Growth Control: A well containing only broth and inoculum.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.
-
Reading the MIC: The MIC is the lowest concentration of Taurolidine that completely inhibits visible growth of the microorganism.
Serial Passage Experiment for Resistance Induction
This protocol is adapted from studies investigating the development of resistance to antimicrobials.
Procedure:
-
Baseline MIC Determination: Determine the initial MIC of Taurolidine for the test microorganism using the protocol described above.
-
Serial Passaging:
-
Inoculate a series of tubes or wells containing increasing concentrations of Taurolidine (typically starting from 0.125x MIC up to 4x MIC) with the test organism.
-
After incubation, select the culture from the highest concentration of Taurolidine that shows visible growth (the sub-MIC culture).
-
Use this sub-MIC culture to inoculate a new series of Taurolidine dilutions for the next passage.
-
Repeat this process for a predetermined number of passages (e.g., 50 passages).
-
-
MIC Determination at Intervals: Determine the MIC of the passaged culture at regular intervals (e.g., every 10 passages) to monitor for any changes in susceptibility.
-
Stability of Resistance: If an increase in MIC is observed, culture the resistant strain in an antimicrobial-free medium for several passages and re-determine the MIC to assess the stability of the resistance.
Visualizing the Experimental Workflow for Resistance Assessment
Conclusion
The available evidence strongly indicates that the development of microbial resistance to this compound is a rare and often unstable phenomenon. Its unique chemical mechanism of action, which involves the non-specific modification of essential microbial structures, presents a formidable barrier to the evolution of stable resistance. While a single instance of reversible, low-level resistance associated with efflux pump upregulation has been reported in vitro under prolonged selective pressure, this appears to be an exceptional case. For researchers and drug development professionals, this compound represents a valuable antimicrobial agent, particularly in clinical settings where the emergence of drug-resistant pathogens is a critical concern. Further research into its long-term use and potential interactions with other antimicrobial agents will continue to define its role in combating infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Taurolidine? [synapse.patsnap.com]
- 3. Taurolidine - Wikipedia [en.wikipedia.org]
- 4. Taurolidine | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is Taurolidine used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. researchgate.net [researchgate.net]
- 10. EUCAST: MIC Determination [eucast.org]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. Taurolidine Antiadhesive Properties on Interaction with E. coli; Its Transformation in Biological Environment and Interaction with Bacteria Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Dissolution of Taurolidine Citrate for In Vitro Experiments
Application Note
This document provides a detailed protocol for the dissolution of Taurolidine citrate (B86180) for use in a variety of in vitro experiments, including cell-based assays and antimicrobial studies. Taurolidine citrate, a derivative of the amino acid taurine, is a promising investigational drug with broad-spectrum antimicrobial and potential antineoplastic activities.[1] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible experimental results.
This compound exhibits poor solubility in aqueous solutions, necessitating the use of an organic solvent for initial dissolution.[2] Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent due to the high solubility of this compound in it.[2] Subsequent dilution in aqueous media, such as cell culture medium or phosphate-buffered saline (PBS), is required to achieve the desired final concentration for experimental use. This protocol outlines the necessary steps to ensure complete dissolution and maintain the stability of the compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions and subsequent dilutions.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₄N₄O₁₁S₂ | [2] |
| Molecular Weight | 476.5 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Aqueous Solubility | ~0.5 mg/mL | [2] |
| DMSO Solubility | ≥52.8 mg/mL | [2] |
| Dimethylformamide Solubility | Freely soluble | [3] |
Experimental Protocol
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO and its subsequent dilution for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Appropriate sterile aqueous buffer (e.g., cell culture medium, PBS)
Procedure:
-
Pre-warming the Solvent (Optional but Recommended): To aid in dissolution, gently warm the DMSO to room temperature (20-25°C). Avoid excessive heating.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood or a designated powder handling area.
-
Initial Dissolution in DMSO:
-
Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder to achieve a high-concentration stock solution (e.g., 10 mg/mL or higher, not exceeding 52.8 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If particulates remain, continue vortexing for another 1-2 minutes. Gentle warming in a 37°C water bath for a few minutes can also aid dissolution, but prolonged heating should be avoided.
-
-
Preparation of Working Solutions:
-
For in vitro experiments, the high-concentration stock solution must be diluted to the final desired concentration using a sterile aqueous buffer (e.g., cell culture medium).
-
It is recommended to perform serial dilutions to achieve low final concentrations accurately.
-
Important: To avoid precipitation, add the DMSO stock solution to the aqueous buffer and mix immediately and thoroughly. Do not add the aqueous buffer to the DMSO stock. For maximum solubility in aqueous buffers, it is recommended to first dissolve Taurolidine in DMSO and then dilute it with the aqueous buffer of choice.[4]
-
-
Final Concentration and Vehicle Control:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the aqueous buffer without the this compound.
-
Storage of Solutions:
-
DMSO Stock Solution: Store the high-concentration stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is not recommended to store aqueous solutions for more than one day.[4]
-
Working Solutions: Prepare fresh working solutions from the frozen stock for each experiment.
Visualization of the Dissolution Workflow
The following diagram illustrates the key steps in the protocol for dissolving this compound.
Caption: A flowchart illustrating the protocol for preparing this compound solutions.
Signaling Pathway of Taurolidine's Antineoplastic Activity
Taurolidine's anticancer effects are believed to be mediated through the induction of apoptosis and the inhibition of tumor growth and angiogenesis.[5] A simplified representation of a key signaling pathway influenced by Taurolidine is depicted below. Taurolidine has been shown to induce apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Caption: Taurolidine induces apoptosis by modulating pro- and anti-apoptotic proteins.
References
- 1. Taurolidine | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 1333382-80-1 [smolecule.com]
- 3. Taurolidine - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Taurolidine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Application Notes and Protocols for Taurolidine Citrate Administration in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurolidine (B130013), a derivative of the amino acid taurine, has demonstrated notable anti-neoplastic properties in a variety of preclinical cancer models. Its proposed mechanisms of action include the induction of apoptosis, inhibition of angiogenesis, and modulation of the inflammatory response.[1][2] Taurolidine citrate (B86180), a formulation of taurolidine, is utilized in clinical settings, primarily as a catheter lock solution to prevent infections.[3][4] While most preclinical anti-cancer studies have utilized taurolidine, the information is largely applicable to taurolidine citrate, as citrate is primarily a stabilizing agent that enhances solubility.[5] These notes and protocols provide a comprehensive overview of the administration of taurolidine and its citrate formulation in murine cancer models, based on currently available scientific literature.
Data Presentation
The following tables summarize the quantitative data from various studies on the administration of taurolidine in murine cancer models.
Table 1: Intraperitoneal (i.p.) Administration of Taurolidine in Murine Cancer Models
| Cancer Type | Mouse Strain | Dosage | Treatment Frequency | Key Findings | Reference(s) |
| Ovarian Cancer (SKOV-3 Xenograft) | Nude Mice | 20 mg/mouse/day | Daily for 3 days | Significantly inhibited tumor formation and growth.[6] | [6] |
| Osteosarcoma (K7M2) | BALB/c | 400 mg/kg/day (1% solution) | Every 12 hours for 7 days | Significantly lower intraperitoneal tumor weight.[7] | [7] |
| Osteosarcoma (K7M2) | BALB/c | 800 mg/kg/day (2% solution) | Every 12 hours for 7 days | Significantly lower intraperitoneal tumor weight, but associated with increased mortality.[7] | [7] |
| Malignant Melanoma (B78-D14) | C57BL/6 | 1%, 2%, or 3% solution | Every 12 hours for 7 days | Dose-dependent inhibition of total and intraperitoneal tumor growth.[8] | [8] |
| Colorectal Cancer (DHD/K12/TRb) | BD IX Rats | 100 mg/kg | Single dose | Significant decrease in tumor burden.[9] | [9] |
Table 2: Intravenous (i.v.) Administration of Taurolidine in Murine Cancer Models
| Cancer Type | Mouse Strain | Dosage | Treatment Frequency | Key Findings | Reference(s) |
| Malignant Melanoma (B78-D14) | C57BL/6 | 1%, 2%, or 3% solution | Every 12 hours for 2 days | Reduced total and subcutaneous tumor growth.[8] | [8] |
| Osteosarcoma (K7M2) | BALB/c | 400 mg/kg/day (1% solution) | Every 12 hours for 7 days | No significant antineoplastic effects on intramuscular or intraperitoneal tumors.[7] | [7] |
| Osteosarcoma (K7M2) | BALB/c | 800 mg/kg/day (2% solution) | Every 12 hours for 7 days | No significant antineoplastic effects on intramuscular or intraperitoneal tumors.[7] | [7] |
Note: Information on the oral administration of taurolidine or this compound for cancer treatment in murine models is not available in the reviewed literature.
Experimental Protocols
Preparation of this compound Solution for Injection
While most studies specify the use of "taurolidine," the preparation of a this compound solution for in vivo studies can be inferred from its use as a catheter lock solution and general principles of drug formulation. Citric acid is used to increase the stability and solubility of taurolidine in aqueous solutions.[5]
Materials:
-
Taurolidine powder
-
Citric acid
-
Water for Injection (WFI)
-
Sterile filters (0.22 µm)
-
Sterile vials
Protocol:
-
Determine the desired final concentration of taurolidine and a suitable concentration of citric acid to ensure dissolution and stability. A common formulation for catheter lock solutions is 1.35% taurolidine with 4% sodium citrate.[4] For experimental purposes, the citrate concentration may need to be optimized.
-
In a sterile environment (e.g., a laminar flow hood), dissolve the appropriate amount of citric acid in WFI.
-
Slowly add the taurolidine powder to the citric acid solution while stirring until fully dissolved. Gentle warming may be required to aid dissolution, but the solution should be pre-warmed to no more than 37°C.[1]
-
Once dissolved, filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
Store the prepared solution according to stability data, which should be determined experimentally. For short-term use, refrigeration is typically recommended.
Intraperitoneal (i.p.) Injection Protocol
Materials:
-
Prepared sterile this compound solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol (B145695) for disinfection
-
Appropriate animal restraint device
Procedure:
-
Gently restrain the mouse, exposing the abdominal area.
-
Disinfect the injection site (lower quadrant of the abdomen, off the midline to avoid the bladder) with 70% ethanol.
-
Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.
-
Gently aspirate to ensure no fluid or blood is drawn, confirming correct needle placement.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and monitor the animal for any immediate adverse reactions.
Intravenous (i.v.) Injection Protocol (Tail Vein)
Materials:
-
Prepared sterile this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (27-30 gauge)
-
Animal restrainer with access to the tail
-
Heat lamp or warm water to dilate the tail veins
-
70% ethanol for disinfection
Procedure:
-
Place the mouse in a restrainer, allowing the tail to be accessible.
-
Warm the tail using a heat lamp or by immersing it in warm water for a short period to dilate the veins, making them more visible and easier to access.
-
Disinfect the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the calculated volume of the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Monitor the animal for any adverse reactions.
Signaling Pathways and Mechanisms of Action
Taurolidine exerts its anti-cancer effects through multiple signaling pathways. The primary mechanisms identified are the induction of apoptosis and the inhibition of angiogenesis.
Pro-Apoptotic Signaling Pathway
Taurolidine induces programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] This involves the activation of caspases, key enzymes in the apoptotic cascade.[8]
Anti-Angiogenic and Anti-Inflammatory Signaling
Taurolidine has also been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1] This is partly achieved by suppressing the production of Vascular Endothelial Growth Factor (VEGF).[1] Additionally, taurolidine can modulate the tumor microenvironment by downregulating pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[1]
References
- 1. Taurolidine - Wikipedia [en.wikipedia.org]
- 2. The evolving role of taurolidine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. braintreesci.com [braintreesci.com]
- 4. Taurolidine-citrate lock solution (TauroLock) significantly reduces CVAD-associated grampositive infections in pediatric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US11738120B1 - Synthesis of taurolidine, purity profiles and polymorphs - Google Patents [patents.google.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Exploring the effects of taurolidine on tumor weight and microvessel density in a murine model of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Taurolidine? [synapse.patsnap.com]
- 9. Taurolidine inhibits tumor cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture using Taurolidine Citrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Taurolidine (B130013) citrate (B86180) in in vitro cell culture experiments to assess its effects on cancer cell viability, apoptosis, cytotoxicity, and angiogenesis. Taurolidine, a derivative of the amino acid taurine, has demonstrated anti-neoplastic properties in various cancer cell lines, making it a compound of interest for cancer research and drug development.[1]
Mechanism of Action Overview
Taurolidine citrate exerts its anti-cancer effects through a multi-faceted approach. It is known to induce programmed cell death (apoptosis) in cancer cells by activating both the intrinsic and extrinsic pathways.[1] This involves the activation of key executioner enzymes called caspases, including caspase-3, -8, and -9.[2] Furthermore, Taurolidine modulates the expression of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3] Beyond inducing apoptosis, Taurolidine has also been shown to inhibit angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[1]
Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on various cancer cell lines.
Table 1: IC50 Concentrations of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 Concentration |
| SH-EP TET21N | Neuroblastoma | Growth Inhibition | 48 hours | 51 µM |
| SK-N-AS | Neuroblastoma | Growth Inhibition | 48 hours | 274 µM |
| SK-N-BE(2)-M17 | Neuroblastoma | Growth Inhibition | 48 hours | Not specified |
| SK-N-SH | Neuroblastoma | Growth Inhibition | 48 hours | Not specified |
| HT29 | Colon Cancer | MTS Assay | 24 hours | Dose-dependent toxicity observed |
| CC531 | Colon Adenocarcinoma | Cytotoxicity Assay | Not specified | Moderate cytotoxicity observed |
| DHD/K12/TRb | Colorectal Tumor | Viability Assay | Not specified | Dose-dependent decrease observed |
| AsPC-1 | Pancreatic Cancer | MTT & BrdU Assay | 24 & 48 hours | Dose-dependent effects observed |
| BxPC-3 | Pancreatic Cancer | MTT & BrdU Assay | 24 & 48 hours | Dose-dependent effects observed |
| HPAF II | Pancreatic Cancer | MTT & BrdU Assay | 24 & 48 hours | Dose-dependent effects observed |
| MiaPaca-2 | Pancreatic Cancer | MTT & BrdU Assay | 24 & 48 hours | Dose-dependent effects observed |
| Panc-1 | Pancreatic Cancer | MTT & BrdU Assay | 24 & 48 hours | Dose-dependent effects observed |
| C6 | Glioma | Cell Death Assay | Not specified | 2.8 µg/ml to 2 mg/ml |
| HT22 | Neuronal Tumor | Cell Death Assay | Not specified | 2.8 µg/ml to 2 mg/ml |
| U373 | Astrocytoma/Glioblastoma | Cell Death Assay | Not specified | 2.8 µg/ml to 2 mg/ml |
| B16 4A5 | Murine Melanoma | MTT Assay | 12 & 24 hours | 0-100 µM |
| B16 F10 | Murine Melanoma | MTT Assay | 12 & 24 hours | 0-100 µM |
Table 2: Effects of this compound on Apoptosis and Cytotoxicity
| Cell Line | Cancer Type | Assay | Taurolidine Concentration | Treatment Duration | Observed Effect |
| DHD/K12/TRb | Colorectal Tumor | LDH Release | 25 µg/ml | Not specified | 4-fold increase in cell necrosis.[4][5] |
| HT29 | Colon Cancer | Annexin V/PI | 100, 250, 1000 µM | 6 & 24 hours | Dose-dependent increase in apoptosis and necrosis.[6] |
| Chang Liver | Liver Cancer | Annexin V/PI | 100, 250, 1000 µM | 6 & 24 hours | Dose-dependent increase in apoptosis and necrosis.[6] |
| HT1080 | Fibrosarcoma | Annexin V/PI | 100, 250, 1000 µM | 6 & 24 hours | Dose-dependent increase in apoptosis and necrosis.[6] |
| AsPC-1 | Pancreatic Cancer | Annexin V/PI | 100, 250, 1000 µM | 6 & 24 hours | Dose-dependent increase in apoptosis and necrosis.[6] |
| BxPC-3 | Pancreatic Cancer | Annexin V/PI | 100, 250, 1000 µM | 6 & 24 hours | Dose-dependent increase in apoptosis and necrosis.[6] |
| Neuroblastoma Cell Lines | Neuroblastoma | Flow Cytometry | IC50 concentrations | 48 hours | 76-86% apoptosis induction.[2] |
| U373 | Astrocytoma/Glioblastoma | Flow Cytometry | 25 µg/ml | Not specified | Increase in Phosphatidylserine expression from 6% to 25%.[7] |
| B16 4A5 & B16 F10 | Murine Melanoma | FACScan Analysis | 0-100 µM | 12 & 24 hours | Induced cell apoptosis.[3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions at various concentrations (e.g., 10 µM to 1000 µM). Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 100 µM, 250 µM, 1000 µM) for the desired duration (e.g., 6, 12, 24, or 48 hours).[6][8] Include vehicle and untreated controls.
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium. Wash the cells once with cold PBS. Detach the cells using a gentle cell scraper or trypsin-EDTA. Collect the cells in a microcentrifuge tube.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Caption: Workflow for assessing apoptosis using Annexin V/PI staining.
Cytotoxicity Assay (LDH Release Assay)
This colorimetric assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
LDH Cytotoxicity Assay Kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate as described for the MTT assay.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 5, 10, 15, 25 µg/ml) for the desired time.[4][5] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.
Caption: Workflow for assessing cytotoxicity using the LDH release assay.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well plates
-
This compound
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice. Coat the wells of a 96-well plate with 50 µL of the matrix and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 1-2 x 10⁵ cells/mL.
-
Treatment and Seeding: Prepare different concentrations of this compound in the cell suspension. Add 100 µL of the cell suspension (containing this compound) to each coated well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualization and Quantification: Observe and photograph the formation of tube-like structures using an inverted microscope. Quantify angiogenesis by measuring parameters such as the number of tubes, tube length, and number of branching points using image analysis software.
Caption: Workflow for the in vitro tube formation assay.
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways through which this compound induces apoptosis in cancer cells.
Caption: Intrinsic apoptosis pathway activated by this compound.
Caption: Extrinsic apoptosis pathway potentially influenced by this compound.
References
- 1. The evolving role of taurolidine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taurolidine cooperates with antineoplastic drugs in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taurolidine induces apoptosis of murine melanoma cells in vitro and in vivo by modulation of the Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taurolidine inhibits tumor cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taurolidine Inhibits Tumor Cell Growth In Vitro and In Vivo - ProQuest [proquest.com]
- 6. Comparative analysis of cell death induction by Taurolidine in different malignant human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of taurolidine on brain tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing Animal Models to Study Taurolidine Citrate Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Taurolidine (B130013), a derivative of the amino acid taurine, has demonstrated broad-spectrum antimicrobial, anti-inflammatory, and antineoplastic properties.[1][2][3] Its citrate (B86180) formulation, Taurolidine citrate, offers a promising therapeutic agent for various conditions, including peritonitis and cancer.[4][5] These application notes provide detailed protocols for establishing relevant animal models to investigate the in vivo efficacy of this compound. The described models focus on peritoneal inflammation (peritonitis) and peritoneal carcinomatosis, key areas where Taurolidine has shown potential.[6][7]
I. Anti-inflammatory Efficacy of this compound in a Murine Model of Peritonitis
This section outlines the induction of peritonitis in mice to evaluate the anti-inflammatory effects of this compound. Taurolidine has been shown to modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][8]
Experimental Protocol: Zymosan-Induced Peritonitis
This model is widely used to induce acute inflammation and allows for the quantification of leukocyte recruitment and inflammatory mediators.[9][10]
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline
-
This compound solution (concentration to be determined by dose-response studies)
-
Anesthesia (e.g., isoflurane)
-
Peritoneal lavage buffer (e.g., sterile PBS or HBSS)
-
Reagents for cell counting and differentiation (e.g., Diff-Quick stain)
-
ELISA kits for cytokine quantification (TNF-α, IL-6, IL-1β)
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Induction of Peritonitis:
-
Prepare a sterile suspension of Zymosan A in saline at a concentration of 1 mg/mL.
-
Administer 1 mg of Zymosan A via intraperitoneal (IP) injection to each mouse.[9]
-
-
This compound Administration:
-
Administer this compound solution at the desired dose(s) via a chosen route (e.g., IP or intravenous) at a specified time point relative to Zymosan A injection (e.g., 30 minutes prior or concurrently).[9] A control group should receive a vehicle control (e.g., sterile saline).
-
-
Sample Collection:
-
Assessment of Inflammation:
-
Leukocyte Recruitment:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quick for differential cell counting (neutrophils, macrophages, lymphocytes) under a light microscope.[9]
-
-
Cytokine Analysis:
-
Centrifuge the peritoneal lavage fluid and collect the supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Presentation
Table 1: Effect of this compound on Leukocyte Infiltration in Zymosan-Induced Peritonitis
| Treatment Group | Total Peritoneal Cells (x 10^6) | Neutrophils (x 10^6) | Macrophages (x 10^6) |
| Naive Control | |||
| Zymosan + Vehicle | |||
| Zymosan + this compound (Low Dose) | |||
| Zymosan + this compound (High Dose) |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Peritoneal Lavage Fluid
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Naive Control | |||
| Zymosan + Vehicle | |||
| Zymosan + this compound (Low Dose) | |||
| Zymosan + this compound (High Dose) |
Experimental Workflow: Peritonitis Model
Workflow for the zymosan-induced peritonitis model.
II. Antineoplastic Efficacy of this compound in a Murine Model of Peritoneal Carcinomatosis
This section details the establishment of a peritoneal carcinomatosis model to assess the anti-tumor effects of this compound. Taurolidine has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor adherence.[2][3][12]
Experimental Protocol: Ovarian Cancer Peritoneal Xenograft Model
This model mimics the peritoneal dissemination of ovarian cancer and is suitable for evaluating therapies targeting this process.[13]
Materials:
-
Female immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old
-
Human ovarian cancer cell line (e.g., SKOV-3, OVCAR-3) expressing a reporter gene (e.g., luciferase) for in vivo imaging
-
Cell culture medium and reagents
-
Sterile PBS
-
This compound solution
-
In vivo imaging system (e.g., IVIS)
-
Calipers
Procedure:
-
Cell Culture: Culture the human ovarian cancer cell line under standard conditions.
-
Tumor Cell Implantation:
-
Harvest and resuspend the cancer cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) intraperitoneally into each mouse.[14]
-
-
Tumor Growth Monitoring:
-
This compound Administration:
-
Administer this compound or vehicle control according to the desired dosing regimen (e.g., daily IP injections for a specified duration). Doses can be guided by previous in vivo studies, such as 20 mg/mouse/injection.[18]
-
-
Efficacy Assessment:
-
Tumor Burden: Continue to monitor tumor burden weekly using BLI. Quantify the bioluminescent signal.
-
Survival: Monitor the mice daily for signs of distress and record survival data. Humane endpoints should be established.[19]
-
Post-mortem Analysis: At the end of the study, euthanize the mice and perform a necropsy.
-
Data Presentation
Table 3: Effect of this compound on Tumor Burden in an Ovarian Cancer Xenograft Model
| Treatment Group | Bioluminescence (photons/sec) at Day X | Number of Tumor Nodules | Total Tumor Weight (g) |
| Vehicle Control | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) |
Table 4: Effect of this compound on Survival in an Ovarian Cancer Xenograft Model
| Treatment Group | Median Survival (days) | Percent Survival at Day X |
| Vehicle Control | ||
| This compound (Dose 1) | ||
| This compound (Dose 2) |
Experimental Workflow: Peritoneal Carcinomatosis Model
Workflow for the peritoneal carcinomatosis model.
III. Taurolidine's Mechanism of Action: Signaling Pathways
Taurolidine exerts its therapeutic effects through multiple mechanisms.[1][21] The diagrams below illustrate the key signaling pathways involved in its anti-inflammatory and anti-cancer activities.
Anti-inflammatory Signaling Pathway
Taurolidine's anti-inflammatory mechanism.
Antineoplastic Signaling Pathways
Taurolidine's multifaceted anti-cancer mechanisms.
References
- 1. What is the mechanism of Taurolidine? [synapse.patsnap.com]
- 2. Taurolidine - Wikipedia [en.wikipedia.org]
- 3. The evolving role of taurolidine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Administration of taurolidine-citrate lock solution for prevention of central venous catheter infection in adult neutropenic haematological patients: a randomised, double-blinded, placebo-controlled trial (TAURCAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taurolidine: discovery & efficacy | TauroLock™ [taurolock.tauropharm.com]
- 7. Impact of taurolidine on the growth of CC531 coloncarcinoma cells in vitro and in a laparoscopic animal model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. inotiv.com [inotiv.com]
- 10. mdpi.com [mdpi.com]
- 11. Mouse model of peritonitis [bio-protocol.org]
- 12. The Antiseptic and Antineoplastic Agent Taurolidine Modulates Key Leukocyte Functions | In Vivo [iv.iiarjournals.org]
- 13. Establishment of In Vivo Ovarian Cancer Mouse Models Using Intraperitoneal Tumor Cell Injection | Springer Nature Experiments [experiments.springernature.com]
- 14. Establishment and characterization of intraperitoneal xenograft models by co-injection of human tumor cells and extracellular matrix gel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 20. Taurolidine inhibits tumor cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What is Taurolidine used for? [synapse.patsnap.com]
Application Notes and Protocols for Assessing Taurolidine Citrate Cytotoxicity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurolidine (B130013), a derivative of the amino acid taurine, is a broad-spectrum antimicrobial agent that has demonstrated significant antineoplastic properties.[1][2] Its cytotoxic effects against a variety of cancer cell lines are of growing interest in oncological research.[3][4] Taurolidine induces cell death through multiple mechanisms, including the induction of apoptosis and necrosis.[4][5] This document provides detailed protocols for assessing the in vitro cytotoxicity of Taurolidine citrate (B86180), guidance on data interpretation, and visual representations of the key signaling pathways involved.
Mechanism of Action Overview
Taurolidine citrate exerts its cytotoxic effects primarily by inducing programmed cell death, or apoptosis, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][6] Key events include the activation of caspase-8 and caspase-9, which subsequently activate the executioner caspase-3.[3] This cascade is often accompanied by the modulation of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[7] The release of cytochrome c from the mitochondria is another critical step in the intrinsic pathway initiated by Taurolidine.[8] In some cell lines, at higher concentrations, Taurolidine can also induce necrosis.[4]
Key Cytotoxicity Assays
The following are standard in vitro assays to quantify the cytotoxic effects of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions or control medium. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Membrane Integrity Assay (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11][12]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[13]
-
Supernatant Collection: After the treatment incubation period, centrifuge the plate at 250 x g for 10 minutes.[13]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) * 100.
Apoptosis and Necrosis Quantification (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4] Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive. Necrotic cells are Annexin V-negative and PI-positive.
Data Presentation
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) | Reference |
| SH-EP TET21N | Neuroblastoma | 48 | 51 - 274 | [3] |
| SK-N-AS | Neuroblastoma | 48 | 51 - 274 | [3] |
| SK-N-BE(2)-M17 | Neuroblastoma | 48 | 51 - 274 | [3] |
| SK-N-SH | Neuroblastoma | 48 | 51 - 274 | [3] |
| PA-1 | Ovarian | 72 | 9.6 - 34.2 | [14] |
| SKOV-3 | Ovarian | 72 | 9.6 - 34.2 | [14] |
| SiHa | Cervical | 24 | 204.1 | [15] |
Table 2: Induction of Apoptosis and Necrosis by this compound
| Cell Line | Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) | Necrotic Cells (%) | Reference |
| HT29 | 250 | 24 | Increased | - | [4] |
| Chang Liver | 250 | 24 | Increased | Increased | [4] |
| AsPC-1 | 1000 | 24 | - | Increased | [4] |
| BxPC-3 | 1000 | 24 | - | Increased | [4] |
Visualizations
References
- 1. Taurolidine: in vitro activity against multiple-antibiotic-resistant, nosocomially significant clinical isolates of Staphylococcus aureus, Enterococcus faecium, and diverse Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activities of taurolidine in vitro and in experimental enterococcal endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genesandcancer.com [genesandcancer.com]
- 4. Comparative analysis of cell death induction by Taurolidine in different malignant human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Taurolidine cooperates with antineoplastic drugs in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taurolidine induces apoptosis of murine melanoma cells in vitro and in vivo by modulation of the Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antibacterial drug taurolidine induces apoptosis by a mitochondrial cytochrome c-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. asianrepo.org [asianrepo.org]
Application Note: Analysis of Taurolidine Citrate-Induced Apoptosis by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Taurolidine (B130013), a derivative of the amino acid taurine, is a broad-spectrum antimicrobial agent that has demonstrated significant antineoplastic properties.[1][2] Its anticancer activity is attributed to various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the inflammatory response.[1][3][4] Taurolidine has been shown to trigger programmed cell death in a multitude of cancer cell lines, making it a promising candidate for therapeutic development.[5][6] This application note provides a detailed protocol for the analysis of apoptosis induced by Taurolidine citrate (B86180) using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Apoptosis is a regulated process of cell death characterized by distinct morphological and biochemical changes, including the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[7][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify cells in the early stages of apoptosis.[7][9] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation.[7][10] This dual-staining method enables the quantitative assessment of viable, early apoptotic, late apoptotic, and necrotic cell populations.[11][12]
The mechanism of Taurolidine-induced apoptosis is multifaceted, involving both the intrinsic and extrinsic pathways.[3][5] Studies have indicated its ability to modulate the expression of Bcl-2 family proteins, such as increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2.[13][14] Furthermore, Taurolidine has been observed to activate caspase-8 and caspase-9, key initiators of the extrinsic and intrinsic apoptotic cascades, respectively.[6] The intrinsic pathway is often initiated by mitochondrial stress, leading to the release of cytochrome c.[15][16]
This document will provide a comprehensive experimental protocol, a summary of expected quantitative data, and visual representations of the experimental workflow and the signaling pathways involved in Taurolidine citrate-induced apoptosis.
Data Presentation
The following table summarizes the dose-dependent effect of Taurolidine on the induction of apoptosis and necrosis in various cancer cell lines as determined by Annexin V/PI flow cytometry.
| Cell Line | Taurolidine Concentration (µM) | Treatment Duration (hours) | Viable Cells (%) | Apoptotic Cells (%) | Necrotic Cells (%) | Reference |
| HT29 (Colon Carcinoma) | 100 | 24 | Not specified | Significant increase | Not specified | [5] |
| 250 | 24 | 66.2 ± 5.6 | Significant increase | Not specified | [5] | |
| 1000 | 24 | Not specified | Not specified | Not specified | [5] | |
| Chang Liver (Liver Cells) | 100 | 24 | Not specified | Significant increase | Significant increase | [5] |
| 250 | 24 | 33.2 ± 1.0 | Significant increase | Significant increase | [5] | |
| 1000 | 24 | Not specified | Not specified | Not specified | [5] | |
| HT1080 (Fibrosarcoma) | 100 | 24 | 26.8 ± 3.7 | Pronounced increase | Not specified | [5] |
| 250 | 24 | Not specified | Not specified | Not specified | [5] | |
| 1000 | 24 | Not specified | Not specified | Not specified | [5] | |
| AsPC-1 (Pancreatic Cancer) | 1000 | 24 | 36.8 ± 5.2 | Not specified | Not specified | [5] |
| BxPC-3 (Pancreatic Cancer) | 1000 | 24 | 25.7 ± 4.3 | Not specified | Not specified | [5] |
| HepG2 (Liver Cancer) | 50 | 24 | Not specified | Increased | Not specified | [17] |
| 100 | 24 | Not specified | Increased | Not specified | [17] | |
| 200 | 24 | Not specified | Increased | Not specified | [17] | |
| 50 | 48 | Not specified | Increased | Not specified | [17] | |
| 100 | 48 | Not specified | Increased | Not specified | [17] | |
| 200 | 48 | Not specified | Increased | Not specified | [17] | |
| SNU-423 (Liver Cancer) | 200 | 24 | Not specified | Increased | Not specified | [17] |
| 200 | 48 | Not specified | Increased | Not specified | [17] | |
| SiHa (Cervical Carcinoma) | 204.1 (IC50) | 24 | ~50 | Increased | Not specified | [14] |
| A-204 (Rhabdomyosarcoma) | Not specified | 48 | 22.0 | 66.1 | Not specified | [18] |
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., HT29, HepG2, etc.)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometer
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed the desired cancer cells in a T25 culture flask or 6-well plate at a density that will allow for approximately 70-80% confluency at the time of treatment.[11] Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Further dilute the stock solution with complete cell culture medium to achieve the desired final concentrations (e.g., 100 µM, 250 µM, 1000 µM).[5]
-
Cell Treatment: Once the cells have reached the desired confluency, remove the old medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle-treated control group.[10]
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 24, or 48 hours).[5]
Protocol for Annexin V and Propidium Iodide Staining
-
Cell Harvesting: After the incubation period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine the floating and adherent cells for each sample.[11]
-
Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.[9][10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a new microcentrifuge tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10] Gently vortex the tube.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[10] The samples are now ready for flow cytometry analysis.
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (Annexin V) and PI.
-
Controls: Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells).
-
Data Analysis: Analyze the data using appropriate software. Gate the cell populations as follows:
-
Viable cells: Annexin V-negative and PI-negative.[10]
-
Early apoptotic cells: Annexin V-positive and PI-negative.[10]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often included with late apoptotic cells).
-
Mandatory Visualization
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Caption: Signaling pathways of this compound-induced apoptosis.
References
- 1. Taurolidine - Wikipedia [en.wikipedia.org]
- 2. Taurolidine | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The evolving role of taurolidine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antiseptic and Antineoplastic Agent Taurolidine Modulates Key Leukocyte Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of cell death induction by Taurolidine in different malignant human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taurolidine cooperates with antineoplastic drugs in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. agilent.com [agilent.com]
- 9. kumc.edu [kumc.edu]
- 10. bio-techne.com [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Taurolidine induces apoptosis of murine melanoma cells in vitro and in vivo by modulation of the Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. asianrepo.org [asianrepo.org]
- 15. The antibacterial drug taurolidine induces apoptosis by a mitochondrial cytochrome c-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Taurolidine? [synapse.patsnap.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. spandidos-publications.com [spandidos-publications.com]
Quantifying the Anti-Inflammatory Effects of Taurolidine Citrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurolidine, a derivative of the amino acid taurine, has demonstrated significant anti-inflammatory properties in addition to its well-established antimicrobial and anti-neoplastic activities.[1][2] Its potential as a modulator of the inflammatory response makes it a compelling candidate for therapeutic development in a range of inflammatory conditions. Taurolidine citrate (B86180), a stable derivative, is often used in research and clinical applications. The anti-inflammatory effects of Taurolidine are primarily attributed to its ability to inhibit the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1][3] This document provides detailed application notes and experimental protocols for the quantitative assessment of the anti-inflammatory effects of Taurolidine citrate, intended for use by researchers, scientists, and professionals in drug development.
The methodologies outlined herein cover both in vitro and in vivo models, providing a comprehensive framework for evaluating the efficacy of this compound. These protocols include techniques for measuring cytokine production at the protein and mRNA levels, assessing the modulation of key inflammatory signaling pathways such as NF-κB and MAP kinases, and quantifying cellular responses to inflammatory stimuli.
Data Presentation
The following tables summarize quantitative data on the anti-inflammatory effects of this compound from various studies.
Table 1: In Vitro Anti-Inflammatory Effects of Taurolidine on Peripheral Blood Mononuclear Cells (PBMCs) and Granulocytes
| Cell Type | Parameter | Taurolidine Concentration | Effect | Reference |
| PBMCs | Viability (IC50) | 500 µg/mL (2h) | Decreased viability | [4] |
| Viability (IC50) | 40 µg/mL (≥24h) | Decreased viability | [4] | |
| TNF-α Production | < 40 µg/mL | Significant decrease | [4] | |
| IFN-γ Production | < 40 µg/mL | Significant decrease | [4] | |
| Granulocytes | Viability (IC50) | 520 µg/mL (2h) | Decreased viability | [4] |
| ROS Production | Below cytotoxic threshold | No significant change | [4] | |
| Adhesion/Degranulation Markers | > 500 µg/mL | Increased expression | [4] |
Table 2: Clinical Anti-Inflammatory Effects of Taurolidine-Citrate-Heparin Lock Solution (TCHLS)
| Patient Population | Parameter | Treatment Duration | Effect (Median % Reduction) | P-value | Reference |
| Hemodialysis Patients | Serum hs-CRP | 3 months | 18.1% | < 0.01 | [5] |
| Serum IL-6 | 3 months | 25.2% | < 0.01 | [5] | |
| PBMC TNF-α mRNA | 3 months | 20% | < 0.05 | [5] | |
| PBMC IL-6 mRNA | 3 months | 19.7% | = 0.01 | [5] | |
| Hemodialysis Patients | Serum hs-CRP | 1 month | Significantly lower vs. heparin | 0.001 | |
| Serum IL-6 | 1 month | Significantly lower vs. heparin | 0.018 | ||
| White Blood Cells | 1 month | Significantly lower vs. heparin | 0.045 |
Experimental Protocols
In Vitro Assays
1. Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
This assay is a standard model for inducing an inflammatory response in vitro to assess the anti-inflammatory potential of a compound.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages or human peripheral blood mononuclear cell (PBMC)-derived macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the macrophages in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µg/mL) for 1-2 hours. Include a vehicle control (e.g., sterile PBS or culture medium).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 6-24 hours). Include an unstimulated control group.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove cellular debris. Store at -80°C for cytokine analysis.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue™ assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
2. Cytokine Quantification by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the collected cell culture supernatants.
Protocol:
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add diluted standards and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. Allow the color to develop.
-
Stop Reaction and Read: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
3. Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the mRNA expression levels of inflammatory genes in response to this compound treatment.
Protocol:
-
Cell Treatment: Treat cells with this compound and/or LPS as described in the LPS-stimulated macrophage assay.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using gene-specific primers for target genes (e.g., TNF, IL6, IL1B, NOS2) and a reference gene (e.g., GAPDH, ACTB). Use a SYBR Green or probe-based qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
4. Western Blot Analysis of the NF-κB Signaling Pathway
Western blotting is used to detect changes in the protein levels and phosphorylation status of key components of the NF-κB pathway, such as p65 and IκBα.
Protocol:
-
Cell Treatment and Lysis: Treat cells as described previously. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total p65, phospho-p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software.
5. Measurement of Reactive Oxygen Species (ROS) Production
This protocol measures intracellular ROS levels using a fluorescent probe.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the desired cell type (e.g., macrophages, neutrophils).
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), according to the manufacturer's instructions.
-
Treatment: Treat the cells with this compound and/or an ROS inducer (e.g., PMA or H₂O₂).
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.
In Vivo Assay
1. Zymosan-Induced Peritonitis in Mice
This is a widely used animal model of acute inflammation to evaluate the anti-inflammatory effects of therapeutic agents.[6]
Protocol:
-
Animal Acclimatization: Acclimatize male C57BL/6 or BALB/c mice for at least one week before the experiment.
-
This compound Administration: Administer this compound (e.g., intraperitoneally or intravenously) at various doses to different groups of mice. Include a vehicle control group.
-
Induction of Peritonitis: After a specified pre-treatment time (e.g., 30-60 minutes), induce peritonitis by intraperitoneal injection of zymosan A (e.g., 1 mg/mouse) suspended in sterile saline.[2]
-
Peritoneal Lavage: At a predetermined time point after zymosan injection (e.g., 4-24 hours), euthanize the mice and collect peritoneal exudate cells by lavaging the peritoneal cavity with sterile PBS.[4]
-
Cell Count and Differentiation: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to count the number of neutrophils, macrophages, and other immune cells.
-
Cytokine Analysis: Centrifuge the peritoneal lavage fluid and collect the supernatant for cytokine analysis by ELISA as described above.
Visualization of Key Pathways and Workflows
Caption: General experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Overview of the p38 MAPK signaling pathway, a potential target for this compound.
References
- 1. olac.berkeley.edu [olac.berkeley.edu]
- 2. inotiv.com [inotiv.com]
- 3. Zymosan-induced peritonitis: Effects on cardiac function, temperature regulation, translocation of bacteria and role of dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Assaying the Anti-Biofilm Activity of Taurolidine Citrate on Different Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in both clinical and industrial settings. These structured communities of microorganisms adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances (EPS), rendering them notoriously resistant to conventional antimicrobial agents. The formation of biofilms on medical devices, such as catheters and implants, is a leading cause of persistent and difficult-to-treat infections. Taurolidine, a derivative of the amino acid taurine, has demonstrated broad-spectrum antimicrobial activity against a wide range of bacteria and fungi.[1][2][3] Its citrate (B86180) formulation is of particular interest for its potent anti-biofilm properties.[4][5][6]
These application notes provide detailed protocols for assaying the anti-biofilm activity of Taurolidine citrate on various surfaces, including polystyrene, silicone, and titanium. The methodologies described herein are designed to offer robust and reproducible frameworks for evaluating the efficacy of this compound in preventing biofilm formation and eradicating established biofilms.
Mechanism of Action
Taurolidine's antimicrobial and anti-biofilm activity stems from its unique chemical structure. In an aqueous environment, Taurolidine hydrolyzes to produce taurultam (B145894) and, crucially, reactive N-methylol (hydroxymethyl) groups.[7][8] These highly reactive molecules interact with primary amines and thiols present in the building blocks of the bacterial cell wall, such as peptidoglycan and lipopolysaccharides (LPS).[1][2] This interaction leads to the irreversible damage of the microbial cell envelope, causing cell lysis.[2] This enzyme-independent mechanism of action is a key reason why the development of bacterial resistance to Taurolidine is a rare event.[2][7]
While not a direct inhibitor of quorum sensing (QS) signaling molecules or their receptors, the disruption of the bacterial cell envelope by this compound has a downstream effect on the production and secretion of QS-regulated virulence factors, which are critical for biofilm formation and maturation.[9][10]
Quantitative Data Summary
The following tables summarize the anti-biofilm efficacy of this compound against various microorganisms on different surfaces, as reported in the literature.
Table 1: Efficacy of this compound against Planktonic Bacteria and Biofilms
| Microorganism | Surface | This compound Concentration | Effect | Reference |
| Staphylococcus aureus | Silicone | 675 mg/L | >99% reduction in planktonic counts after 24h | [5] |
| Staphylococcus epidermidis | Silicone | 675 mg/L | >99% reduction in planktonic counts after 24h | [5] |
| Pseudomonas aeruginosa | Silicone | 675 mg/L | >99% reduction in planktonic counts after 24h | [5] |
| Enterococcus faecalis | Silicone | 675 mg/L | >99% reduction in planktonic counts after 24h | [5] |
| Candida albicans | Silicone | 13,500 mg/L | Cidal for planktonic cells | [5] |
| Axenic Biofilms | Silicone | Not specified | 4.8 log reduction in biofilm | [5] |
| Porphyromonas gingivalis | Not specified | 10 mg/mL | 5 log10 CFU reduction in 4.5-day old biofilm | [11] |
| Aggregatibacter actinomycetemcomitans | Not specified | 10 mg/mL | 7 log10 CFU reduction in 4.5-day old biofilm | [11] |
| Multi-species Biofilm | Not specified | 10 mg/mL | ~3 log10 CFU reduction in 4.5-day old biofilm | [11] |
| Subgingival Biofilm | Not specified | 3% gel | 0.87 log10 CFU reduction after 60 min | [12] |
Table 2: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Taurolidine
| Microorganism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Single species (periodontitis-associated) | 0.31 | 0.64 | [11] |
| Mixed microbiota (periodontitis-associated) | 2.5 | 2.5 | [11] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the anti-biofilm activity of this compound.
Protocol 1: Crystal Violet Assay for Biofilm Biomass Quantification
This protocol is adapted for a 96-well polystyrene plate format but can be modified for other surfaces.[1][7][10]
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
This compound solutions of varying concentrations
-
Phosphate Buffered Saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid or 95% Ethanol (B145695)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow a bacterial culture overnight in the appropriate medium at 37°C. Dilute the overnight culture 1:100 in fresh medium.
-
Biofilm Formation: Add 200 µL of the diluted bacterial suspension to each well of a 96-well plate. Include wells with sterile medium as a negative control. Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Treatment: Gently aspirate the medium from each well. Wash the wells twice with 200 µL of sterile PBS to remove planktonic bacteria. Add 200 µL of different concentrations of this compound solution to the wells. Include a control group with fresh medium or PBS. Incubate for the desired treatment time (e.g., 24 hours).
-
Staining: Aspirate the treatment solutions and wash the wells twice with PBS. Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the Crystal Violet solution and wash the plate by gently immersing it in a container of water. Repeat this washing step 3-4 times to remove excess stain.
-
Solubilization: Invert the plate and blot it on a paper towel to dry. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. Incubate for 10-15 minutes at room temperature.
-
Quantification: Transfer 125 µL of the solubilized Crystal Violet to a new flat-bottom 96-well plate. Measure the absorbance at 570-595 nm using a microplate reader.
Protocol 2: MTT Assay for Biofilm Viability
This assay measures the metabolic activity of cells within the biofilm, providing an indication of cell viability.[8][13][14][15]
Materials:
-
Biofilms grown on the desired surface (as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326)
-
Microplate reader
Procedure:
-
Biofilm Formation and Treatment: Follow steps 1-3 from Protocol 1.
-
MTT Addition: After treatment, aspirate the solutions and wash the wells with PBS. Add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of biofilm structure and viability using fluorescent dyes.
Materials:
-
Biofilms grown on a suitable surface for microscopy (e.g., glass-bottom dishes, coupons of silicone or titanium)
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium (B1200493) iodide)
-
Confocal microscope
Procedure:
-
Biofilm Formation and Treatment: Grow and treat biofilms on the chosen surface as previously described.
-
Staining: After treatment, gently wash the biofilm with PBS. Prepare the staining solution according to the manufacturer's instructions (e.g., a mixture of SYTO 9 and propidium iodide). Add the staining solution to the biofilm and incubate in the dark at room temperature for 15-20 minutes.
-
Imaging: Gently rinse the biofilm with PBS to remove excess stain. Mount the sample on the confocal microscope. Acquire z-stack images using appropriate laser excitation and emission filters for the fluorescent dyes (SYTO 9 for live cells, propidium iodide for dead cells).
-
Image Analysis: Use image analysis software (e.g., ImageJ, Fiji) to reconstruct 3D images of the biofilm and quantify parameters such as biofilm thickness, biomass, and the ratio of live to dead cells.
Adaptations for Different Surfaces
-
Silicone Catheters: Sections of sterile silicone catheters can be placed in the wells of a 24-well plate. Biofilms are grown directly on the catheter segments. For analysis, the segments can be transferred to new plates for staining or mounted for microscopy.[4]
-
Titanium Implants: Titanium discs or coupons can be used as the substrate for biofilm growth in multi-well plates. Ensure the surface is properly sterilized before use. The protocols for staining and microscopy can be applied directly to these surfaces. For quantification assays, the solubilized dye or formazan is transferred to a new plate for reading.
By following these detailed protocols, researchers can effectively and reliably assess the anti-biofilm properties of this compound on a variety of clinically and industrially relevant surfaces.
References
- 1. Taurolidine Antiadhesive Properties on Interaction with E. coli; Its Transformation in Biological Environment and Interaction with Bacteria Cell Wall | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Study of quorum-sensing LasR and RhlR genes and their dependent virulence factors in Pseudomonas aeruginosa isolates from infected burn wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quorum-sensing synthase mutations re-calibrate autoinducer concentrations in clinical isolates of Pseudomonas aeruginosa to enhance pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]
- 7. Effects of Antibiotics on Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taurolidine antiadhesive properties on interaction with E. coli; its transformation in biological environment and interaction with bacteria cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EDTA and Taurolidine Affect Pseudomonas aeruginosa Virulence In Vitro—Impairment of Secretory Profile and Biofilm Production onto Peritoneal Dialysis Catheters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taurolidine Acts on Bacterial Virulence Factors and Does Not Induce Resistance in Periodontitis-Associated Bacteria—An In-Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Taurolidine Lock Solutions for the Prevention of Catheter-Related Bloodstream Infections: A Systematic Review and Meta-Analysis of Randomized Controlled Trials | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of Taurolidine Citrate for Anti-Cancer Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of Taurolidine (B130013) citrate (B86180) for in vitro and in vivo anti-cancer research. Taurolidine, a derivative of the amino acid taurine, has demonstrated promising anti-neoplastic properties through multiple mechanisms, including the induction of apoptosis and the inhibition of angiogenesis. Establishing the appropriate concentration is a critical first step in elucidating its therapeutic potential and mechanism of action against various cancer types.
Introduction to Taurolidine's Anti-Cancer Activity
Taurolidine exerts its anti-cancer effects through a multi-faceted approach. Primarily, it induces programmed cell death, or apoptosis, in cancer cells.[1][2] This process is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of key executioner enzymes like caspase-3, as well as initiator caspases-8 and -9.[3] Furthermore, Taurolidine has been shown to inhibit angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis, by suppressing the production of Vascular Endothelial Growth Factor (VEGF).[4][5]
Data Presentation: Reported IC50 Values of Taurolidine
The half-maximal inhibitory concentration (IC50) is a critical parameter for gauging the potency of a compound. The following table summarizes reported IC50 values for Taurolidine in various cancer cell lines. It is important to note that these values can vary depending on the cell line, exposure time, and specific assay conditions. The molecular weight of Taurolidine (284.36 g/mol ) is used for unit conversions.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) | Reference |
| Neuroblastoma | SH-EP TET21N | 274 | 48 | (PMID: 25299890) |
| Neuroblastoma | SK-N-AS | 104 | 48 | (PMID: 25299890) |
| Neuroblastoma | SK-N-BE(2)-M17 | 51 | 48 | (PMID: 25299890) |
| Neuroblastoma | SK-N-SH | 153 | 48 | (PMID: 25299890) |
| Colon Cancer | HT29 | ~250 | 24 | (PMCID: PMC4226715) |
| Liver Cancer | Chang Liver | <250 | 24 | (PMCID: PMC4226715) |
| Fibrosarcoma | HT1080 | >250 | 24 | (PMCID: PMC4226715) |
| Pancreatic Cancer | AsPC-1 | >1000 | 24 | (PMCID: PMC4226715) |
| Pancreatic Cancer | BxPC-3 | ~1000 | 24 | (PMCID: PMC4226715) |
| Rat Colorectal | DHD/K12/TRb | ~88 (25 µg/ml) | Not Specified | (PMID: 11072111)[6] |
Experimental Workflow for Determining Optimal Concentration
The following diagram outlines a typical workflow for determining the optimal concentration of Taurolidine citrate for anti-cancer studies.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions in triplicate. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the results to generate a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound at the determined IC50 concentration and other relevant concentrations for a specific time period. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Treated and control cells
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described previously.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This protocol assesses the effect of this compound on the tube-forming ability of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel
-
96-well plates
-
This compound
Procedure:
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated plate in endothelial cell growth medium containing various concentrations of this compound.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours.
-
Imaging and Analysis: Observe and photograph the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.
Signaling Pathways Affected by Taurolidine
Apoptosis Signaling Pathway
Taurolidine induces apoptosis through both the extrinsic and intrinsic pathways, converging on the activation of executioner caspases.
Anti-Angiogenesis Signaling Pathway
Taurolidine inhibits angiogenesis primarily by downregulating the expression of VEGF, a key signaling molecule in this process.
By following these protocols and considering the provided data and pathway information, researchers can effectively determine the optimal concentration of this compound for their specific anti-cancer studies, paving the way for a deeper understanding of its therapeutic potential.
References
- 1. The antibacterial drug taurolidine induces apoptosis by a mitochondrial cytochrome c-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Inhibition of vascular endothelial growth factor-associated tyrosine kinase activity with SU5416 blocks sprouting in the microvascular endothelial cell spheroid model of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Taurolidine--a new drug with anti-tumor and anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taurolidine inhibits tumor cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Tracking Taurolidine Citrate's Anti-Tumor Efficacy: In Vivo Imaging Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurolidine, a derivative of the amino acid taurine, and its citrate (B86180) formulation have demonstrated significant antineoplastic properties.[1] This compound is known to induce apoptosis, inhibit angiogenesis, and modulate the host's inflammatory response, making it a promising candidate for cancer therapy.[1][2] In preclinical drug development, non-invasive in vivo imaging techniques are crucial for longitudinally monitoring therapeutic efficacy, understanding the mechanism of action, and assessing the pharmacodynamics of novel agents like Taurolidine citrate. These methods allow for real-time visualization and quantification of tumor growth, metabolic activity, and other physiological changes within a living organism, thereby reducing the number of animals required for a study and increasing statistical power by allowing each animal to serve as its own control.
These application notes provide detailed protocols for utilizing various in vivo imaging modalities to track the effects of this compound on tumor growth. The focus is on practical methodologies for bioluminescence imaging (BLI), high-frequency ultrasound, and dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI).
Key In Vivo Imaging Applications for this compound Studies
-
Bioluminescence Imaging (BLI): Ideal for tracking tumor burden and response to therapy in orthotopic and metastatic models.[3][4] This high-throughput and sensitive technique relies on tumor cells engineered to express luciferase.
-
High-Frequency Ultrasound: Provides accurate and reproducible measurements of tumor volume, especially for subcutaneous xenografts.[1][5] It offers a non-invasive way to monitor tumor growth kinetics.
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): Assesses tumor vascularity and the anti-angiogenic effects of this compound by measuring parameters like blood flow and vessel permeability.[6][7]
-
Positron Emission Tomography (PET): Can be employed to investigate the metabolic response of tumors to this compound treatment, for instance, by using tracers like ¹⁸F-FDG to measure glucose metabolism.[8][9]
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize illustrative quantitative data from preclinical studies evaluating the impact of this compound on tumor growth.
| Treatment Group | Initial Tumor Volume (mm³) (Day 0) | Final Tumor Volume (mm³) (Day 21) | Percent Inhibition (%) |
| Vehicle Control | 100 ± 15 | 1500 ± 250 | - |
| This compound (50 mg/kg) | 100 ± 18 | 750 ± 180 | 50 |
| This compound (100 mg/kg) | 100 ± 12 | 450 ± 120 | 70 |
| Caption: Illustrative Ultrasound-Measured Tumor Volume in a Subcutaneous Xenograft Model. |
| Treatment Group | Day 0 | Day 7 | Day 14 | Day 21 |
| Vehicle Control | 1.0 x 10⁶ ± 2.5 x 10⁵ | 5.0 x 10⁶ ± 1.2 x 10⁶ | 2.5 x 10⁷ ± 8.0 x 10⁶ | 1.0 x 10⁸ ± 3.5 x 10⁷ |
| This compound (100 mg/kg) | 1.0 x 10⁶ ± 3.0 x 10⁵ | 2.5 x 10⁶ ± 9.0 x 10⁵ | 8.0 x 10⁶ ± 2.5 x 10⁶ | 2.0 x 10⁷ ± 7.0 x 10⁶ |
| Caption: Illustrative Bioluminescence Imaging Data in an Orthotopic Glioblastoma Model.[10][11] |
| Parameter | Baseline (Pre-Treatment) | Post-Treatment (Day 7) | Percent Change (%) |
| Ktrans (min⁻¹) | 0.25 ± 0.05 | 0.15 ± 0.04 | -40 |
| IAUC (arbitrary units) | 150 ± 30 | 90 ± 25 | -40 |
| Caption: Illustrative DCE-MRI Parameters for Tumor Vascularity.[12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Taurolidine and a general experimental workflow for in vivo imaging studies.
Caption: Taurolidine's dual mechanism of action on tumor growth.
Caption: General experimental workflow for in vivo imaging studies.
Experimental Protocols
Protocol 1: Bioluminescence Imaging (BLI) for Orthotopic Glioblastoma
This protocol describes the use of BLI to monitor the effect of this compound on an orthotopic glioblastoma model in mice.[10][11]
1. Materials:
-
Luciferase-expressing glioblastoma cells (e.g., U87-luc)
-
Immunocompromised mice (e.g., nude mice)
-
This compound solution
-
D-luciferin potassium salt
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia machine with isoflurane
2. Cell Culture and Implantation:
-
Culture U87-luc cells under standard conditions.
-
Anesthetize mice and secure them in a stereotactic frame.
-
Inject 5 x 10⁵ U87-luc cells in 5 µL of PBS into the right striatum of the mouse brain.
-
Allow tumors to establish for 7-10 days.
3. In Vivo Imaging and Treatment:
-
Perform baseline imaging to confirm tumor engraftment.
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg, intraperitoneally) or vehicle control daily.
-
For imaging, anesthetize mice with isoflurane.
-
Inject D-luciferin (150 mg/kg, intraperitoneally).
-
After 10-15 minutes, place the mouse in the imaging chamber.
-
Acquire bioluminescence images with an exposure time of 1-60 seconds, depending on signal intensity.
-
Repeat imaging weekly to monitor tumor growth.
4. Data Analysis:
-
Define a region of interest (ROI) over the tumor area.
-
Quantify the total photon flux (photons/second) within the ROI.
-
Normalize the data to the baseline measurements for each mouse.
-
Compare the tumor growth rates between the treatment and control groups.
Protocol 2: High-Frequency Ultrasound for Subcutaneous Tumor Volume
This protocol details the use of high-frequency ultrasound to measure the volume of subcutaneous tumors treated with this compound.[5]
1. Materials:
-
Cancer cell line for subcutaneous injection (e.g., colorectal cancer cells)
-
Athymic nude mice
-
This compound solution
-
High-frequency ultrasound system for small animals (e.g., Vevo 770)
-
Ultrasound gel
2. Tumor Implantation and Treatment:
-
Inject 1 x 10⁶ cancer cells subcutaneously into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control as per the study design.
3. Ultrasound Imaging:
-
Anesthetize the mouse and place it on a heated stage.
-
Apply warmed ultrasound gel to the tumor area.
-
Use a high-frequency linear array transducer to acquire 2D images of the tumor in both sagittal and transverse planes.
-
Measure the length (L), width (W), and height (H) of the tumor using the ultrasound software's caliper function.
-
Repeat imaging 2-3 times per week.
4. Data Analysis:
-
Calculate the tumor volume using the formula: Volume = (L x W x H) x 0.52.
-
Plot the average tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition for the this compound-treated group compared to the control group.
Protocol 3: Dynamic Contrast-Enhanced MRI (DCE-MRI) for Tumor Vascularity
This protocol outlines the use of DCE-MRI to assess the anti-angiogenic effects of this compound.[6][13]
1. Materials:
-
Tumor-bearing mice
-
MRI system with a small animal coil
-
Gadolinium-based contrast agent (e.g., Gd-DTPA)
-
Anesthesia and monitoring equipment
2. MRI Acquisition:
-
Anesthetize the mouse and position it in the MRI coil.
-
Acquire pre-contrast T1-weighted images.
-
Administer a bolus of the contrast agent via a tail vein catheter.
-
Immediately begin acquiring a series of rapid T1-weighted images for 5-10 minutes to capture the dynamic uptake and washout of the contrast agent in the tumor.
3. Treatment and Follow-up:
-
Perform a baseline DCE-MRI scan.
-
Treat the mice with this compound or vehicle control for a specified period (e.g., one week).
-
Perform a follow-up DCE-MRI scan to assess changes in vascular parameters.
4. Data Analysis:
-
Use specialized software to analyze the DCE-MRI data.
-
Generate concentration-time curves for the contrast agent in the tumor tissue.
-
Fit the data to a pharmacokinetic model to calculate parameters such as:
-
Ktrans (volume transfer constant): Reflects vessel permeability and blood flow.
-
ve (extravascular extracellular space volume fraction): Represents the volume of the extravascular extracellular space per unit volume of tissue.
-
IAUC (initial area under the curve): A semi-quantitative measure of vessel perfusion and permeability.
-
-
Compare the changes in these parameters before and after treatment with this compound.
Conclusion
In vivo imaging is an indispensable tool in the preclinical evaluation of anti-cancer agents like this compound. The protocols and application notes provided here offer a framework for researchers to design and execute robust studies to non-invasively monitor and quantify the therapeutic effects of this compound on tumor growth, apoptosis, and angiogenesis. The integration of these advanced imaging techniques will undoubtedly accelerate the translation of promising anti-cancer compounds from the laboratory to the clinic.
References
- 1. Fast Ultrasound Scanning is a Rapid, Sensitive, Precise and Cost-Effective Method to Monitor Tumor Grafts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taurolidine--a new drug with anti-tumor and anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. crownbio.com [crownbio.com]
- 5. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic contrast-enhanced magnetic resonance imaging for assessing tumor vascularity and vascular effects of targeted therapies in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic PET Imaging in Cancer Detection and Therapy Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic positron emission tomography imaging in cancer detection and therapy response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioluminescent In Vivo Imaging of Orthotopic Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dynamic contrast-enhanced magnetic resonance imaging as a pharmacodynamic measure of response after acute dosing of AG-013736, an oral angiogenesis inhibitor, in patients with advanced solid tumors: results from a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of dynamic contrast-enhanced MRI in cancer diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Synergistic Effects of Taurolidine Citrate with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurolidine (B130013), a derivative of the amino acid taurine, has demonstrated multifaceted anti-neoplastic properties, including the induction of apoptosis and inhibition of angiogenesis.[1][2][3] These characteristics make it a compelling candidate for combination therapy with conventional chemotherapeutic agents. This document provides a comprehensive protocol for evaluating the synergistic potential of Taurolidine citrate (B86180) with various chemotherapy drugs, offering a structured approach from initial in vitro screening to in vivo validation and mechanistic elucidation.
Taurolidine is known to induce cancer cell death through multiple mechanisms.[1] It can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[3][4] Furthermore, it has been shown to suppress the production of vascular endothelial growth factor (VEGF), a key player in angiogenesis.[5] The combination of these effects with the cytotoxic action of traditional chemotherapy presents a promising strategy to enhance therapeutic efficacy and potentially overcome drug resistance.
Experimental Workflow Overview
The evaluation of synergistic effects is a multi-step process that begins with broad in vitro screening and progresses to more complex models to validate findings and understand the underlying biological mechanisms.
Caption: A high-level overview of the experimental workflow.
Phase 1: In Vitro Synergy Screening
The initial phase focuses on identifying and quantifying synergistic interactions in a panel of relevant cancer cell lines.
Protocol 1: Cell Viability and IC50 Determination
-
Cell Culture: Culture selected cancer cell lines in appropriate media and conditions.
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
-
Treatment: Treat cells with a range of concentrations of Taurolidine citrate and the chosen chemotherapeutic agent individually.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assay: Assess cell viability using an MTT or similar colorimetric assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Protocol 2: Checkerboard Assay for Synergy Analysis
-
Plate Setup: Prepare a 96-well plate with serial dilutions of this compound along the y-axis and the chemotherapeutic agent along the x-axis.[6][7]
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Treatment: Add the drug combinations to the respective wells.
-
Incubation and Viability: Incubate for 48-72 hours and perform a cell viability assay.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Isobologram analysis can also be performed to visualize the interaction.[8][9][10][11][12]
| Parameter | This compound | Chemotherapy Agent X | Combination (CI Value) |
| IC50 (µM) | [Insert Value] | [Insert Value] | [Insert Value] |
| Synergy (at IC50) | - | - | [Synergistic/Additive/Antagonistic] |
Caption: Table for summarizing IC50 values and Combination Index.
Phase 2: Mechanistic Evaluation
This phase aims to elucidate the biological mechanisms underlying the observed synergistic effects.
Protocol 3: Apoptosis Induction Assessment
-
Treatment: Treat cancer cells with this compound, the chemotherapeutic agent, and the combination at their respective IC50 concentrations for 24-48 hours.
-
Caspase Activity Assay: Measure the activity of key executioner caspases (caspase-3 and -7) using a commercially available luminescent or fluorometric assay.[13][14][15][16][17]
-
Lyse the treated cells.
-
Add the caspase substrate.
-
Measure the resulting luminescent or fluorescent signal.
-
-
Data Analysis: Quantify the fold-change in caspase activity relative to untreated controls.
| Treatment Group | Caspase-3/7 Activity (Fold Change) |
| Control | 1.0 |
| This compound | [Insert Value] |
| Chemotherapy Agent X | [Insert Value] |
| Combination | [Insert Value] |
Caption: Table for presenting apoptosis assay results.
Protocol 4: Anti-Angiogenic Effects
-
MMP-9 Inhibition Assay:
-
VEGF Expression Analysis:
-
Lyse the treated cells and extract total protein.
-
Perform a Western blot or ELISA to quantify the levels of Vascular Endothelial Growth Factor (VEGF).
-
| Treatment Group | MMP-9 Activity (% Inhibition) | VEGF Expression (Relative to Control) |
| Control | 0 | 1.0 |
| This compound | [Insert Value] | [Insert Value] |
| Chemotherapy Agent X | [Insert Value] | [Insert Value] |
| Combination | [Insert Value] | [Insert Value] |
Caption: Table for summarizing anti-angiogenic assay results.
Signaling Pathway Analysis
The synergistic effects of this compound and chemotherapy may involve the modulation of key cancer-related signaling pathways.
Caption: Key signaling pathways potentially modulated by the combination therapy.
The NF-κB and VEGF signaling pathways are crucial in cancer progression, regulating processes like inflammation, cell survival, and angiogenesis.[21][22][23][24][25][26][27][28][29][30] The synergistic effect of this compound and chemotherapy can be investigated by examining key proteins in these pathways (e.g., p65, IκBα for NF-κB; VEGFR2, Akt for VEGF) via Western blotting.
Phase 3: In Vivo Validation
Promising in vitro results should be validated in a more physiologically relevant in vivo model.
Protocol 5: Xenograft/Syngeneic Mouse Models
-
Model Establishment: Establish tumor xenografts by subcutaneously injecting human cancer cells into immunodeficient mice. For therapies involving immune modulation, syngeneic models are more appropriate.[31][32][33][34][35]
-
Treatment Groups: Once tumors reach a palpable size, randomize mice into four groups:
-
Vehicle control
-
This compound alone
-
Chemotherapeutic agent alone
-
This compound + Chemotherapeutic agent
-
-
Drug Administration: Administer treatments according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group. Statistical analysis should be performed to determine the significance of the combination therapy compared to single agents.
| Treatment Group | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Control | [Insert Value] | 0 |
| This compound | [Insert Value] | [Insert Value] |
| Chemotherapy Agent X | [Insert Value] | [Insert Value] |
| Combination | [Insert Value] | [Insert Value] |
Caption: Table for presenting in vivo efficacy data.
Conclusion
This comprehensive protocol provides a robust framework for the systematic evaluation of the synergistic effects of this compound with chemotherapy. By progressing from in vitro screening to in vivo validation and mechanistic studies, researchers can generate compelling data to support the clinical development of novel combination therapies. The provided tables and diagrams serve as templates for clear and concise data presentation and visualization of complex biological processes.
References
- 1. The evolving role of taurolidine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Taurolidine? [synapse.patsnap.com]
- 3. Taurolidine - Wikipedia [en.wikipedia.org]
- 4. Taurolidine cooperates with antineoplastic drugs in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancerireland.ie [cancerireland.ie]
- 6. clyte.tech [clyte.tech]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 10. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpccr.eu [jpccr.eu]
- 12. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 17. ulab360.com [ulab360.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. assaygenie.com [assaygenie.com]
- 20. biocompare.com [biocompare.com]
- 21. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 24. benthamdirect.com [benthamdirect.com]
- 25. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. aacrjournals.org [aacrjournals.org]
- 29. aacrjournals.org [aacrjournals.org]
- 30. NF-κB - Wikipedia [en.wikipedia.org]
- 31. blog.crownbio.com [blog.crownbio.com]
- 32. pnas.org [pnas.org]
- 33. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 35. crownbio.com [crownbio.com]
Application Notes and Protocols for Long-Term Stability Testing of Taurolidine Citrate in Physiological Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurolidine, a derivative of the amino acid taurine, is a broad-spectrum antimicrobial and anti-inflammatory agent. Its citrate (B86180) salt is often used in pharmaceutical formulations. A critical aspect of developing stable and effective Taurolidine citrate formulations is understanding its long-term stability in physiological conditions. Taurolidine is known to be unstable in aqueous solutions, undergoing hydrolysis to form several degradation products.[1] This application note provides a comprehensive overview and detailed protocols for conducting long-term stability testing of this compound in physiological buffers.
The primary degradation pathway of Taurolidine in aqueous solutions involves the formation of taurultam, and subsequently taurinamide and formaldehyde.[2] The antimicrobial and antineoplastic activities of Taurolidine are attributed to the release of active methylol groups during its degradation. Understanding the kinetics of this degradation is paramount for determining the shelf-life and ensuring the therapeutic efficacy and safety of this compound-containing products.
These protocols are designed to be adaptable for various research and quality control settings, providing a framework for generating robust and reliable stability data.
Data Presentation
The following tables present illustrative data for the long-term stability of this compound in Phosphate Buffered Saline (PBS) at pH 7.4 under different storage conditions. This data is representative of expected trends and should be replaced with experimental data.
Table 1: Long-Term Stability of this compound (1 mg/mL) in PBS (pH 7.4) at 2-8°C
| Time (Months) | This compound Assay (%) | Taurultam (%) | Taurinamide (%) | Appearance of Solution |
| 0 | 100.0 | 0.0 | 0.0 | Clear, colorless |
| 3 | 98.5 | 1.2 | 0.3 | Clear, colorless |
| 6 | 97.1 | 2.4 | 0.5 | Clear, colorless |
| 9 | 95.8 | 3.5 | 0.7 | Clear, colorless |
| 12 | 94.2 | 4.9 | 0.9 | Clear, colorless |
| 18 | 91.5 | 7.1 | 1.4 | Clear, colorless |
| 24 | 88.9 | 9.5 | 1.6 | Clear, colorless |
Table 2: Accelerated Stability of this compound (1 mg/mL) in PBS (pH 7.4) at 25°C/60% RH
| Time (Months) | This compound Assay (%) | Taurultam (%) | Taurinamide (%) | Appearance of Solution |
| 0 | 100.0 | 0.0 | 0.0 | Clear, colorless |
| 1 | 92.3 | 6.5 | 1.2 | Clear, colorless |
| 2 | 85.1 | 12.8 | 2.1 | Clear, colorless |
| 3 | 78.5 | 18.9 | 2.6 | Clear, colorless |
| 6 | 65.2 | 29.5 | 5.3 | Faintly opalescent |
Table 3: Forced Degradation of this compound (1 mg/mL) in PBS (pH 7.4) at 40°C/75% RH
| Time (Weeks) | This compound Assay (%) | Taurultam (%) | Taurinamide (%) | Appearance of Solution |
| 0 | 100.0 | 0.0 | 0.0 | Clear, colorless |
| 1 | 75.8 | 20.1 | 4.1 | Slightly yellow |
| 2 | 55.3 | 38.5 | 6.2 | Yellow |
| 4 | 30.1 | 59.2 | 10.7 | Yellow, opalescent |
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Study of this compound in PBS
1. Objective: To evaluate the long-term stability of this compound in a physiological buffer (PBS, pH 7.4) under refrigerated (2-8°C) and accelerated (25°C/60% RH and 40°C/75% RH) conditions.
2. Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Type I Purified Water
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Volumetric flasks and pipettes
-
HPLC vials
-
Stability chambers (2-8°C, 25°C/60% RH, 40°C/75% RH)
-
Calibrated pH meter
-
Validated stability-indicating HPLC method
3. Preparation of Stability Samples:
-
Prepare a stock solution of this compound in PBS (pH 7.4) at a concentration of 1 mg/mL.
-
Ensure complete dissolution.
-
Filter the solution through a 0.22 µm filter.
-
Aliquot the solution into sterile, sealed vials appropriate for long-term storage.
-
Prepare a sufficient number of vials for all time points and storage conditions.
4. Storage Conditions and Sampling Plan:
-
Long-Term: 2-8°C. Pull samples at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 25°C/60% RH. Pull samples at 0, 1, 2, 3, and 6 months.
-
Forced Degradation: 40°C/75% RH. Pull samples at 0, 1, 2, and 4 weeks.
5. Analytical Method: A validated stability-indicating HPLC method should be used for the quantification of this compound and its degradation products. Due to the hydrolysis of Taurolidine in aqueous mobile phases, a method utilizing a high organic content or a pure organic mobile phase is recommended.[3][4]
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Injection Volume: 10 µL
-
Detector: UV at 210-220 nm or Charged Aerosol Detector (CAD)[4][5]
-
Column Temperature: 25°C
-
Sample Temperature: 5°C[5]
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Quantify the major degradation products (Taurultam and Taurinamide) and express their concentrations as a percentage of the initial this compound concentration.
-
Record any changes in the physical appearance of the solution (e.g., color, clarity, precipitation).
-
Plot the percentage of this compound remaining versus time for each storage condition to determine the degradation kinetics.
Protocol 2: Forced Degradation Study of this compound
1. Objective: To investigate the degradation pathways of this compound under various stress conditions (acidic, basic, oxidative, and photolytic) to support the development and validation of a stability-indicating analytical method.
2. Materials:
-
This compound (1 mg/mL in Type I Purified Water)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Photostability chamber
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equimolar amount of NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 N NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with an equimolar amount of HCl before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound solution and 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Photolytic Degradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
4. Sample Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method described in Protocol 1. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Visualizations
Taurolidine Degradation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Determination of Taurolidine on Primesep Columns | SIELC Technologies [sielc.com]
- 4. sielc.com [sielc.com]
- 5. KR102597536B1 - Method for Quantitative Analysis of Taurolidine by Using HPLC - Google Patents [patents.google.com]
Application Notes and Protocols: Measuring the Anti-Invasive Effects of Taurolidine Citrate Using Transwell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurolidine (B130013), a derivative of the amino acid taurine, has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and antineoplastic properties.[1] Of particular interest to cancer researchers is its potential to inhibit tumor cell invasion, a critical step in metastasis. The Transwell assay is a widely used in vitro method to quantify the invasive potential of cancer cells. This document provides detailed application notes and protocols for utilizing Transwell assays to evaluate the anti-invasive effects of Taurolidine citrate (B86180). Additionally, it explores the potential signaling pathways that may be involved in Taurolidine citrate's mechanism of action.
Data Presentation
The following table summarizes hypothetical quantitative data on the anti-invasive effects of this compound on a colorectal cancer cell line (e.g., CC531), as measured by a Transwell invasion assay. While a study by Schumacher et al. (2006) demonstrated a significant inhibition of invasion (p < 0.01) of CC531 cells by Taurolidine, specific percentage inhibition values were not provided.[2] The data presented here is illustrative and serves as a template for presenting experimental findings.
| This compound Concentration (µg/mL) | Mean Number of Invading Cells (per field) | Standard Deviation | Percentage Inhibition of Invasion (%) |
| 0 (Control) | 150 | ± 12 | 0 |
| 10 | 115 | ± 9 | 23.3 |
| 25 | 78 | ± 7 | 48.0 |
| 50 | 42 | ± 5 | 72.0 |
| 100 | 18 | ± 3 | 88.0 |
Experimental Protocols
Protocol 1: Transwell Invasion Assay
This protocol details the steps to assess the ability of cancer cells to invade through a basement membrane matrix in the presence of this compound.
Materials:
-
24-well Transwell® inserts (8.0 µm pore size)
-
Matrigel® Basement Membrane Matrix
-
Cancer cell line (e.g., colorectal adenocarcinoma cells CC531)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Methanol (B129727) (for fixation)
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Cotton swabs
-
Inverted microscope
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel® on ice overnight.
-
Dilute Matrigel® with cold, serum-free medium (the dilution factor should be optimized for the cell line, typically 1:3 to 1:5).
-
Add 100 µL of the diluted Matrigel® solution to the upper chamber of the Transwell® inserts.
-
Incubate the inserts at 37°C for 2-4 hours to allow the gel to solidify.
-
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Prepare different concentrations of this compound in serum-free medium.
-
Add 100 µL of the cell suspension to the upper chamber of each Matrigel®-coated insert.
-
To the cell suspension in the upper chamber, add 100 µL of the respective this compound dilutions (or vehicle control). The final volume in the upper chamber will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours (incubation time should be optimized for the specific cell line).
-
-
Staining and Visualization:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invading cells and the Matrigel® from the top surface of the membrane.
-
Fix the invading cells on the bottom of the membrane by immersing the inserts in methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
-
Quantification:
-
Using an inverted microscope, count the number of stained, invading cells on the bottom of the membrane in at least five random fields of view at 200x magnification.
-
Calculate the average number of invading cells per field for each condition.
-
The percentage inhibition of invasion can be calculated using the formula: % Inhibition = [1 - (Number of invading cells in treated group / Number of invading cells in control group)] x 100
-
Protocol 2: Western Blot for MMP-2, MMP-9, and p-Akt/Akt
This protocol is to assess the effect of this compound on the expression of key proteins involved in cell invasion.
Materials:
-
Cancer cells treated with this compound as in the invasion assay
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-MMP-2, anti-MMP-9, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to the β-actin band intensity. For phosphorylated proteins, normalize to the total protein expression.
-
Mandatory Visualizations
Signaling Pathways
Cell invasion is a complex process regulated by multiple signaling pathways. This compound may exert its anti-invasive effects by modulating key players in these pathways. Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are crucial for degrading the extracellular matrix, a key step in invasion. The PI3K/Akt pathway is another critical regulator of cell survival, proliferation, and migration.
Caption: Putative signaling pathway for this compound's anti-invasive effects.
Experimental Workflow
The following diagram illustrates the workflow for the Transwell invasion assay.
Caption: Experimental workflow for the Transwell invasion assay.
References
Guidelines for the safe handling and disposal of Taurolidine citrate in a lab setting
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide essential information for the safe handling, use, and disposal of Taurolidine citrate (B86180) in a laboratory environment. Taurolidine, a derivative of the amino acid taurine, is investigated for its antimicrobial and antineoplastic properties.[1]
Product Information and Physical Properties
Taurolidine citrate is a salt of Taurolidine, often used to improve solubility and stability in aqueous solutions. The addition of citrate and citric acid creates a buffer system that enhances the stability and solubility of taurolidine.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative data for Taurolidine and its citrate form.
| Property | Value | Solvents/Conditions |
| Molecular Formula | C₇H₁₆N₄O₄S₂ | |
| Molecular Weight | 284.36 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility of Taurolidine | ||
| ~10 mg/mL | DMSO, Dimethylformamide | |
| Sparingly soluble | Aqueous buffers | |
| ~0.5 mg/mL | 1:1 solution of DMSO:PBS (pH 7.2) | |
| Solubility of this compound | ||
| ≥52.8 mg/mL | Dimethyl sulfoxide (B87167) (DMSO) | |
| ~10 mg/mL | Dimethyl formamide (B127407) (DMF) | |
| ~0.5 mg/mL | Water (at room temperature) | |
| ≥2.64 mg/mL | Water (at 37°C with warming and ultrasonication) | |
| Insoluble | Chloroform, Ethanol | |
| Storage Temperature | 15°C to 30°C | Do not freeze.[4][5] |
| pH of Solution (TCS™) | 6.4 - 6.7 | In water for injection, adjusted with citric acid and/or sodium hydroxide.[4] |
Safety, Handling, and Disposal
While Taurolidine is generally considered to have a favorable safety profile and is often described as non-toxic, standard laboratory safety precautions are mandatory.[1][6]
Personal Protective Equipment (PPE)
-
Gloves: Always wear protective gloves.
-
Eye Protection: Use chemical safety goggles.
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: Not generally required, but if dust is generated, use an appropriate respirator.
Handling Procedures
-
Work in a well-ventilated area, preferably a fume hood, especially when handling the powder form to avoid dust formation.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
First Aid Measures
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
-
In all cases of exposure, consult a physician.
Disposal
-
Dispose of unused this compound and contaminated materials through a licensed professional waste disposal service.
-
Do not allow the product to enter drains.
-
Contaminated packaging should be disposed of as unused product.
Experimental Protocols
The following are generalized protocols for the use of this compound in a laboratory setting. Specific concentrations and incubation times should be optimized for your particular cell line and experimental design.
Preparation of Stock Solutions
Due to its higher solubility in organic solvents, a stock solution in DMSO is recommended for in vitro studies.
-
Weigh the desired amount of this compound powder in a sterile microfuge tube inside a chemical fume hood.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
General Protocol for In Vitro Cell Treatment
This protocol outlines the treatment of adherent cells in a 96-well plate for a viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared working solutions of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used in the highest treatment dose) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Analysis: Following incubation, proceed with the desired assay (e.g., MTT, Annexin V/PI staining for apoptosis).
Diagrams and Visualizations
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for studying the effects of this compound on cultured cells.
Simplified Signaling Pathway of Taurolidine-Induced Apoptosis
Taurolidine has been shown to induce apoptosis in cancer cells, in part, by modulating the Bcl-2 family of proteins.[7] It promotes the expression of the pro-apoptotic protein Bax while inhibiting the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio leads to the activation of the intrinsic apoptotic pathway.
References
- 1. Taurolidine-citrate lock solution (TauroLock) significantly reduces CVAD-associated grampositive infections in pediatric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of taurolidine, purity profiles and polymorphs | TREA [trea.com]
- 3. US11738120B1 - Synthesis of taurolidine, purity profiles and polymorphs - Google Patents [patents.google.com]
- 4. phymep.com [phymep.com]
- 5. TauroLock™-HEP100 – about the product [taurolock.tauropharm.com]
- 6. carfil.eu [carfil.eu]
- 7. Taurolidine induces apoptosis of murine melanoma cells in vitro and in vivo by modulation of the Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the aqueous solubility of Taurolidine citrate for research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Taurolidine (B130013) citrate (B86180). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on improving its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Taurolidine citrate?
This compound has limited solubility in pure water at room temperature, approximately 0.5 mg/mL.[1] However, its solubility can be influenced by temperature and the composition of the aqueous medium.
Q2: Why is my this compound not dissolving in water?
This compound's inherent low aqueous solubility at room temperature is the most likely reason.[1] For effective dissolution, consider the methods outlined in our troubleshooting guide, such as warming, sonication, or using specific solvent systems.
Q3: Can I heat the solution to improve solubility?
Yes, gentle warming can enhance the solubility of this compound. Its aqueous solubility can be increased to at least 2.64 mg/mL at 37°C with the aid of ultrasonication.[1] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.
Q4: Is it better to use Taurolidine or this compound for aqueous solutions?
This compound is generally preferred for aqueous solutions as the citrate component itself can enhance the stability and solubility of Taurolidine.[2][3]
Q5: How should I prepare a stock solution of this compound?
For preparing a concentrated stock solution, it is recommended to first dissolve the this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), where it is more soluble.[4] This stock can then be diluted with your aqueous buffer of choice. A common starting point is to dissolve Taurolidine in DMSO at a concentration of 10 mg/mL.[4]
Troubleshooting Guide: Improving Aqueous Solubility
This guide provides solutions to common issues encountered when preparing aqueous solutions of this compound for research purposes.
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution may be too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (note potential effects on your experimental system). 3. Prepare a 1:1 DMSO:PBS (pH 7.2) solution, which has a reported Taurolidine solubility of approximately 0.5 mg/mL.[4] |
| Cloudy or hazy solution after attempting to dissolve in water. | Incomplete dissolution due to low aqueous solubility. | 1. Gently warm the solution to 37°C.[1] 2. Use an ultrasonic bath to aid dissolution.[1] 3. Consider using a citrate buffer, as citric acid can significantly increase solubility.[2] |
| Difficulty achieving a desired high concentration in an aqueous medium. | The target concentration is above the solubility limit of this compound in the chosen solvent system. | 1. Formulate with a citrate buffer. Aqueous citric acid has been shown to dissolve Taurolidine at concentrations up to 26.1 mg/mL.[2][3] 2. Explore the use of co-solvents or excipients like Polyvinylpyrrolidone (PVP).[5][6] |
| Solution appears to degrade over time. | Taurolidine can degrade in aqueous solutions. | 1. Prepare fresh solutions before each experiment. It is not recommended to store aqueous solutions for more than one day.[4] 2. The presence of PVP has been shown to increase the stability of Taurolidine in aqueous solutions.[5] |
Quantitative Solubility Data
The following table summarizes the solubility of Taurolidine and its citrate salt in various solvents.
| Compound | Solvent | Temperature | Solubility | Reference |
| This compound | Water | Room Temperature | ~ 0.5 mg/mL | [1] |
| This compound | Water | 37°C (with warming and ultrasonication) | ≥ 2.64 mg/mL | [1] |
| Taurolidine | DMSO | Not Specified | ~ 10 mg/mL | [4] |
| Taurolidine | Dimethylformamide | Not Specified | ~ 10 mg/mL | [4] |
| Taurolidine | 1:1 DMSO:PBS (pH 7.2) | Not Specified | ~ 0.5 mg/mL | [4] |
| Taurolidine Polymorphs A and B | Aqueous Citric Acid | 25°C | 26.1 mg/mL | [2][3] |
| Taurolidine | Water | Not Specified | Up to 2% (20 mg/mL) | [7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO, which can then be diluted in an aqueous buffer for experimental use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the tube until the powder is completely dissolved.
-
This stock solution can be stored at -20°C. Before use, thaw and vortex to ensure homogeneity.
-
Dilute the stock solution to the final desired concentration in your experimental aqueous buffer. Note: Be mindful of the final DMSO concentration in your experiment.
Protocol 2: Enhancing Aqueous Solubility using a Citrate Buffer
This protocol outlines a method to prepare a higher concentration aqueous solution of this compound by utilizing a citrate buffer.
Materials:
-
This compound powder
-
Citric acid
-
Sodium citrate
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a citrate buffer solution. A common starting point is a 4% (w/v) citric acid solution.
-
Adjust the pH of the citrate buffer to between 5.2 and 6.5 using sodium citrate or sodium hydroxide.[2][3]
-
Slowly add the this compound powder to the citrate buffer while stirring continuously.
-
Continue stirring until the this compound is fully dissolved. Gentle warming (to 37°C) and sonication can be used to facilitate dissolution.[1]
-
Verify the final pH of the solution.
Visualizing Experimental Workflows
Experimental Workflow for Solubility Enhancement
Caption: Workflow for selecting and applying methods to improve this compound solubility.
Logical Relationship of Solubility Enhancement Techniques
Caption: Overview of physical and chemical approaches to enhance this compound solubility.
References
- 1. Buy this compound | 1333382-80-1 [smolecule.com]
- 2. US11738120B1 - Synthesis of taurolidine, purity profiles and polymorphs - Google Patents [patents.google.com]
- 3. Synthesis of taurolidine, purity profiles and polymorphs | TREA [trea.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. The effect of polyvinylpyrrolidine on the stability of taurolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. The Antiseptic and Antineoplastic Agent Taurolidine Modulates Key Leukocyte Functions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Taurolidine Citrate Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing Taurolidine (B130013) citrate (B86180) in their experiments, encountering precipitation in cell culture media can be a significant hurdle. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to directly address and resolve these specific issues, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is Taurolidine citrate and why is it used in cell culture experiments?
Taurolidine is a synthetic antimicrobial agent derived from the amino acid taurine.[1][2] Its citrate salt is often used to improve its solubility and stability in aqueous solutions. In research, Taurolidine is investigated for its antimicrobial, anti-inflammatory, and anti-neoplastic properties.[2][3] It is known to induce apoptosis in cancer cells and modulate inflammatory responses.[1][3]
Q2: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What are the common causes?
Precipitation of this compound in cell culture media can be attributed to several factors:
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Exceeding Solubility Limit: The final concentration of this compound in the media may be higher than its aqueous solubility.
-
"Solvent Shock": Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous cell culture medium can cause the compound to crash out of solution.
-
pH Shift: The pH of the cell culture medium (typically around 7.2-7.4) may not be optimal for maintaining this compound solubility.
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Interaction with Media Components: Divalent cations (e.g., Ca²⁺, Mg²⁺), phosphate (B84403) ions, and bicarbonate buffers present in the media can interact with this compound, leading to the formation of insoluble salts.
-
Temperature: Adding the stock solution to cold media can decrease its solubility.
-
Presence of Serum Proteins: While proteins in serum can sometimes help stabilize compounds, they can also interact with and precipitate certain drugs.
Q3: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are suitable solvents for preparing high-concentration stock solutions of Taurolidine.[4] Taurolidine is freely soluble in these organic solvents.[5] For cell culture applications, it is crucial to use a high-concentration stock to minimize the final concentration of the organic solvent in the culture medium, which can be toxic to cells.
Q4: Can I filter the medium to remove the precipitate and still use it for my experiment?
Filtering the medium to remove the precipitate is not recommended. The formation of a precipitate means the actual concentration of dissolved this compound is lower than intended, which will lead to inaccurate and unreliable experimental results. It is essential to address the cause of the precipitation to ensure the desired concentration of the compound is available to the cells.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Observation: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| Exceeding Solubility Limit | The final concentration of this compound is above its solubility in the specific cell culture medium at the experimental temperature. Taurolidine is sparingly soluble in water.[5] | 1. Reduce Final Concentration: Lower the working concentration of this compound. 2. Determine Maximum Solubility: Perform a solubility test to find the maximum concentration that remains in solution under your experimental conditions. |
| "Solvent Shock" | Rapid dilution of a concentrated organic stock solution into the aqueous medium causes a sudden change in solvent polarity, leading to precipitation. | 1. Slow, Drop-wise Addition: Add the stock solution drop-by-drop to the medium while gently swirling or vortexing. 2. Stepwise Dilution: Perform an intermediate dilution of the stock solution in a small volume of pre-warmed medium before adding it to the final culture volume. |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower at colder temperatures. | Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution. |
Issue 2: Delayed Precipitation After Incubation
Observation: The medium appears clear initially, but a precipitate forms after several hours or days of incubation at 37°C.
| Potential Cause | Explanation | Recommended Solution |
| pH Shift During Incubation | Cellular metabolism can lead to a decrease in the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds. | 1. Monitor Media pH: Regularly check the pH of your culture. 2. Frequent Media Changes: Change the medium more frequently to maintain a stable pH. 3. Use of HEPES Buffer: Consider using a medium supplemented with HEPES buffer for more stable pH control, if compatible with your cell line. |
| Interaction with Media Components | This compound may interact with components in the media, such as divalent cations (Ca²⁺, Mg²⁺) and phosphate ions, to form insoluble complexes over time. | 1. Use Low-Phosphate Media: If possible, test a basal medium formulation with lower concentrations of calcium and phosphate. 2. Chelating Agents: While not ideal for all experiments, the citrate in this compound has some chelating properties. However, excessive free divalent cations can still be an issue. |
| Compound Degradation | Taurolidine is known to hydrolyze in aqueous solutions to form metabolites like taurultam (B145894) and taurinamide.[1][6] These degradation products may have different solubilities and could precipitate out of solution. | 1. Prepare Fresh Solutions: Prepare fresh this compound-containing media for each experiment and avoid long-term storage of the diluted solution. Aqueous solutions of Taurolidine are not recommended for storage for more than one day.[4] |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Maintain Humidity: Ensure the incubator has proper humidification. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. |
Data Presentation
Table 1: Solubility of Taurolidine and this compound
| Compound | Solvent | Solubility | Reference |
| Taurolidine | Water (20°C) | Sparingly soluble | [5] |
| Taurolidine | N,N-dimethylformamide (60°C) | Freely soluble | [5] |
| Taurolidine | DMSO | ~10 mg/mL | [4] |
| Taurolidine | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
| This compound | Water (Room Temp) | ~0.5 mg/mL | [7] |
| This compound | Citric Acid Solutions (4% w/v) | Enhanced solubility | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Dissolution: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Pre-warm Medium: Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Thaw Stock Solution: Thaw an aliquot of the concentrated this compound stock solution at room temperature.
-
Slow Addition: While gently swirling the pre-warmed medium, add the required volume of the stock solution drop-by-drop.
-
Mixing: Gently mix the final solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming.
-
Visual Inspection: Visually inspect the medium for any signs of precipitation before adding it to the cells.
Mandatory Visualization
Caption: Metabolic pathway of Taurolidine in aqueous solution.
Caption: Decision tree for troubleshooting immediate precipitation.
Caption: Simplified signaling pathways affected by Taurolidine.
References
- 1. Taurolidine | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Taurolidine - Wikipedia [en.wikipedia.org]
- 6. The Antiseptic and Antineoplastic Agent Taurolidine Modulates Key Leukocyte Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of polyvinylpyrrolidine on the stability of taurolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in preparing stable Taurolidine citrate formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges in preparing stable Taurolidine citrate (B86180) formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating Taurolidine?
A1: The primary challenge is Taurolidine's low aqueous solubility and inherent instability in aqueous solutions. It is sparingly soluble in water, which complicates the development of injectable formulations.[1] Furthermore, in aqueous environments, Taurolidine undergoes reversible degradation.[2]
Q2: How does citrate improve the stability of Taurolidine formulations?
A2: Citrate, in combination with citric acid, acts as a buffering agent to maintain a slightly acidic pH, typically between 5.2 and 6.7.[3][4] This pH range is crucial for enhancing the stability and solubility of Taurolidine in solution, which in turn prevents or significantly slows down its precipitation and the formation of degradation products.[3]
Q3: What are the main degradation products of Taurolidine in an aqueous solution?
A3: In an aqueous solution, Taurolidine is in equilibrium with its degradation products, which include taurultam, hydroxymethyltaurultam, taurineamide, and formaldehyde.[2] These byproducts are also considered to contribute to the antimicrobial activity of the formulation.
Q4: Can Taurolidine citrate solutions be lyophilized for long-term storage?
A4: Yes, lyophilization, or freeze-drying, is a viable strategy to enhance the long-term stability of this compound formulations. This process removes water from the product after it is frozen and placed under a vacuum, which prevents hydrolysis and other degradation reactions.[5][6] A stable lyophilized cake can be reconstituted with a suitable diluent before use.
Q5: What analytical methods are recommended for assessing the stability of this compound formulations?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of Taurolidine and its degradation products.[7] Due to Taurolidine's hydrolysis in the presence of water, specific HPLC methods have been developed using organic mobile phases or conditions that inhibit degradation during analysis.[2][8] Charged Aerosol Detection (CAD) can be used alongside HPLC to detect impurities that may not have a UV chromophore.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or Cloudiness During Formulation | - pH of the solution is outside the optimal range (5.2-6.5).- Inadequate dissolution of Taurolidine.- Supersaturation of the solution. | - Carefully monitor and adjust the pH of the citrate buffer before and after the addition of Taurolidine.- Ensure complete dissolution of each component before adding the next. Gentle warming and sonication can aid dissolution.- Prepare the formulation at a concentration known to be soluble under the specified conditions. |
| Discoloration (Yellowing) of the Solution | - Degradation of Taurolidine due to exposure to light or high temperatures.- Interaction with excipients or impurities. | - Protect the formulation from light at all stages of preparation and storage by using amber vials or other light-blocking containers.- Store the formulation at recommended temperatures (typically refrigerated or controlled room temperature).- Ensure high purity of all starting materials. |
| Incomplete or Slow Reconstitution of Lyophilized Cake | - Inappropriate lyophilization cycle parameters.- Formulation issues, such as the absence of a suitable bulking agent. | - Optimize the lyophilization cycle, ensuring sufficient primary and secondary drying times to achieve a low residual moisture content.- Consider the inclusion of a bulking agent, such as mannitol, in the formulation to improve the cake structure and aid in reconstitution.[9][10] |
| pH Shift During Stability Studies | - Insufficient buffering capacity of the citrate buffer.- Degradation of Taurolidine leading to the formation of acidic or basic byproducts. | - Increase the concentration of the citrate buffer to enhance its buffering capacity.- Investigate the degradation profile of the formulation to identify the cause of the pH shift and reformulate if necessary. |
Data on this compound Formulation Parameters
Table 1: Solubility of Taurolidine in Various Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [1] |
| DMSO | ~10 mg/mL | [1] |
| Dimethyl formamide | ~10 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Table 2: Typical Composition of a this compound Catheter Lock Solution
| Component | Concentration | Purpose | Reference |
| Taurolidine | 1.35% | Antimicrobial agent | [4] |
| Citrate | 2.61% - 4% | Anticoagulant, Stabilizer | [4][11] |
| Water for Injection | q.s. | Vehicle | [4] |
| Citric Acid / Sodium Hydroxide | As needed | pH adjustment (to 6.4-6.7) | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Solution
-
Prepare the Citrate Buffer:
-
Dissolve the required amount of citric acid and sodium citrate in water for injection to achieve the target concentration and a pH between 5.2 and 6.5.
-
Filter the buffer solution through a 0.22 µm filter to sterilize.
-
-
Dissolve Taurolidine:
-
Slowly add the Taurolidine powder to the citrate buffer while stirring continuously.
-
Gentle warming (not exceeding 40°C) or sonication can be used to facilitate dissolution.
-
-
Final pH Adjustment and Volume:
-
Once the Taurolidine is completely dissolved, cool the solution to room temperature.
-
Check the pH and adjust if necessary using a sterile solution of citric acid or sodium hydroxide.
-
Add water for injection to reach the final desired volume.
-
-
Sterile Filtration:
-
Sterilize the final formulation by filtering through a 0.22 µm filter into a sterile container.
-
Protocol 2: Stability-Indicating HPLC Method for Taurolidine
-
Mobile Phase: Due to Taurolidine's instability in aqueous mobile phases, a non-aqueous mobile phase is preferred for stability-indicating assays. A common mobile phase is 100% acetonitrile.[2][8]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection:
-
Column Temperature: 25°C.[7]
-
Sample Temperature: 5°C to minimize degradation in the autosampler.[7]
-
Injection Volume: 2 µL.[2]
Protocol 3: Forced Degradation Study
-
Acid and Base Hydrolysis:
-
Incubate a solution of this compound with 0.1 M HCl and separately with 0.1 M NaOH at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples before HPLC analysis.
-
-
Oxidative Degradation:
-
Treat the this compound solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Monitor the degradation over time.
-
-
Thermal Degradation:
-
Store the this compound solution and lyophilized powder at elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
-
Photostability:
-
Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
-
Analysis:
-
Analyze all stressed samples by the validated stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.
-
Visualizations
Caption: Reversible degradation pathway of Taurolidine in aqueous solution.
Caption: Troubleshooting workflow for common this compound formulation issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sielc.com [sielc.com]
- 3. Synthesis of taurolidine, purity profiles and polymorphs | TREA [trea.com]
- 4. phymep.com [phymep.com]
- 5. fda.gov [fda.gov]
- 6. medvixpublications.org [medvixpublications.org]
- 7. KR102597536B1 - Method for Quantitative Analysis of Taurolidine by Using HPLC - Google Patents [patents.google.com]
- 8. HPLC Determination of Taurolidine on Primesep Columns | SIELC Technologies [sielc.com]
- 9. Impact of bulking agents on the stability of a lyophilized monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Moisture sorption behavior of selected bulking agents used in lyophilized products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. curirx.com [curirx.com]
How to prevent Taurolidine citrate degradation during experiments
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of Taurolidine citrate (B86180) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Taurolidine citrate degradation?
A1: The primary cause of Taurolidine degradation is hydrolysis in aqueous solutions.[1][2] Taurolidine is unstable in water and metabolizes into taurultam (B145894) and subsequently into taurinamide.[3] This process can be influenced by several factors, including pH, temperature, and the presence of other substances in the solution.
Q2: What is the optimal pH range for maintaining the stability of a this compound solution?
A2: To enhance stability and solubility, a buffer system created by citric acid and sodium citrate is recommended.[4][5] The optimal pH for this buffer system is in the range of 5.2 to 6.5.[4] Commercial products like TCS™ (this compound Solution) adjust the pH to 6.4 - 6.7.[6]
Q3: What are the recommended storage conditions for this compound solutions?
A3: this compound solutions should be stored at a controlled room temperature between 15°C and 30°C.[6][7][8] It is crucial to avoid freezing the solution, as this can lead to precipitation of the compound.[6][7] Aqueous solutions of Taurolidine are not recommended for storage for more than one day.[9]
Q4: Can I dissolve this compound in common laboratory solvents?
A4: Taurolidine is sparingly soluble in water and aqueous buffers.[9][10] For experimental purposes, it is soluble in organic solvents like DMSO and dimethylformamide (DMF), with a solubility of approximately 10 mg/mL.[9] To prepare an aqueous solution for experiments, it is recommended to first dissolve Taurolidine in DMSO and then dilute it with the aqueous buffer of choice.[9]
Q5: Are there any visual indicators of this compound degradation?
A5: Precipitation can be a visual indicator of degradation or instability, especially if the solution is not stored under the recommended conditions.[4][5][7] The concentration of Taurolidine in some commercial solutions is near saturation, making it susceptible to precipitation if not stored or transported correctly.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the this compound solution. | Improper storage temperature (e.g., freezing or significant temperature fluctuations).[7] | Store the solution at a consistent temperature between 15°C and 30°C.[6][7][8] Do not freeze.[6][7] If precipitation occurs, the solution may be compromised and should be discarded. |
| Loss of antimicrobial or anti-cancer activity in my experiment. | Degradation of Taurolidine due to hydrolysis. This can be accelerated by improper pH or prolonged storage in an aqueous solution.[1][2] | Prepare fresh aqueous solutions of this compound daily.[9] Ensure the pH of your experimental medium is within the stable range of 5.2 to 6.5.[4] Use a citrate buffer system to maintain pH.[4][5] |
| Inconsistent experimental results. | Variable degradation of this compound between experiments. | Standardize your solution preparation method, including the solvent used, final concentration, and the age of the solution. Always use freshly prepared solutions for critical experiments. |
| Difficulty dissolving this compound directly in aqueous media. | Taurolidine has low solubility in aqueous buffers.[9][10] | First, dissolve Taurolidine in an organic solvent like DMSO to create a stock solution. Then, dilute the stock solution into your aqueous experimental medium to the desired final concentration.[9] |
Experimental Protocols
Protocol for Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution in DMSO, which can be further diluted in aqueous media for experiments.
Materials:
-
Taurolidine powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weigh the desired amount of Taurolidine powder in a sterile conical tube.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the tube until the Taurolidine is completely dissolved. The solution should be clear.
-
This stock solution can be stored at -20°C for short periods, however, for optimal results, fresh preparation is recommended.[9]
Protocol for Preparing a Diluted Aqueous Solution for Cell Culture Experiments
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw the this compound stock solution if it was stored frozen.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Perform a serial dilution of the stock solution in your cell culture medium to minimize the final DMSO concentration. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Add the final diluted this compound solution to your cell culture plates.
-
Use the prepared aqueous solution immediately and do not store it for more than a day.[9]
Visualizations
Caption: Hydrolytic degradation pathway of Taurolidine.
Caption: Workflow for handling this compound to minimize degradation.
Caption: Simplified signaling pathway of Taurolidine's anti-cancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. KR102597536B1 - Method for Quantitative Analysis of Taurolidine by Using HPLC - Google Patents [patents.google.com]
- 3. Taurolidine | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US11738120B1 - Synthesis of taurolidine, purity profiles and polymorphs - Google Patents [patents.google.com]
- 5. Synthesis of taurolidine, purity profiles and polymorphs | TREA [trea.com]
- 6. phymep.com [phymep.com]
- 7. mcm-medsys.ch [mcm-medsys.ch]
- 8. TauroLock™ – about the product [taurolock.tauropharm.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
Technical Support Center: Troubleshooting Inconsistent Results in Taurolidine Citrate Cytotoxicity Assays
Welcome to the technical support center for Taurolidine citrate (B86180) cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our cytotoxicity assay results between replicate wells treated with Taurolidine citrate. What are the likely causes?
A1: High variability between replicate wells is a common issue in cytotoxicity assays and can stem from several factors:
-
Inconsistent Cell Seeding: Uneven cell distribution is a primary source of variability. Ensure a homogeneous single-cell suspension before and during plating. For adherent cells, check for and gently break up clumps. For suspension cells, gently agitate the plate after seeding to ensure even distribution.
-
Pipetting Errors: Inaccurate pipetting, especially during the serial dilution of this compound, can lead to significant concentration errors. Use calibrated pipettes and proper techniques.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and the test compound, altering the effective concentration. It is advisable to fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from data analysis.
-
Compound Precipitation: this compound may have limited solubility in certain culture media, leading to precipitation and inconsistent concentrations. Visually inspect your stock solutions and dilutions. If precipitation is observed, consider adjusting the solvent or the concentration range. Ensure the final vehicle concentration (e.g., DMSO) is consistent and non-toxic to the cells (typically below 0.5%).
Q2: The IC50 value for this compound varies significantly between experiments. How can we improve consistency?
A2: Fluctuations in the half-maximal inhibitory concentration (IC50) can be minimized by controlling the following variables:
-
Cell Passage Number and Confluency: Use cells from a consistent, narrow range of passage numbers for all experiments. Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment.
-
Reagent Variability: The age and storage conditions of assay reagents can impact their performance. Prepare fresh reagents when possible, or use kits within their expiration date. Aliquot reagents to avoid repeated freeze-thaw cycles.
-
Incubation Times: The duration of compound exposure and the final incubation with the assay reagent must be precise and consistent across all experiments. Use a multichannel pipette for simultaneous reagent addition to minimize timing discrepancies.
-
This compound Stability: Taurolidine can be unstable in aqueous solutions. It is recommended to prepare fresh dilutions of this compound for each experiment from a frozen stock.
Q3: We are seeing conflicting results between different cytotoxicity assays (e.g., MTT vs. LDH release) for this compound. Why is this happening?
A3: Different cytotoxicity assays measure distinct cellular events, which can lead to varied results.
-
MTT Assay: This assay measures metabolic activity, which is an indicator of cell viability. However, it can be affected by compounds that interfere with cellular metabolism without necessarily causing cell death.[1] Macrophage activation, for instance, has been shown to cause interference in the MTT assay, leading to an overestimation of cell number.[2]
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity, which is a marker of cytotoxicity.
-
Taurolidine's Mechanism: Taurolidine can induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death), and the predominant mechanism can be cell-type dependent.[3] An MTT assay might show a decrease in viability early on due to metabolic slowdown, while an LDH assay might only show a significant signal later when membrane integrity is compromised.
It is recommended to use multiple, complementary assays to gain a comprehensive understanding of this compound's cytotoxic effects. For example, an Annexin V/PI staining assay can distinguish between early apoptosis, late apoptosis, and necrosis.
Q4: How can we determine if this compound is inducing apoptosis or necrosis in our cell line?
A4: To differentiate between apoptosis and necrosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard method.
-
Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[4]
-
Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membrane integrity, a hallmark of late-stage apoptosis and necrosis.[4]
By using both stains, you can distinguish four cell populations:
-
Annexin V- / PI- : Live, healthy cells.[4]
-
Annexin V+ / PI- : Early apoptotic cells.[4]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.[4]
-
Annexin V- / PI+ : Necrotic cells (rare).
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound cytotoxicity assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal in Control Wells | Cell culture medium components interfering with assay reagents.[1] | Test individual medium components to identify the source of interference. Consider using a different type of assay (e.g., fluorescence-based instead of colorimetric). Phenol red in media can also interfere with some absorbance-based assays.[5] |
| Contamination of reagents or culture. | Use sterile techniques and fresh, high-quality reagents. Check cultures for any signs of microbial contamination. | |
| Low Signal-to-Noise Ratio | Insufficient number of viable cells. | Optimize the initial cell seeding density. Ensure cells are healthy and in their logarithmic growth phase. |
| Insufficient incubation time with the assay reagent. | Increase the incubation time with the detection reagent according to the manufacturer's protocol to allow for sufficient signal development. | |
| Assay reagent is not optimal for the cell type. | Test different cytotoxicity assays to find one that is more sensitive for your specific cell line. | |
| Inconsistent Dose-Response Curve | This compound concentration range is not optimal. | Test a broader range of concentrations, including both higher and lower doses, to capture the full dose-response curve. |
| Treatment duration is too short or too long. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time. | |
| This compound instability in culture media. | Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in the incubator before being added to the cells. | |
| Unexpected Increase in "Viability" at High Concentrations | Assay interference. | Some compounds can directly interact with assay reagents. For MTT assays, high concentrations of certain compounds can lead to formazan (B1609692) crystal formation independent of cellular activity.[1] Visually inspect wells for precipitation. |
| Cell stress response. | At certain concentrations, some compounds can induce a stress response that temporarily increases metabolic activity before cytotoxicity occurs. |
Data Presentation
Taurolidine IC50 Values in Various Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Taurolidine in different cell lines as reported in the literature. These values can serve as a reference for designing your own experiments.
| Cell Line | Cell Type | Incubation Time | IC50 (µM) | Reference |
| PA-1 | Human Ovarian Teratocarcinoma | 3 days | ~10-35 | [1][6] |
| SKOV-3 | Human Ovarian Adenocarcinoma | 3 days | ~10-35 | [1][6] |
| NIH-3T3 | Murine Fibroblast | 3 days | ~10-35 | [1][6] |
| Saos-2 | Human Osteosarcoma | 24 hours | 150 | [7] |
| D17 | Canine Osteosarcoma | 24 hours | 55 | [7] |
| Hmpos | Canine Osteosarcoma | 24 hours | 23 | [7] |
| Cos | Monkey Kidney Fibroblast | 24 hours | 119 | [7] |
| PBMCs | Human Peripheral Blood Mononuclear Cells | 24 hours | 40 | [8] |
| Granulocytes | Human Granulocytes | 2 hours | 520 | [8] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay using MTT
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cells in culture
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. Ensure a single-cell suspension. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. b. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the appropriate wells. Include wells with medium only as a blank control. c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT from each well. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Gently agitate the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Target cells in culture
-
Complete culture medium (preferably with low serum)
-
This compound stock solution
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for positive control)
-
Stop solution (provided in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: a. Follow steps 1a-2c from the MTT assay protocol. It is recommended to use low-serum medium as serum contains LDH which can increase background.[9]
-
Sample Collection: a. After the treatment period, centrifuge the plate at 250 x g for 5 minutes if using suspension cells. b. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: a. Prepare the LDH reaction mixture according to the kit manufacturer's instructions. b. Add 50 µL of the reaction mixture to each well containing the supernatant. c. Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Data Acquisition: a. Add 50 µL of stop solution to each well. b. Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Annexin V/PI Staining for Apoptosis Detection
This protocol details the procedure for differentiating between live, apoptotic, and necrotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Target cells treated with this compound
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer (provided in the kit)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: a. Harvest cells after treatment. For adherent cells, use trypsin and neutralize with complete medium. b. Centrifuge the cell suspension at 300 x g for 5 minutes.[4] c. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4] d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Taurolidine-induced apoptosis signaling pathway.
Caption: Experimental workflow for a cytotoxicity assay.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. mdpi.com [mdpi.com]
- 2. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 3. Comparative analysis of cell death induction by Taurolidine in different malignant human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Taurolidine | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cellbiologics.com [cellbiologics.com]
- 8. The Antiseptic and Antineoplastic Agent Taurolidine Modulates Key Leukocyte Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tiarisbiosciences.com [tiarisbiosciences.com]
Technical Support Center: Managing Off-target Effects of Taurolidine Citrate in Cell-based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the off-target effects of Taurolidine (B130013) citrate (B86180) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Taurolidine and how does it work?
Taurolidine is a derivative of the amino acid taurine (B1682933) with broad-spectrum antimicrobial and antineoplastic properties.[1][2][3] Its primary mechanism of action involves the release of active methylol groups, which react with bacterial and fungal cell wall components, as well as with amino and hydroxyl groups of endotoxins and exotoxins.[2][4] In cancer cells, Taurolidine induces cell death through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and downregulation of pro-inflammatory cytokines.[1][2][5]
Q2: What are the known off-target effects of Taurolidine citrate in cell-based assays?
While Taurolidine is investigated for its on-target anti-cancer effects, researchers may encounter the following off-target or unintended effects:
-
Induction of Necrosis at High Concentrations: At higher concentrations, Taurolidine can induce necrosis in addition to apoptosis, which may confound experimental results.[6]
-
Inhibition of Protein Biosynthesis: Taurolidine has been shown to inhibit protein synthesis, which can be a desired on-target effect in cancer research but an unwanted off-target effect in other contexts.[7][8]
-
Generation of Reactive Oxygen Species (ROS): Taurolidine treatment can lead to the generation of ROS, which can contribute to cell death but may also have other, unintended cellular effects.[9]
-
Modulation of Cellular Signaling Pathways: Taurolidine can affect various signaling pathways, including the NF-κB pathway, which could be an off-target effect depending on the experimental goals.[8]
Q3: How can I differentiate between apoptosis and necrosis induced by this compound?
The most common method to distinguish between apoptosis and necrosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic and necrotic cells will be both Annexin V and PI positive.
Biochemical assays, such as caspase activity assays, can further confirm apoptosis.[10][11] The absence of caspase activation alongside positive PI staining is indicative of necrosis.[9]
Troubleshooting Guides
Issue 1: High levels of cell death, but apoptosis assays are negative.
Possible Cause: At high concentrations, this compound can induce necrosis, which will not be detected by apoptosis-specific assays like caspase activation assays.
Troubleshooting Steps:
-
Perform Annexin V/PI Staining: This dual-staining method will allow you to quantify the percentage of necrotic cells (Annexin V positive/PI positive) versus apoptotic cells.
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration of this compound that induces apoptosis without significant necrosis in your specific cell line.
-
Time-Course Experiment: Analyze cell death at different time points after treatment. Necrosis can sometimes be a secondary event following prolonged apoptosis.
Issue 2: Unexpected changes in the expression of proteins unrelated to the target pathway.
Possible Cause: Taurolidine can inhibit overall protein biosynthesis, which can affect the levels of numerous proteins within the cell.[7][8]
Troubleshooting Steps:
-
Confirm Protein Synthesis Inhibition: You can perform a metabolic labeling assay (e.g., using 35S-methionine) to directly measure the rate of protein synthesis in the presence of this compound.
-
Use Appropriate Controls: Include control groups to assess the baseline protein expression levels and how they change over time in the absence of the compound.
-
Select a more specific inhibitor: If the general inhibition of protein synthesis is confounding your results, consider if a more targeted inhibitor for your pathway of interest is available.
Issue 3: Inconsistent results or high variability between experiments.
Possible Cause: The stability of this compound in cell culture media can be a factor. Additionally, the cellular response to Taurolidine can be highly dependent on cell density and metabolic state.
Troubleshooting Steps:
-
Freshly Prepare Solutions: Prepare this compound solutions fresh for each experiment from a high-concentration stock.
-
Standardize Cell Seeding Density: Ensure that you seed the same number of cells for each experiment and that the cells are in the logarithmic growth phase when the treatment is applied.
-
Monitor Media pH: Although not widely reported for Taurolidine, some compounds can alter the pH of the culture medium, affecting cell health and drug efficacy.
Data Presentation
Table 1: Concentration-Dependent Effects of Taurolidine on Cell Viability in Various Cancer Cell Lines
| Cell Line | Taurolidine Concentration (µM) | Incubation Time (hours) | Effect on Viability (% of control) | Primary Mode of Cell Death |
| HT29 (Colon) | 250 | 24 | 66.2 ± 5.6 | Apoptosis |
| Chang Liver | 250 | 24 | 33.2 ± 1.0 | Apoptosis and Necrosis |
| HT1080 (Fibrosarcoma) | 250 | 12 | 21.1 | Apoptosis |
| AsPC-1 (Pancreas) | 1000 | 24 | Significant decrease | Apoptosis and Necrosis |
| BxPC-3 (Pancreas) | 1000 | 24 | Significant decrease | Apoptosis and Necrosis |
| Neuroblastoma (SK-N-BE(2)-M17) | 126 | 24 | IC50 | Apoptosis |
| Murine Melanoma (B16 4A5) | 100 | 24 | Significant decrease | Apoptosis |
Data compiled from multiple sources.[6][11][12][13][14] Note that IC50 values and the predominant mode of cell death can vary significantly between cell lines.
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
Materials:
-
This compound-treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating with the desired concentration of this compound for the appropriate time. Include untreated and vehicle-treated cells as negative controls.
-
Harvest the cells (both adherent and suspension) and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[2][4][6][7]
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
Materials:
-
This compound-treated and control cells
-
Cell Lysis Buffer
-
Reaction Buffer (containing DTT)
-
Caspase-3 substrate (DEVD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound.
-
Lyse the cells by adding Cell Lysis Buffer and incubating on ice.
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new 96-well plate.
-
Add the Reaction Buffer and the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.[10][11][15]
Protocol 3: Western Blot for Bcl-2 Family Proteins
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from treated and control cells using RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.[16][17][18][19]
Mandatory Visualizations
Caption: Intrinsic pathway of apoptosis induced by this compound.
Caption: Troubleshooting workflow for unexpected cell death with Taurolidine.
Caption: Experimental workflow for measuring ROS production.
References
- 1. Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Protocol for detection of caspases using immunofluorescence | Abcam [abcam.com]
- 4. bosterbio.com [bosterbio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. The tumor-suppressive reagent taurolidine is an inhibitor of protein biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ulab360.com [ulab360.com]
- 16. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 17. benchchem.com [benchchem.com]
- 18. edspace.american.edu [edspace.american.edu]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Taurolidine Citrate in Anti-Biofilm Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taurolidine (B130013) citrate (B86180) to combat bacterial biofilms.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Taurolidine's anti-biofilm activity?
A1: Taurolidine is a broad-spectrum antimicrobial agent derived from the amino acid taurine.[1] Its primary mechanism of action is through the release of reactive N-methylol groups which cause irreparable damage to microbial cell walls and membranes.[1][2] This action is enzyme-independent and helps in preventing the formation of biofilms and disrupting existing ones.[2]
Q2: What are the typical concentrations of Taurolidine citrate used in anti-biofilm studies?
A2: The concentration of this compound can vary depending on the specific application and the maturity of the biofilm. In many commercially available solutions, it is often combined with 4% citrate.[3][4] In-vitro studies have explored a range of concentrations. For detailed comparisons, refer to the data summary table below.
Q3: How long should I incubate the biofilm with this compound?
A3: Incubation times reported in the literature vary significantly, from as short as 60 minutes to 24 hours or longer.[5][6] Shorter durations may be sufficient to assess initial antimicrobial effects, while longer incubation periods are often necessary to evaluate the disruption of mature, established biofilms. Optimization of the incubation time is critical for achieving reproducible and meaningful results.
Q4: Can this compound be used to eradicate mature biofilms?
A4: Yes, studies have shown that this compound can significantly reduce the biomass and viability of established biofilms.[6] However, complete eradication of highly complex and mature biofilms may be challenging and often requires a combination of antimicrobial treatment and mechanical disruption.[7]
Data Summary
Table 1: Summary of Taurolidine Concentrations and Incubation Times in Anti-Biofilm Studies
| Taurolidine Concentration | Incubation Time | Target Organism(s) | Key Findings | Reference |
| 1% and 3% (gels) | 60 minutes, 24 hours, 48 hours | Subgingival biofilm | Dose-dependent reduction in bacterial counts and metabolic activity. | [5] |
| 1.35% (+ 4% Citrate) | Not specified (used as a lock solution) | Various bacteria and fungi | Significantly lower biofilm thickness and volume compared to heparin or citrate alone. | [8] |
| 675 mg/L - 13,500 mg/L | 24 hours | S. aureus, S. epidermidis, E. faecalis, P. aeruginosa, C. albicans | Significant reduction in viable counts of organisms within biofilms. | [6] |
| 0.125% - 0.5% | 24 hours | P. aeruginosa | Caused a significant decrease in bacterial load and biofilm persistence. | [9][10] |
| 10 mg/ml | Not specified | Multi-species periodontal biofilm | Resulted in a 3-log10 reduction in CFU counts in a 4.5-day-old biofilm. | [7] |
Experimental Protocols
Protocol 1: Biofilm Quantification using Crystal Violet (CV) Assay
This protocol is for assessing the total biofilm biomass after treatment with this compound.
Materials:
-
96-well flat-bottomed microtiter plate
-
Bacterial culture in appropriate growth medium
-
This compound solutions at various concentrations
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid or absolute ethanol (B145695)
-
Microplate reader
Procedure:
-
Biofilm Formation: Inoculate the wells of a 96-well plate with a diluted bacterial suspension. Incubate for 24-72 hours to allow for biofilm formation.[11] Include wells with sterile medium only as a negative control.
-
Planktonic Cell Removal: Gently aspirate the medium from each well and wash twice with PBS to remove non-adherent, planktonic cells.[11]
-
This compound Treatment: Add this compound solutions at the desired concentrations to the wells. Include a control group treated with the vehicle solution (without this compound). Incubate for the desired time (e.g., 1, 4, 8, 12, or 24 hours).
-
Washing: Aspirate the treatment solutions and wash the wells again with PBS to remove any remaining planktonic bacteria and treatment solution.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[12]
-
Excess Stain Removal: Remove the crystal violet solution and wash the plate gently with distilled water until the water runs clear.
-
Drying: Invert the plate on a paper towel and allow it to air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid or absolute ethanol to each well to solubilize the bound crystal violet.[11]
-
Quantification: Measure the absorbance at a wavelength between 570-600 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Protocol 2: Bacterial Viability Assessment using Colony-Forming Unit (CFU) Counting
This protocol determines the number of viable bacteria within a biofilm after treatment.
Materials:
-
Biofilm culture (e.g., on coupons or in a microtiter plate)
-
This compound solutions
-
Sterile PBS
-
Sterile tools for scraping or sonicating the biofilm
-
Serial dilution tubes with sterile PBS or saline
-
Agar (B569324) plates with appropriate growth medium
Procedure:
-
Biofilm Formation and Treatment: Grow and treat the biofilms with this compound as described in Protocol 1 (steps 1-3).
-
Biofilm Disruption: After treatment, wash the biofilms with PBS. Then, physically disrupt the biofilm by scraping or sonication in a known volume of PBS to release the bacteria into a suspension.
-
Serial Dilutions: Perform a series of 10-fold dilutions of the bacterial suspension in sterile PBS or saline.
-
Plating: Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubation: Incubate the plates under suitable conditions until colonies are visible (typically 18-24 hours).
-
Colony Counting: Count the number of colonies on the plates that have between 30 and 300 colonies.
-
CFU Calculation: Calculate the number of CFU per unit area or per well, taking into account the dilution factor and the initial volume of the bacterial suspension.
Visualizations
References
- 1. Frontiers | Anti-biofilm Activity as a Health Issue [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Antibiofilm efficacy of lock solutions | TauroLock™ [taurolock.tauropharm.com]
- 4. tauro-implant.de [tauro-implant.de]
- 5. Activity of taurolidine gels on ex vivo periodontal biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of a Novel Catheter Lock Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro activity of taurolidine on single species and a multispecies population associated with periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of locking solutions on conditioning biofilm formation in tunnelled haemodialysis catheters and inflammatory response activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EDTA and Taurolidine Affect Pseudomonas aeruginosa Virulence In Vitro-Impairment of Secretory Profile and Biofilm Production onto Peritoneal Dialysis Catheters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 12. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Bioavailability of Taurolidine Citrate in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of Taurolidine citrate (B86180) in animal models. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of Taurolidine citrate after oral administration to our animal models. Is this expected?
A1: Yes, this is a common observation. The poor oral bioavailability of this compound is multifactorial, stemming from its inherent physicochemical properties and rapid metabolism. Key contributing factors include:
-
Poor Aqueous Solubility: this compound has limited solubility in aqueous solutions at physiological pH, which is a primary rate-limiting step for its absorption from the gastrointestinal (GI) tract.
-
Rapid Metabolism: Taurolidine is rapidly metabolized in aqueous environments and in vivo into its active metabolites, taurultam (B145894) and taurinamide. Therefore, measuring the parent compound alone may not accurately reflect the total exposure to active moieties.
-
High Polarity: The high polar surface area of the molecule can limit its passive diffusion across the lipid-rich intestinal membrane.
Q2: What are the primary metabolites of Taurolidine, and should we be measuring them in our pharmacokinetic studies?
A2: Taurolidine exists in equilibrium with taurultam in aqueous solutions, which is then metabolized to taurinamide. Both of these metabolites contribute to the therapeutic activity of Taurolidine. For a comprehensive pharmacokinetic profile, it is highly recommended to quantify both taurultam and taurinamide in plasma samples, in addition to the parent compound if possible. The terminal half-life of taurultam is approximately 1.5 hours, while the taurinamide metabolite has a longer half-life of about 6 hours.
Q3: Which animal models are most appropriate for initial oral bioavailability studies of this compound?
A3: Rats (e.g., Sprague-Dawley, Wistar) are commonly used for initial pharmacokinetic (PK) screening due to their well-characterized physiology and cost-effectiveness. However, it's important to be aware of species-specific differences in metabolism and GI physiology. While there is a lack of extensive public data on the oral bioavailability of Taurolidine in rodents, studies in dogs have been conducted, though primarily with intravenous administration. Regardless of the model, it is crucial to maintain consistency in factors like age, sex, and health status of the animals.
Troubleshooting Guide
Issue 1: Inconsistent and Low Plasma Concentrations
Potential Cause 1.1: Poor Dissolution in the GI Tract
-
Troubleshooting:
-
Particle Size Reduction: Employ techniques like micronization or nanomilling to increase the surface area of the this compound powder, which can enhance its dissolution rate.
-
Formulation Strategies: Consider formulating this compound in a way that improves its solubility.
-
| Formulation Strategy | Description | Potential Advantages |
| Amorphous Solid Dispersions (ASDs) | Dispersing this compound in a polymer matrix in a non-crystalline state. | Can significantly improve aqueous solubility and dissolution rate. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | Self-emulsifying or self-microemulsifying drug delivery systems that form fine emulsions in the GI tract. | Can enhance solubility and potentially improve absorption via the lymphatic pathway, bypassing first-pass metabolism. |
| Complexation with Cyclodextrins | Encapsulating the drug molecule within cyclodextrin (B1172386) cavities to form a soluble complex. | Can increase aqueous solubility and stability. |
Potential Cause 1.2: Degradation in Formulation Vehicle or GI Tract
-
Troubleshooting:
-
Vehicle Selection: Taurolidine is unstable in aqueous solutions. For oral gavage, prepare fresh suspensions immediately before dosing. Consider non-aqueous, biocompatible vehicles where this compound has better stability. The use of a citrate buffer system (pH 5.5-6.5) has been shown to improve the stability and solubility of Taurolidine.
-
Enteric Coating: To protect the compound from the acidic environment of the stomach, consider formulating it in enteric-coated capsules or granules for larger animal models, or using enteric-coated polymers in suspensions for rodents.
-
Issue 2: High Inter-Animal Variability
Potential Cause 2.1: Inconsistent Dosing Technique
-
Troubleshooting:
-
Homogeneity of Suspension: If using a suspension, ensure it is uniformly mixed before each animal is dosed to prevent settling of the drug particles.
-
Gavage Technique: Standardize the oral gavage procedure to ensure consistent delivery to the stomach and minimize stress to the animals.
-
Potential Cause 2.2: Food Effects
-
Troubleshooting:
-
Standardized Fasting: Implement a consistent fasting period for all animals before dosing (typically overnight for rodents). Reintroduce food at a standardized time point post-dosing. Food can significantly alter GI physiology and impact drug absorption.
-
Issue 3: Difficulty in Quantifying Parent Taurolidine in Plasma
Potential Cause 3.1: Rapid Metabolism
-
Troubleshooting:
-
Metabolite Quantification: As previously mentioned, develop and validate analytical methods to measure the primary active metabolites, taurultam and taurinamide. The pharmacokinetic profile of these metabolites will provide a more accurate representation of systemic exposure.
-
Early Time Points: Ensure that your blood sampling schedule includes very early time points (e.g., 5, 15, 30 minutes post-dose) to capture the absorption phase of the parent compound before it is extensively metabolized.
-
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein catheters for serial blood sampling.
-
Acclimatization: Acclimatize animals for at least 3 days prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral (PO) Group: Administer this compound as a freshly prepared suspension in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with a citrate buffer) via oral gavage at a dose of 50 mg/kg.
-
Intravenous (IV) Group: Administer a solubilized form of this compound (e.g., in a co-solvent system like DMSO:PEG400, ensuring compatibility and safety) via the jugular vein catheter at a dose of 5 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) at pre-dose and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Analyze plasma samples for Taurolidine, taurultam, and taurinamide concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) and determine the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
Signaling Pathways
Taurolidine has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. Below are simplified diagrams of these pathways.
Caption: Taurolidine-induced apoptosis signaling pathways.
Caption: Taurolidine's anti-angiogenic effect via VEGF suppression.
Experimental Workflow
Caption: Workflow for an in vivo oral bioavailability study.
Mitigating the impact of pH on Taurolidine citrate activity in vitro
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on mitigating the impact of pH on Taurolidine (B130013) citrate's activity in vitro. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability and solubility of Taurolidine in a citrate (B86180) buffer?
A1: A pH range of 5.2 to 6.5 is recommended to enhance the stability and solubility of Taurolidine in a citrate buffer system. This pH adjustment helps to prevent or slow down the precipitation of solid Taurolidine and its reaction products.[1]
Q2: How does Taurolidine exert its antimicrobial activity?
A2: Taurolidine's broad-spectrum antimicrobial activity is attributed to the release of active methylol groups. These groups irreversibly bind to microbial cell walls, leading to a loss of integrity and eventual cell death.[2] This mechanism is non-specific, which may explain the lack of observed bacterial resistance.
Q3: What are the degradation products of Taurolidine in an aqueous solution?
A3: In an aqueous solution, Taurolidine is unstable and breaks down into derivatives that are believed to be responsible for its biological activity.[3] It exists in equilibrium with taurultam (B145894), which is then metabolized to taurinamide. Both of these metabolites contribute to the overall antimicrobial effect.[2]
Q4: Can polyvinylpyrrolidone (B124986) (PVP) be used to stabilize Taurolidine solutions?
A4: Yes, polyvinylpyrrolidone (PVP) can increase the stability of Taurolidine in aqueous solutions. It achieves this by stabilizing taurultam, a primary degradation product of Taurolidine. In acidic aqueous PVP solutions, the stability of taurultam is increased due to a higher rate of its formation from its own degradation products, taurineamide and formaldehyde.[3]
Troubleshooting Guide
Issue 1: Precipitation Observed in Taurolidine Citrate Solution
Potential Cause: The pH of the solution may be outside the optimal range for Taurolidine solubility. Temperature fluctuations and high concentrations of the compound can also contribute to precipitation.
Recommended Solutions:
-
pH Adjustment: Ensure the pH of your citrate buffer is within the 5.2 to 6.5 range. Use a calibrated pH meter to verify.
-
Temperature Control: Avoid repeated freeze-thaw cycles. When preparing solutions, pre-warm the medium and the Taurolidine stock to 37°C before mixing.
-
Stepwise Dilution: Instead of adding a concentrated stock solution directly into your aqueous medium, perform serial dilutions to gradually lower the concentration. This reduces the "solvent shock" that can cause hydrophobic compounds to precipitate.
-
Proper Mixing: Ensure gentle but thorough mixing when adding the diluted Taurolidine solution to your media to facilitate even dispersion.
-
Use of Serum: If your experimental design allows, the presence of serum proteins like albumin in the cell culture medium can help to keep hydrophobic compounds in solution.
Issue 2: Inconsistent or Lower Than Expected Antimicrobial Activity
Potential Cause: The pH of the experimental medium may be affecting the activity of Taurolidine. The stability of the compound in the prepared solution over the duration of the experiment could also be a factor.
Recommended Solutions:
-
Control and Monitor pH: The pH of the culture medium can shift due to cellular metabolism. It is crucial to use a medium with a stable buffering system and to monitor the pH throughout the experiment. The antimicrobial activity of some agents can be significantly influenced by the pH of the environment.[4][5]
-
Freshly Prepare Solutions: Due to its instability in aqueous solutions, it is recommended to prepare this compound solutions fresh for each experiment. If you must store an aqueous solution, it is not recommended to do so for more than one day.[6]
-
Consider Degradation Products: Be aware that the active components in your assay are likely a mixture of Taurolidine and its active metabolites, taurultam and methylol-taurultam.[2]
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of Taurolidine against various microorganisms as reported in the literature. Note that the specific pH conditions of these experiments are not always detailed in the cited sources.
| Microorganism | MIC Range (µg/mL) | Reference |
| Gram-positive bacteria (general) | 256 - 1,024 | [7] |
| Staphylococcus aureus | 256 - 512 (MIC₅₀) | [7] |
| Coagulase-negative Staphylococcus | 256 - 512 (MIC₅₀) | [7] |
| Enterococcus species | 512 (MIC₅₀) | [7] |
| Gram-negative bacteria (general) | 256 - 2,048 | [7] |
| Enterobacterales | 256 - 1,024 (MIC₅₀) | [7] |
| Pseudomonas aeruginosa | 1,024 (MIC₅₀) | [7] |
| Candida auris | 256 - 512 (MIC₅₀/MIC₉₀) | [8] |
| Periodontitis-associated species | 310 (single species) | |
| Mixed microbiota (periodontitis) | 2,500 |
Experimental Protocols
Protocol: Preparation of this compound Buffers at Different pH Values
This protocol provides a general guideline for preparing citrate buffers containing Taurolidine at various pH levels for in vitro experiments.
Materials:
-
Taurolidine powder
-
Citric acid monohydrate
-
Sodium citrate dihydrate
-
Sterile, deionized water
-
Calibrated pH meter
-
Sterile filtration unit (0.22 µm filter)
Procedure:
-
Prepare Citrate Buffer Stock Solutions:
-
Prepare a 0.1 M solution of citric acid monohydrate (21.01 g/L).
-
Prepare a 0.1 M solution of sodium citrate dihydrate (29.41 g/L).
-
-
Create Buffer of Desired pH:
-
To achieve a specific pH, mix the citric acid and sodium citrate stock solutions in the ratios indicated in standard buffer preparation tables. For example, to obtain a pH of 5.2, you would mix approximately 36.8 mL of 0.1 M citric acid with 63.2 mL of 0.1 M sodium citrate and dilute to a final volume of 200 mL.
-
Verify the pH of the buffer using a calibrated pH meter and adjust as necessary with small additions of the acidic or basic stock solutions.
-
-
Dissolve Taurolidine:
-
Taurolidine has limited solubility in aqueous solutions. For maximum solubility, first dissolve the required amount of Taurolidine powder in a small volume of DMSO to create a stock solution (e.g., 10 mg/mL).[6]
-
Slowly add the Taurolidine-DMSO stock solution to the prepared citrate buffer while gently stirring to achieve the desired final concentration. The final DMSO concentration in the experimental medium should ideally be kept below 0.5% to avoid cytotoxicity.
-
-
Sterilization:
-
Sterilize the final this compound buffer solution by passing it through a 0.22 µm syringe filter.
-
-
Storage:
-
It is highly recommended to use the prepared solution immediately. If short-term storage is necessary, store at 4°C for no longer than 24 hours.[6]
-
Protocol: Determination of Minimum Inhibitory Concentration (MIC) at Different pH Values
This protocol outlines the broth microdilution method for determining the MIC of this compound against a specific microorganism at various pH levels. This method is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound solutions prepared in buffers of different pH (e.g., pH 5.5, 7.0, 8.5)
-
Sterile 96-well microtiter plates
-
Standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL)
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth), with its pH adjusted to match the this compound buffer being tested.
-
Incubator
Procedure:
-
Prepare Microtiter Plates:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound solution in the corresponding pH-adjusted growth medium.
-
Each row of the plate can be dedicated to a different pH value.
-
Include a positive control well (microorganism in medium, no Taurolidine) and a negative control well (medium only) for each pH condition.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well (except the negative control wells).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test microorganism for 16-24 hours.
-
-
Reading Results:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
-
Data Analysis:
-
Compare the MIC values obtained at the different pH levels to determine the effect of pH on the antimicrobial activity of this compound.
-
Visualizations
Caption: Workflow for Determining the Effect of pH on this compound MIC.
Caption: Troubleshooting Logic for this compound Precipitation.
References
- 1. Synthesis of taurolidine, purity profiles and polymorphs | TREA [trea.com]
- 2. The Antiseptic and Antineoplastic Agent Taurolidine Modulates Key Leukocyte Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of polyvinylpyrrolidine on the stability of taurolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH on in vitro antimicrobial susceptibility of the Bacteroides fragilis group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH on the in vitro susceptibility of planktonic and biofilm-grown Proteus mirabilis to the quinolone antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. In Vitro Antimicrobial Activity of Taurolidine against Isolates Associated with Catheter-Related Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of taurolidine against clinical Candida auris isolates: relevance to catheter-related bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Taurolidine Citrate Delivery to Tumor Tissues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the delivery of Taurolidine citrate (B86180) to tumor tissues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering Taurolidine citrate to tumor tissues?
A1: The primary challenges include Taurolidine's short half-life in aqueous solutions, its non-specific distribution in the body, and the physiological barriers of the tumor microenvironment. Overcoming these requires advanced drug delivery strategies to protect the drug, prolong its circulation, and ensure it reaches the tumor site in therapeutic concentrations.
Q2: What are the most promising strategies for enhancing the delivery of this compound to tumors?
A2: Current promising strategies focus on nanoparticle-based delivery systems, polymer-drug conjugates, and stimuli-responsive systems. These approaches aim to improve drug stability, circulation time, and tumor accumulation through both passive and active targeting mechanisms.
Q3: How does the Enhanced Permeability and Retention (EPR) effect apply to this compound delivery?
A3: The EPR effect is a key principle in nanoparticle-based drug delivery to tumors.[1][2] Due to the leaky vasculature and poor lymphatic drainage in many solid tumors, nanoparticles (typically 10-100 nm in size) can preferentially accumulate in the tumor tissue.[2] By encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, its accumulation at the tumor site can be enhanced, leading to higher local drug concentrations and potentially greater therapeutic efficacy.
Q4: Can this compound be actively targeted to tumor cells?
A4: Yes, active targeting can be achieved by functionalizing the surface of drug carriers (e.g., nanoparticles) with ligands that bind to specific receptors overexpressed on cancer cells.[3] Examples of targeting ligands include antibodies, peptides (like RGD), and small molecules (like folic acid) that recognize and bind to tumor-specific antigens or receptors, thereby increasing the cellular uptake of the this compound-loaded carrier.[3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation, characterization, and in vitro/in vivo testing of this compound delivery systems.
Formulation and Encapsulation Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low encapsulation efficiency of this compound in nanoparticles. | - Poor solubility of this compound in the chosen organic solvent during nanoparticle preparation.- Instability of this compound during the formulation process (e.g., exposure to high temperatures or extreme pH).- Incompatible polymer or lipid composition with the drug. | - Optimize the solvent system. Consider using a co-solvent system to improve solubility.- Use mild formulation conditions (e.g., lower temperatures, neutral pH).- Screen different polymers (e.g., PLGA with varying lactide:glycolide ratios) or lipid compositions (e.g., with different charges or PEGylation) to find a more compatible carrier.[2] |
| Poor stability of the formulated this compound nanoparticles in storage. | - Aggregation of nanoparticles over time.- Leakage of the encapsulated drug from the nanoparticles. | - Optimize the surface charge (zeta potential) of the nanoparticles to prevent aggregation through electrostatic repulsion.- Incorporate cryoprotectants (e.g., trehalose) before lyophilization for long-term storage.- Evaluate the drug release profile at different storage conditions (e.g., 4°C vs. room temperature) to determine the optimal storage environment. |
| Inconsistent particle size and size distribution (high Polydispersity Index - PDI). | - Inefficient homogenization or sonication during nanoparticle preparation.- Suboptimal concentration of polymer/lipid or drug. | - Optimize the energy input during homogenization or sonication (e.g., adjust time, amplitude, or cycles).- Perform a systematic study varying the polymer/lipid and drug concentrations to find the optimal ratio for uniform particle formation. |
In Vitro Experimentation Challenges
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No significant difference in cytotoxicity between free this compound and nanoparticle-encapsulated this compound. | - Slow release of this compound from the nanoparticles during the incubation period.- Insufficient cellular uptake of the nanoparticles. | - Characterize the in vitro drug release profile of your formulation under physiological conditions to ensure the drug is released over the experimental timeframe.- If using a stimuli-responsive system, ensure the appropriate stimulus (e.g., low pH, specific enzyme) is present in the cell culture environment.- To enhance cellular uptake, consider surface modification of the nanoparticles with cell-penetrating peptides or ligands that target receptors on the cancer cell line being used.[3] |
| High toxicity of blank nanoparticles (without drug) to cells. | - Inherent toxicity of the polymer or lipids used.- Residual organic solvents from the formulation process. | - Use biocompatible and biodegradable polymers like PLGA or lipids that are generally recognized as safe.- Ensure the purification process (e.g., centrifugation, dialysis) is adequate to remove any residual solvents. Perform analytical tests (e.g., gas chromatography) to confirm the absence of solvents. |
In Vivo Study Complications
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Rapid clearance of nanoparticles from circulation. | - Uptake by the reticuloendothelial system (RES), particularly in the liver and spleen. | - Modify the nanoparticle surface with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, to create a "stealth" coating that reduces opsonization and RES uptake, thereby prolonging circulation time.[5] |
| Limited tumor accumulation of the this compound formulation. | - Nanoparticle size is too large to effectively exploit the EPR effect.- Insufficient circulation half-life. | - Optimize the nanoparticle size to be within the ideal range for the EPR effect (typically 10-100 nm).- As mentioned above, PEGylate the nanoparticles to increase their circulation time, allowing more opportunity for them to reach and accumulate in the tumor. |
| Observed toxicity in animal models. | - Off-target effects of the this compound formulation.- Toxicity of the drug carrier itself. | - Conduct biodistribution studies to understand where the formulation accumulates in the body. If significant accumulation occurs in healthy organs, consider active targeting strategies to improve tumor specificity.- Perform dose-escalation studies to determine the maximum tolerated dose (MTD) of the formulation. |
Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes a common method for preparing Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion-solvent evaporation technique.
Materials:
-
Poly(lactic-co-glycolide) (PLGA)
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating or homogenizing the mixture. This will form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess surfactant and un-encapsulated drug.
-
Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a solution containing a cryoprotectant (e.g., sucrose (B13894) or trehalose) and lyophilize.
Characterization of Nanoparticles
a) Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the nanoparticle suspension in deionized water and measure the particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.
b) Encapsulation Efficiency and Drug Loading:
-
Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the nanoparticles from the aqueous phase after preparation by centrifugation.
-
Measure the amount of free this compound in the supernatant.
-
To determine the total amount of drug, dissolve a known amount of lyophilized nanoparticles in a suitable solvent to release the encapsulated drug and measure its concentration.
-
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%) = [Weight of Drug in Nanoparticles / Weight of Nanoparticles] x 100
-
Visualizations
References
- 1. Polymeric conjugates for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Current trends in the use of liposomes for tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative Design of Targeted Nanoparticles: Polymer–Drug Conjugates for Enhanced Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomes for Tumor Targeted Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Purity of Synthesized Taurolidine Citrate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the purity of synthesized Taurolidine citrate (B86180) for research use. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data interpretation aids to address common challenges encountered during purity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should be looking for in my synthesized Taurolidine citrate?
A1: The main impurities in this compound often stem from the synthesis process and subsequent degradation. Key impurities to monitor include Taurultam, Taurinamide, and unreacted Taurine. Additionally, residual solvents from the synthesis, such as toluene (B28343) or dimethylsulfoxide (DMSO), can be present. Degradation can also lead to the formation of methylol-taurultam species.
Q2: My this compound sample shows rapid degradation during HPLC analysis. How can I prevent this?
A2: Taurolidine is known to be unstable in aqueous solutions, where it can hydrolyze to taurinamide. To minimize degradation during HPLC analysis, it is crucial to use a mobile phase with a high organic content. Some methods even employ a 100% acetonitrile (B52724) mobile phase. If an aqueous component is necessary, minimizing the analysis time and maintaining a low sample temperature (e.g., 5°C) can help mitigate hydrolysis.
Q3: I am not detecting any impurities using my HPLC-UV method, but I suspect they are present. What could be the issue?
A3: A significant challenge in detecting Taurolidine impurities is that many of them lack a UV chromophore, making them invisible to standard UV detectors. For comprehensive impurity profiling, it is highly recommended to use a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). CAD, in particular, offers excellent sensitivity for non-volatile analytes and provides a more uniform response compared to other detectors, making it well-suited for quantifying unknown impurities.
Q4: What are the typical acceptance criteria for the purity of research-grade this compound?
A4: For pharmaceutical-grade Taurolidine, a typical specification is an HPLC purity of 98.0% or greater. Total related substances should not exceed 2.0%, and any individual unspecified impurity should be limited to 0.5% or less. For research purposes, these criteria serve as a good benchmark for ensuring the quality and reliability of your experimental results.
Purity and Impurity Specifications
The following table summarizes the typical specifications for this compound purity and the limits for its common impurities.
| Parameter | Specification |
| Assay (HPLC) | ≥ 98.0% |
| Total Impurities | ≤ 2.0% |
| Taurultam | ≤ 5.0% |
| Taurinamide | ≤ 0.5% |
| Taurine | ≤ 0.2% |
| Individual Unspecified Impurity | ≤ 0.5% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This section details two validated HPLC methods for the analysis of this compound. Method 1 is a reverse-phase method suitable for use with a UV detector, while Method 2 utilizes a mixed-mode column with a CAD detector for more comprehensive impurity profiling.
Method 1: Reverse-Phase HPLC with UV Detection
| Parameter | Condition |
| Column | C8, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (95:5, v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25°C |
| Sample Temperature | 5°C |
| Detection Wavelength | 210 - 220 nm |
| Injection Volume | 2 µL |
| Sample Preparation | Dissolve sample in Acetonitrile at a concentration of 0.1 mg/mL |
Source:
Method 2: Mixed-Mode HPLC with Charged Aerosol Detection (CAD)
| Parameter | Condition |
| Column | Primesep S, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 100% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | Charged Aerosol Detector (CAD) |
| Injection Volume | 2 µL |
| Sample Preparation | Dissolve sample in Acetonitrile at a concentration of 0.1 mg/mL |
Source:
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
NMR spectroscopy is a powerful tool for confirming the chemical structure of your synthesized this compound and identifying impurities.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum. The spectrum of Taurolidine in D₂O can be compared with reference spectra to confirm its identity.
2D NMR Spectroscopy:
-
For more detailed structural elucidation and impurity identification, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed. These experiments help in establishing the connectivity between protons and carbons in the molecule.
Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification
Mass spectrometry is essential for confirming the molecular weight of the synthesized Taurolidine and for identifying unknown impurities.
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.
Analysis:
-
For MS-compatible applications, a reverse-phase HPLC method with a mobile phase of acetonitrile, water, and formic acid can be used.
-
Electrospray ionization (ESI) is a suitable ionization technique for Taurolidine.
-
Analyze the sample in both full scan mode to determine the molecular weight and in tandem MS (MS/MS) mode to obtain fragmentation patterns. These fragmentation patterns can be used to elucidate the structure of the parent compound and any detected impurities.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Peaks or Very Small Peaks | 1. Detector lamp is off.2. No mobile phase flow.3. Sample is degraded or at too low a concentration. | 1. Turn on the detector lamp.2. Check the mobile phase level and ensure the pump is primed and functioning correctly.3. Prepare a fresh sample at the appropriate concentration. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector.2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents for the mobile phase.2. Flush the injector and sample loop with a |
Validation & Comparative
Taurolidine citrate versus chlorhexidine: a comparative study on antimicrobial efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial efficacy of taurolidine (B130013) citrate (B86180) and chlorhexidine (B1668724), two prominent antiseptic agents. The following sections detail their mechanisms of action, comparative antimicrobial activity against a range of pathogens, efficacy in disrupting biofilms, and cytotoxicity profiles, supported by experimental data and detailed protocols.
Mechanisms of Action
Taurolidine and chlorhexidine exhibit distinct mechanisms of action to exert their antimicrobial effects.
Taurolidine: This taurine (B1682933) derivative acts via a multi-faceted mechanism. Its primary mode of action involves the release of active methylol groups. These groups chemically react with and disrupt the microbial cell wall, leading to irreversible damage and cell lysis. A key advantage of this non-specific mechanism is a lower propensity for inducing microbial resistance. Furthermore, taurolidine has been shown to neutralize bacterial endotoxins and exotoxins and inhibit microbial adherence to surfaces, a critical step in preventing biofilm formation.
Chlorhexidine: As a cationic bisbiguanide, chlorhexidine's positively charged molecules bind to the negatively charged components of bacterial cell walls.[1] This electrostatic interaction disrupts the integrity of the cell membrane, increasing its permeability. At lower concentrations, this leads to the leakage of intracellular components and a bacteriostatic effect. At higher concentrations, it causes the precipitation of cytoplasmic contents, resulting in cell death.[2]
Antimicrobial Efficacy: A Quantitative Comparison
The following tables summarize the available quantitative data on the antimicrobial efficacy of taurolidine citrate and chlorhexidine against various microorganisms. It is important to note that direct head-to-head studies with identical experimental conditions are limited, and thus, comparisons should be made with this consideration.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Microorganism | Taurolidine MIC (mg/L) | Chlorhexidine MIC (mg/L) | Reference(s) |
| Staphylococcus aureus | - | 1 - 8 | [3] |
| Escherichia coli | - | 1 - 64 | [3][4] |
| Klebsiella pneumoniae | - | 4 - 64 | [3] |
| Enterobacter cloacae complex | - | 1 - >64 | [3] |
| Pseudomonas aeruginosa | - | 80 | [4][5] |
| Enterococcus faecalis | - | - | [4] |
| Candida albicans | - | - | [4] |
| Prevotella intermedia | - | - | [4] |
| Porphyromonas gingivalis | - | - | [4] |
Table 2: In Vitro Biofilm Eradication: Taurolidine
| Microorganism | Exposure Time (min) | Result | Reference(s) |
| S. hominis, P. aeruginosa (PSAE), K. pneumoniae (KLPN ESBL & KPC), C. albicans, C. glabrata | 30 | Statistically significant decrease in CFUs | [7] |
| S. epidermidis, PSAE, MR PSAE, KLPN ESBL, KPC, C. albicans, C. glabrata | 60 | Statistically significant decrease in CFUs | [7] |
| S. epidermidis, S. hominis, S. aureus, PSAE, MR PSAE, KLPN ESBL, KPC, C. albicans, C. glabrata | 120 | Statistically significant decrease in CFUs | [7] |
Note: This study highlights that a minimum of 2 hours of exposure to taurolidine is recommended for the desired antimicrobial effect within a biofilm.[7]
Biofilm Disruption
Both agents have been shown to be effective against biofilms, which are structured communities of microorganisms that are notoriously difficult to eradicate.
Taurolidine has demonstrated significant anti-biofilm activity. Its ability to inhibit microbial adherence is a key preventative measure against biofilm formation.
Chlorhexidine rinsing has been shown to significantly inhibit biofilm formation on dental enamel in situ.[8] Furthermore, it can cause disruption of existing mature biofilms, leading to alterations in their ultrastructure, a reduction in thickness, and a decrease in bacterial vitality.[8] However, studies have also shown that microorganisms within biofilms exhibit greater resistance to chlorhexidine compared to their planktonic (free-floating) counterparts.[9]
Cytotoxicity Profile
A critical aspect of any antimicrobial agent is its safety profile concerning host cells. Studies comparing the cytotoxic effects of taurolidine and chlorhexidine have yielded significant findings.
Table 3: Comparative Cytotoxicity on Human Cells
| Cell Type | Agent | Observation | Reference(s) |
| Human Gingival Fibroblasts | Chlorhexidine | Higher cytotoxicity compared to taurolidine. | [1][6] |
| Human Gingival Fibroblasts | Taurolidine | Similar results to pure water (low cytotoxicity). | [1][6] |
| SaOS-2 (Osteoblast-like cells) | Chlorhexidine | Higher cytotoxicity compared to taurolidine. | [1][6] |
| SaOS-2 (Osteoblast-like cells) | Taurolidine | Similar results to pure water (low cytotoxicity). | [1][6] |
| Human Fibroblasts, Myoblasts, and Osteoblasts | Chlorhexidine (≥0.02%) | Cell survival rates of less than 6% and indefinite halting of cell migration. | [10][11] |
These findings suggest that taurolidine is more biocompatible and gentler on human cells compared to chlorhexidine, which exhibits significant cytotoxicity at clinically relevant concentrations.[1][6][10][11]
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antimicrobial agent (this compound or chlorhexidine) are prepared in a suitable broth medium (e.g., Tryptic Soy Broth or Mueller Hinton Broth) in a 96-well microtiter plate.[12]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 10^6 colony-forming units (CFU)/mL.[12]
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. Positive (broth with inoculum, no antimicrobial) and negative (broth only) controls are included.[12]
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[12]
-
Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.[12]
Biofilm Disruption Assay (Crystal Violet Method)
This assay quantifies the total biomass of a biofilm.
-
Biofilm Formation: A bacterial suspension is added to the wells of a microtiter plate and incubated for 24-48 hours to allow for biofilm formation.[13]
-
Removal of Planktonic Cells: The medium containing non-adherent, planktonic bacteria is gently removed, and the wells are washed with a sterile buffer (e.g., phosphate-buffered saline - PBS).[13]
-
Treatment: The established biofilms are treated with various concentrations of the antimicrobial agent for a specified duration.[13]
-
Staining: After treatment, the wells are washed again, and the remaining biofilm is stained with a 0.1% crystal violet solution.[9]
-
Quantification: Excess stain is washed away, and the bound crystal violet is solubilized with a solvent (e.g., ethanol). The absorbance is then measured using a microplate reader at a wavelength of 570 nm. The absorbance is proportional to the biofilm biomass.[9][14]
Cytotoxicity Assay (Cell Viability)
This assay measures the effect of the antimicrobial agents on the viability of human cells.
-
Cell Seeding: Human cells (e.g., fibroblasts, osteoblasts) are seeded in a 96-well plate and allowed to adhere and grow.[1]
-
Treatment: The cells are exposed to different concentrations of this compound or chlorhexidine for various durations.[1]
-
Viability Assessment: After treatment, a viability reagent (e.g., Cell Counting Kit-8) is added to each well. This reagent is converted into a colored product by metabolically active (living) cells.
-
Quantification: The absorbance of the colored product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells. Cell survival is typically expressed as a percentage relative to untreated control cells.[10]
Visualizations
The following diagrams illustrate the mechanisms of action and a typical experimental workflow.
Caption: Mechanisms of action for this compound and Chlorhexidine.
Caption: Experimental workflow for a biofilm disruption assay.
References
- 1. Effects of taurolidine and chlorhexidine on SaOS-2 cells and human gingival fibroblasts grown on implant surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of a Broth Microdilution Method To Characterize Chlorhexidine MICs among Bacteria Collected from 2005 to 2019 at Three U.S. Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Susceptibility of some oral microorganisms to chlorhexidine and paramonochlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. In vitro comparison of the effectiveness of various antimicrobial locks with taurolidine in the treatment and prevention of catheter-related bloodstream infections in patients receiving parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorhexidine rinsing inhibits biofilm formation and causes biofilm disruption on dental enamel in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorhexidine activity against bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity evaluation of chlorhexidine gluconate on human fibroblasts, myoblasts, and osteoblasts [ouci.dntb.gov.ua]
- 11. Cytotoxicity evaluation of chlorhexidine gluconate on human fibroblasts, myoblasts, and osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Proteomic Analysis of Resistance of Gram-Negative Bacteria to Chlorhexidine and Impacts on Susceptibility to Colistin, Antimicrobial Peptides, and Ceragenins [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. In Vitro Evaluation of Antibacterial and Antibiofilm Activity of Different Chlorhexidine-Containing Mouthwash Formulations against Streptococcus mutans [mdpi.com]
A Comparative Analysis of the Anti-Cancer Effects of Taurolidine Citrate and 5-Fluorouracil in Colon Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer properties of Taurolidine (B130013) citrate (B86180) and the established chemotherapeutic agent, 5-fluorouracil (B62378) (5-FU), in the context of colon cancer. The following sections detail their mechanisms of action, present comparative quantitative data from in vitro and in vivo studies, and outline the experimental methodologies used to generate this data.
Introduction
Colon cancer remains a significant global health challenge, necessitating the exploration of novel and effective therapeutic strategies. 5-Fluorouracil has long been a cornerstone of colon cancer chemotherapy, primarily functioning as an antimetabolite that disrupts DNA and RNA synthesis.[1] Taurolidine, a derivative of the amino acid taurine, has emerged as a promising anti-cancer agent with a distinct mechanism of action, including the induction of apoptosis and anti-angiogenic effects.[2][3] This guide aims to provide an objective comparison of these two compounds to inform further research and drug development efforts.
Mechanisms of Action
Taurolidine Citrate
Taurolidine exerts its anti-cancer effects through a multi-faceted approach. It is known to induce apoptosis in cancer cells through both mitochondrial and death receptor pathways.[2] Furthermore, Taurolidine exhibits anti-angiogenic properties by inhibiting key mediators of blood vessel formation.[2][3]
5-Fluorouracil (5-FU)
5-Fluorouracil's primary mechanism involves the inhibition of thymidylate synthase (TS), a critical enzyme in the synthesis of thymidine, a nucleotide essential for DNA replication.[1] This leads to "thymineless death" in rapidly dividing cancer cells. 5-FU can also be incorporated into RNA, disrupting its function.[1] Its pro-apoptotic effects are mediated through both p53-dependent and independent pathways, often involving the activation of caspase-9 and protein kinase C-δ (PKCδ).[4][5] Additionally, 5-FU has been shown to possess anti-angiogenic properties, in part by upregulating the expression of Thrombospondin-1 (TSP-1), an endogenous inhibitor of angiogenesis.[4]
Quantitative Data Comparison
The following tables summarize quantitative data on the cytotoxic and anti-proliferative effects of this compound and 5-fluorouracil on various colon cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound and 5-Fluorouracil in Colon Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Exposure Time | Assay | Reference |
| 5-Fluorouracil | HCT-116 | 11.3 µM | 3 days | MTT Assay | [6] |
| HCT-116 | 1.48 µM | 5 days | MTT Assay | [7] | |
| HT-29 | 1.3 x 10⁻⁵ M | 48 hours | MTT Assay | [8] | |
| HT-29 | 11.25 µM | 5 days | MTT Assay | [7] | |
| COLO-205 | 3.2 x 10⁻⁶ M | 48 hours | MTT Assay | [8] | |
| DLD1 | 2.5 µM (parental) | Not Specified | Not Specified | [1] | |
| Taurolidine | HCT-15 | Cell death induction observed at 100 µM and 1000 µM | 36 hours | FACS (PI/Annexin V) | [9] |
| HT-29 | Significant decrease in viability at 1.575 mmol/L | 24 hours | MTS Assay | [10] |
Table 2: In Vivo Anti-Tumor Efficacy
| Compound | Cancer Model | Treatment Regimen | Outcome | Reference |
| 5-Fluorouracil | Human colon cancer xenografts (COL-1) | Sub-MTD | Significant antitumor activity | [4] |
| Taurolidine | Rat metastatic colorectal tumor (DHD/K12/TRb) | 100 mg/kg (local administration) | Significant decrease in tumor burden (3±1 nodules vs. 649±101 in control) | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by each compound and a typical experimental workflow for their evaluation.
Signaling Pathways
Caption: Proposed signaling pathway for this compound-induced apoptosis and anti-angiogenesis in colon cancer cells.
Caption: Key signaling pathways involved in 5-Fluorouracil's anti-cancer effects in colon cancer.
Experimental Workflow
Caption: A generalized experimental workflow for comparing the anti-cancer effects of two compounds.
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[1][12][13][14]
-
Cell Seeding: Colon cancer cells (e.g., HCT-116, HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound or 5-fluorouracil for a specified duration (e.g., 24, 48, 72 hours). Control wells receive the vehicle only.
-
MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][15][16][17][18]
-
Cell Treatment: Cells are treated with the test compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.[19][20][21][22][23]
-
Cell Implantation: Human colon cancer cells (e.g., HCT-116, HT-29) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are randomized into treatment groups and receive intraperitoneal or intravenous injections of this compound, 5-fluorouracil, or a vehicle control according to a predetermined schedule.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for histological and molecular analysis.
Conclusion
Both this compound and 5-fluorouracil demonstrate significant anti-cancer effects against colon cancer through distinct but in some aspects overlapping mechanisms. 5-Fluorouracil, a well-established cytotoxic agent, primarily targets DNA and RNA synthesis. This compound presents a broader mechanistic profile, including the induction of apoptosis through multiple pathways and the inhibition of angiogenesis.
The quantitative data, while not always directly comparable due to variations in experimental design across different studies, suggests that both compounds are effective in inhibiting colon cancer cell growth in vitro and in vivo. Further head-to-head comparative studies using standardized protocols and a panel of colon cancer cell lines are warranted to definitively establish their relative potency and therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for designing such future investigations.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. In Silico HCT116 Human Colon Cancer Cell-Based Models En Route to the Discovery of Lead-Like Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR inhibitors induce apoptosis in colon cancer cells via CHOP-dependent DR5 induction upon 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bufalin and 5-fluorouracil synergistically induce apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. 5-Fluorouracil signaling through a calcium-calmodulin-dependent pathway is required for p53 activation and apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. Exploring the potential of taurolidine in inducing mobilization and detachment of colon cancer cells: a preliminary in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic effects in apoptosis induction by taurolidine and TRAIL in HCT-15 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. atcc.org [atcc.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Development of a metastatic human colon cancer xenograft model in the nude mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. COLO-205 Xenograft Model - Altogen Labs [altogenlabs.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 23. Orthotopic Microinjection of Human Colon Cancer Cells in Nude Mice Induces Tumor Foci in All Clinically Relevant Metastatic Sites - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: Taurolidine Citrate and Cisplatin in Cancer Therapy
A detailed guide for researchers and drug development professionals on the enhanced anti-cancer effects of combining Taurolidine citrate (B86180) with the conventional chemotherapeutic agent, cisplatin (B142131). This report synthesizes available data on their synergistic action, providing insights into underlying mechanisms, experimental validation, and protocols for further investigation.
The combination of Taurolidine, a derivative of the amino acid taurine, with the platinum-based chemotherapy drug cisplatin has demonstrated a significant synergistic enhancement in anti-cancer activity, particularly in malignant pleural mesothelioma (MPM). This guide provides a comprehensive overview of the experimental evidence, underlying molecular pathways, and detailed protocols to facilitate further research into this promising therapeutic strategy.
Enhanced Cytotoxicity and Apoptosis: Quantitative Evidence
To illustrate the expected outcomes of such a combination, the following table presents hypothetical data based on the reported sensitizing effect. Researchers can adapt this template to record their own experimental findings.
| Cell Line | Treatment | IC50 (µM) | Apoptosis Rate (%) | Fold Increase in Apoptosis (Combination vs. Cisplatin alone) |
| MPM-Cell-Line-1 | Taurolidine | 150 | 15 | - |
| Cisplatin | 25 | 20 | - | |
| Taurolidine + Cisplatin | 10 (Cisplatin) | 50 | 2.5 | |
| MPM-Cell-Line-2 | Taurolidine | 180 | 12 | - |
| Cisplatin | 30 | 18 | - | |
| Taurolidine + Cisplatin | 12 (Cisplatin) | 45 | 2.5 |
Note: This table is a template for presenting experimental data. The values are illustrative and intended to guide the design of future experiments.
Deciphering the Mechanism: Key Signaling Pathways
The synergistic effect of Taurolidine and cisplatin is believed to be mediated through a multi-faceted mechanism involving the induction of oxidative stress and modulation of key apoptosis-related proteins. Taurolidine treatment has been shown to induce the production of reactive oxygen intermediates, activate the tumor suppressor protein p53, and alter the expression of several members of the Bcl-2 family and inhibitor of apoptosis (IAP) proteins.
Specifically, Taurolidine has been observed to decrease the levels of the anti-apoptotic proteins survivin, Bcl-2, and Mcl-1. This alteration of the cellular apoptotic machinery primes the cancer cells to be more susceptible to the DNA-damaging effects of cisplatin, which also induces apoptosis through both intrinsic and extrinsic pathways. The combined action of these two agents thus leads to a more robust and sustained apoptotic response.
Caption: Signaling pathway of Taurolidine and Cisplatin synergy.
Experimental Protocols: A Guide for In Vitro Studies
To enable researchers to validate and expand upon these findings, this section provides detailed protocols for key in vitro experiments.
Cell Culture and Drug Preparation
-
Cell Lines: Malignant pleural mesothelioma (MPM) cell lines (e.g., REN, LRK, H28) or other cancer cell lines of interest.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Taurolidine Citrate Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and filter-sterilize.
-
Cisplatin Solution: Prepare a stock solution of cisplatin in a suitable solvent (e.g., 0.9% NaCl solution) and protect from light.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, cisplatin, or a combination of both for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination as described for the viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Alternative and Comparative Therapies
While the combination of this compound and cisplatin shows promise, it is important to consider its performance relative to other therapeutic options for mesothelioma and other cancers.
-
Pemetrexed: A standard-of-care chemotherapy agent often used in combination with cisplatin for mesothelioma. Comparative studies would be needed to determine if the Taurolidine-cisplatin combination offers advantages in efficacy or toxicity profile over the cisplatin-pemetrexed regimen.
-
Immune Checkpoint Inhibitors: Drugs like nivolumab (B1139203) and ipilimumab are increasingly used in cancer therapy. Investigating the potential of combining this compound with these immunotherapies could be a fruitful area of future research.
-
Targeted Therapies: For cancers with specific molecular alterations, targeted therapies may be an option. The broad-spectrum, apoptosis-inducing mechanism of Taurolidine might be beneficially combined with targeted agents to overcome resistance.
Conclusion and Future Directions
The available evidence strongly suggests that this compound can act as a sensitizing agent, enhancing the apoptotic effects of cisplatin in cancer cells. This synergistic relationship offers the potential for more effective cancer treatment, possibly allowing for lower, less toxic doses of cisplatin.
Future research should focus on:
-
Conducting comprehensive in vitro studies across a wider range of cancer cell lines to determine the breadth of this synergistic effect.
-
Performing in vivo studies in animal models to validate the efficacy and assess the safety of the combination therapy.
-
Elucidating the detailed molecular mechanisms underlying the synergy, including a thorough investigation of the involved signaling pathways.
-
Initiating clinical trials to evaluate the therapeutic potential of this compound in combination with cisplatin in cancer patients.
This guide provides a foundational framework for researchers to explore and harness the synergistic potential of this compound and cisplatin in the ongoing effort to develop more effective and less toxic cancer therapies.
Validating the Anti-inflammatory Effects of Taurolidine Citrate Using Cytokine Arrays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Taurolidine citrate (B86180) against other well-established anti-inflammatory agents. The analysis is supported by experimental data, with a focus on the modulation of cytokine profiles in response to inflammatory stimuli. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate a comprehensive understanding of the mechanisms of action.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of Taurolidine and its derivatives are compared with Taurine Chloramine (B81541), a naturally occurring anti-inflammatory agent, and Dexamethasone, a potent synthetic glucocorticoid. The following tables summarize the quantitative data on the inhibition of key pro-inflammatory cytokines.
Data Presentation
| Compound | Cytokine | Cell Type | Inhibition | Reference |
| Taurolidine | IL-1 | Human Peripheral Blood Mononuclear Cells (PBMC) | Dose-dependent reduction | [1] |
| Taurolidine | TNF-α | Human Peripheral Blood Mononuclear Cells (PBMC) | 80-90% reduction at 40-100 µg/mL | [1] |
| Taurolidine Citrate (in TCHLS) | IL-6 (serum) | Hemodialysis Patients | 25.2% median reduction | [2] |
| This compound (in TCHLS) | TNF-α (mRNA in PBMC) | Hemodialysis Patients | 20% median reduction | [2] |
| This compound (in TCHLS) | IL-6 (mRNA in PBMC) | Hemodialysis Patients | 19.7% median reduction | [2] |
| TCHLS: Taurolidine-Citrate-Heparin Lock Solution |
Table 1: Inhibitory Effects of Taurolidine and this compound on Pro-inflammatory Cytokines. This table summarizes the observed inhibitory effects of Taurolidine and a this compound-containing solution on key pro-inflammatory cytokines.
| Compound | Cytokine | Cell Type | IC50 Value | Reference |
| Taurine Chloramine | IL-1β | Human Peripheral Blood Mononuclear Cells (PBMC) | ~250 µM | [3] |
| Taurine Chloramine | IL-6 | Human Peripheral Blood Mononuclear Cells (PBMC) | ~300-400 µM | [3] |
| Taurine Chloramine | IL-6 | Rheumatoid Arthritis Fibroblast-Like Synoviocytes | ~225 µM | [4] |
| Taurine Chloramine | IL-8 | Rheumatoid Arthritis Fibroblast-Like Synoviocytes | ~450 µM | [4] |
| Taurine Chloramine | TNF-α | Rat Alveolar Macrophages | Dose-dependent reduction | [5] |
Table 2: Inhibitory Effects of Taurine Chloramine on Pro-inflammatory Cytokines. This table presents the 50% inhibitory concentration (IC50) values for Taurine Chloramine on various pro-inflammatory cytokines in different cell types.
| Compound | Cytokine | Cell Type | IC50 Value | Reference |
| Dexamethasone | IL-6 | Alveolar Macrophages (Smokers) | ~10 nM | [6][7] |
| Dexamethasone | IL-8 | Alveolar Macrophages (Smokers) | >1 µM | [6][7] |
| Dexamethasone | TNF-α | Alveolar Macrophages (COPD Patients) | ~100 nM | [8] |
| Dexamethasone | IL-6 | Alveolar Macrophages (COPD Patients) | ~10 nM | [8] |
| Dexamethasone | IL-8 | Alveolar Macrophages (COPD Patients) | >1 µM | [8] |
Table 3: Inhibitory Effects of Dexamethasone on Pro-inflammatory Cytokines. This table shows the IC50 values for Dexamethasone on key pro-inflammatory cytokines in alveolar macrophages from different patient cohorts.
Experimental Protocols
This section details the methodologies for inducing an inflammatory response in vitro and subsequently analyzing the cytokine profile using a cytokine array.
Lipopolysaccharide (LPS)-Induced Inflammation in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the stimulation of PBMCs with LPS to induce the production of pro-inflammatory cytokines.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Phosphate Buffered Saline (PBS)
-
This compound and other test compounds
-
Human Cytokine Array Kit (e.g., R&D Systems, Abcam)
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
Treatment: Pre-incubate the cells with various concentrations of this compound or comparator compounds for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4, 8, or 24 hours) to induce cytokine production.[9][10][11]
-
Supernatant Collection: After the incubation period, centrifuge the plates and collect the cell-free supernatants for cytokine analysis.
Cytokine Array Analysis
This protocol outlines the general steps for using a membrane-based sandwich immunoassay for the simultaneous detection of multiple cytokines.
Procedure:
-
Array Blocking: Block the cytokine array membranes with the provided blocking buffer to prevent non-specific binding.
-
Sample Incubation: Incubate the collected cell culture supernatants with the array membranes. During this step, the cytokines in the sample will bind to their corresponding capture antibodies on the membrane.
-
Detection Antibody Incubation: After washing away unbound proteins, incubate the membranes with a cocktail of biotinylated detection antibodies.
-
Streptavidin-HRP and Chemiluminescent Detection: Add Streptavidin-Horseradish Peroxidase (HRP) and chemiluminescent detection reagents. A signal is produced at each spot in proportion to the amount of bound cytokine.
-
Data Acquisition and Analysis: Capture the chemiluminescent signals using an appropriate imaging system. The signal intensity of each spot is then quantified using image analysis software, allowing for the relative quantification of each cytokine.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the inflammatory response and the experimental workflow.
Caption: LPS-induced TLR4 signaling pathway.
Caption: The MAPK/JNK signaling pathway.
Caption: Experimental workflow diagram.
References
- 1. Taurolidine, an analogue of the amino acid taurine, suppresses interleukin 1 and tumor necrosis factor synthesis in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tunneled catheters with taurolidine-citrate-heparin lock solution significantly improve the inflammatory profile of hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinexprheumatol.org [clinexprheumatol.org]
- 4. Taurine chloramine inhibition of cell proliferation and cytokine production by rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taurine chloramine inhibits inducible nitric oxide synthase and TNF-alpha gene expression in activated alveolar macrophages: decreased NF-kappaB activation and IkappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. atsjournals.org [atsjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamics of cytokine production in human peripheral blood mononuclear cells stimulated by LPS or infected by Borrelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Very low concentration of lipopolysaccharide can induce the production of various cytokines and chemokines in human primary monocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Taurolidine Citrate and Gentamicin in Biofilm Eradication
For Researchers, Scientists, and Drug Development Professionals
The persistent challenge of microbial biofilms in clinical and industrial settings necessitates the development and evaluation of effective eradication strategies. Biofilms, structured communities of microorganisms encased in a self-produced polymeric matrix, exhibit profound tolerance to conventional antimicrobial agents, contributing to chronic infections and device-related complications. This guide provides a comparative analysis of two antimicrobial agents, Taurolidine citrate (B86180) and gentamicin (B1671437), in the context of biofilm eradication, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between Taurolidine citrate and gentamicin lies in their mode of action against microbial cells.
Taurolidine , a derivative of the amino acid taurine, functions as a broad-spectrum antimicrobial agent with a non-specific, disinfectant-like mechanism.[1] It is understood to cause irreparable damage to the microbial cell wall, leading to cell death.[1] Furthermore, studies suggest that Taurolidine can disrupt the structure of the biofilm and interfere with the secretory activities of the embedded pathogens.[2] This multi-faceted action makes it a compelling candidate for anti-biofilm applications, potentially circumventing the development of classical antibiotic resistance.
Gentamicin , a member of the aminoglycoside class of antibiotics, has a well-defined intracellular target. It primarily acts by binding to the 30S subunit of the bacterial ribosome, which disrupts protein synthesis in several ways: it can block the initiation of protein synthesis, cause premature termination, or lead to the incorporation of incorrect amino acids into the growing polypeptide chain.[3][4] The resulting non-functional or toxic proteins ultimately lead to bacterial cell death.[4] While effective against planktonic bacteria, its penetration into the dense biofilm matrix can be limited, and its efficacy is influenced by environmental factors such as nutrient concentration and pH.[5][6]
Comparative Efficacy: In Vitro and Clinical Data
The evaluation of anti-biofilm agents relies on a combination of in vitro assays and clinical observations. The following tables summarize key findings from studies investigating this compound and gentamicin.
Table 1: Clinical Efficacy of Lock Solutions in Preventing Catheter-Related Bloodstream Infections (CR-BSI)
| Study / Agent(s) | Catheter Type | CR-BSI Rate (events/1000 catheter-days) | Key Findings |
| Bueloni et al. (2019) [7][8] | |||
| Cefazolin-Gentamicin | Tunneled CVC | 0.79 | No significant difference in CR-BSI rates between the two groups. |
| Taurolidine-Citrate | Tunneled CVC | 1.10 | Higher frequency of oxacillin-resistant pathogens in the antibiotic lock group. |
| Winnicki et al. (2016) [9] | |||
| Taurolidine-Citrate-Heparin | Tunneled & Nontunneled | Eradicated pathogens in 23/23 catheters with initial positive cultures. | Effectively eradicated pathogens from catheter biofilms and maintained sterility. |
Table 2: In Vitro Biofilm Eradication and Inhibition
| Study / Agent(s) | Bacterial Strain(s) | Assay | Key Quantitative Results |
| Hogan et al. (as cited in[10]) | Various | Not specified | Taurolock™ (containing Taurolidine) was among the most effective antiseptics at inactivating biofilm at all stages. |
| Torres-Viera et al. (as cited in[10]) | VRE, ORSA, S. maltophilia | In vitro susceptibility | Inhibited bacteria at concentrations between 250 and 2,000 mg/ml. |
| Jiménez Hernández et al. (as cited in[10]) | Mixed | Confocal & Electron Microscopy | Biofilm thickness and volume were significantly lower in catheters locked with a Taurolidine solution compared to heparin or citrate alone. |
| Various Studies (as summarized in[11]) | P. aeruginosa, S. aureus | Various | Gentamicin, often in combination with biofilm dispersal agents (e.g., nitric oxide), showed enhanced biofilm eradication (up to 90% viability reduction) compared to gentamicin alone (≤30% reduction).[11] |
| Pedroni et al. (as cited in[5]) | S. aureus | Biofilm on PMMA bone cement | A combination of vancomycin (B549263) (4g) and gentamicin (500mg) significantly reduced biofilm-associated CFU/mL compared to either antibiotic alone.[5] |
Experimental Protocols
Standardized protocols are crucial for the reproducible evaluation of anti-biofilm agents. Below are methodologies for two common in vitro assays.
Protocol 1: Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[12][13]
-
Biofilm Formation: A bacterial culture is prepared and dispensed into a 96-well microplate.[12] A specialized peg lid is placed into the wells, and the plate is incubated to allow biofilm formation on the pegs.[12]
-
Planktonic Cell Removal: The peg lid is gently rinsed to remove any non-adherent, planktonic bacteria.[12]
-
Antimicrobial Challenge: The peg lid with the established biofilm is transferred to a new 96-well plate containing serial dilutions of the test agent (e.g., this compound or gentamicin).[12] The plate is incubated for a specified period (e.g., 24 hours).[13]
-
Recovery: The peg lid is rinsed again and placed into a new 96-well plate containing a sterile recovery medium.[12]
-
Biofilm Dislodgement: The plate is sonicated to dislodge the remaining viable biofilm from the pegs into the recovery medium.[12]
-
Viability Assessment: The recovery plate is incubated to allow for the growth of any surviving bacteria. The optical density (e.g., at 650 nm) is then measured. The MBEC is the lowest concentration of the agent that prevents bacterial regrowth.[12]
Protocol 2: Crystal Violet (CV) Biofilm Biomass Staining
The CV assay is a simple, high-throughput method to quantify the total biofilm biomass.[12][14]
-
Biofilm Formation: Bacteria are cultured in a 96-well flat-bottom microplate and incubated to allow biofilm formation on the well surfaces.[14]
-
Treatment: Planktonic cells are removed, and the biofilms are treated with various concentrations of the test agents.[15]
-
Washing: After incubation, the treatment solution is removed, and the wells are washed (e.g., with phosphate-buffered saline or water) to remove planktonic cells and unbound agent.[13]
-
Staining: A 0.1% crystal violet solution is added to each well, staining both the cells and the extracellular matrix. The plate is incubated for 10-30 minutes at room temperature.[13][14]
-
Excess Stain Removal: The CV solution is removed, and the wells are washed again to remove any unbound dye.[14]
-
Solubilization: The bound CV is solubilized by adding a solvent, typically 30% acetic acid or ethanol, to each well.[14][15]
-
Quantification: The absorbance of the solubilized CV solution is measured using a spectrophotometer (typically at ~595 nm). A decrease in absorbance compared to the untreated control indicates a reduction in biofilm biomass.[15]
Discussion and Conclusion
The comparative analysis of this compound and gentamicin reveals distinct advantages and limitations for each agent in the context of biofilm eradication.
This compound emerges as a strong candidate due to its broad-spectrum, non-specific bactericidal action, which is less likely to induce specific resistance mechanisms.[1] Clinical and in vitro data suggest its efficacy in reducing biofilm biomass and eradicating pathogens from colonized surfaces, particularly in catheter lock solutions.[9][10] Its ability to disrupt the biofilm matrix itself is a significant advantage over agents that only target cellular components.[2]
Gentamicin , as a potent antibiotic, is highly effective against susceptible planktonic bacteria. However, its performance against established biofilms is often limited.[5] Factors such as poor penetration into the biofilm matrix and the presence of slow-growing or dormant "persister" cells can reduce its efficacy.[16] Moreover, some studies have indicated that sub-inhibitory concentrations of gentamicin can paradoxically promote biofilm formation.[5][16] Its effectiveness in biofilm eradication is often enhanced when used in combination with other antibiotics or biofilm dispersal agents.[5][11] A crucial clinical concern is the potential for antibiotic lock solutions containing gentamicin to contribute to the emergence of resistant bacterial strains.[7][8]
References
- 1. Frontiers | Anti-biofilm Activity as a Health Issue [frontiersin.org]
- 2. EDTA and Taurolidine Affect Pseudomonas aeruginosa Virulence In Vitro-Impairment of Secretory Profile and Biofilm Production onto Peritoneal Dialysis Catheters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of Gentamicin Sulfate? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Aminoglycoside inhibition of Staphylococcus aureus biofilm formation is nutrient dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cefazolin-gentamicin versus taurolidine-citrate for the prevention of infection in tunneled central catheters in hemodialysis patients: A quasi-experimental trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cefazolin–gentamicin vs taurolidine–citrate for the prevention of infec [m3india.in]
- 9. A Taurolidine-Citrate-Heparin Lock Solution Effectively Eradicates Pathogens From the Catheter Biofilm in Hemodialysis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibiofilm efficacy of lock solutions | TauroLock™ [taurolock.tauropharm.com]
- 11. Frontiers | Combination Therapies for Biofilm Inhibition and Eradication: A Comparative Review of Laboratory and Preclinical Studies [frontiersin.org]
- 12. emerypharma.com [emerypharma.com]
- 13. Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
- 15. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gentamicin promotes Staphylococcus aureus biofilms on silk suture - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Efficacy of Taurolidine Citrate in Combination with Doxorubicin for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Taurolidine (B130013) in combination with the widely-used chemotherapeutic agent, doxorubicin (B1662922). Emerging preclinical evidence suggests that Taurolidine may enhance the cytotoxic effects of doxorubicin, offering a potential strategy to improve treatment outcomes and overcome drug resistance. This document summarizes key experimental findings, details relevant methodologies, and visualizes the proposed mechanisms of action.
Quantitative Analysis of Cytotoxicity
The combination of Taurolidine and doxorubicin has demonstrated synergistic cytotoxicity in preclinical cancer models. The following tables summarize the 50% inhibitory concentration (IC50) values for each agent alone and in combination, highlighting the enhanced efficacy of the combined therapy.
Table 1: IC50 Values of Taurolidine and Doxorubicin in Canine Osteosarcoma Cell Lines
| Cell Line | Taurolidine (µM) | Doxorubicin (nM) |
| D17 | 55 | 92 |
| HMPOS | 23 | 1 |
| COS | 119 | 119 |
| SAOS-2 (Human) | 150 | Not Reached |
| Clone-4 | Not Reached | 61 |
Data sourced from a study on canine and human osteosarcoma cell lines. "Not Reached" indicates that the IC50 value was not achieved within the tested concentration range.[1]
Table 2: Synergistic Cytotoxicity of Taurolidine and Doxorubicin in Canine Osteosarcoma Cell Lines
| Cell Line | Doxorubicin IC50 (nM) | Doxorubicin IC50 (nM) + 20 µM Taurolidine |
| D17 | 92 | 15 |
| SAOS-2 (Human) | Not Reached | 155 |
| Clone-4 | 61 | 58 |
This table illustrates the reduction in the IC50 of doxorubicin in the presence of a sub-toxic concentration of Taurolidine, indicating a synergistic interaction.[1]
Table 3: Enhancement of Apoptosis in Human Neuroblastoma Cells
| Cell Line | Treatment | % Apoptotic Cells |
| SH-EP TET21N | Doxorubicin (250 nM) | ~30% |
| Taurolidine (250 µM) + Doxorubicin (250 nM) | ~71% | |
| SK-N-AS | Doxorubicin (500 nM) | ~50% |
| Taurolidine (500 µM) + Doxorubicin (500 nM) | ~84% | |
| SK-N-SH | Doxorubicin (500 nM) | ~25% |
| Taurolidine (500 µM) + Doxorubicin (500 nM) | ~75% |
This data demonstrates that the combination of Taurolidine and doxorubicin significantly increases the percentage of apoptotic cells in human neuroblastoma cell lines compared to doxorubicin alone.[2]
Experimental Protocols
The following methodologies are based on in vitro studies evaluating the combination of Taurolidine and doxorubicin.
Cell Culture and Reagents
-
Cell Lines: Canine osteosarcoma (D17, HMPOS, COS, Clone-4) and human osteosarcoma (SAOS-2) cell lines were used.[1] Human neuroblastoma cell lines (SH-EP TET21N, SK-N-AS, SK-N-SH) were also investigated.[2]
-
Culture Conditions: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were incubated at 37°C in a humidified atmosphere of 5% CO2.[1][3]
-
Drug Preparation: Taurolidine (2%) and doxorubicin (2 mg/ml) were diluted to the desired concentrations in the culture medium for the experiments.[1][3]
Cytotoxicity Assay (MTS Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 2,500-5,000 cells per well and allowed to adhere overnight.[1][3]
-
Drug Treatment: The culture medium was replaced with fresh medium containing various concentrations of Taurolidine, doxorubicin, or a combination of both.
-
Incubation: Cells were incubated for 24 hours for Taurolidine-only experiments and 72 hours for doxorubicin and combination experiments.[1][3]
-
MTS Reagent Addition: After incubation, MTS reagent was added to each well.
-
Absorbance Reading: The absorbance was measured at 490 nm using a microplate reader to determine cell viability. The IC50 values were then calculated.[1]
Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells were treated with Taurolidine, doxorubicin, or the combination for the indicated time points.
-
Cell Harvesting: Adherent cells were detached using trypsin-EDTA.
-
Staining: Cells were washed with PBS and then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells was quantified using a flow cytometer.[1][4]
Mechanism of Action: Signaling Pathways
The synergistic effect of Taurolidine and doxorubicin is believed to stem from their complementary mechanisms of inducing apoptosis. Doxorubicin primarily acts as a DNA intercalating agent and topoisomerase II inhibitor, leading to DNA damage and the activation of the intrinsic apoptotic pathway. Taurolidine has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Proposed synergistic apoptotic pathways of Taurolidine and Doxorubicin.
The combination of Taurolidine and doxorubicin likely leads to a more robust activation of the apoptotic cascade by targeting both the extrinsic and intrinsic pathways simultaneously. Taurolidine's activation of caspase-8 can directly activate caspase-3, while its stress on mitochondria complements doxorubicin's action on the Bcl-2 family of proteins, leading to enhanced cytochrome c release and subsequent caspase-9 and -3 activation.
Experimental Workflow
The following diagram outlines a typical in vitro workflow for evaluating the synergistic efficacy of Taurolidine and doxorubicin.
Caption: In vitro workflow for assessing Taurolidine and Doxorubicin synergy.
Conclusion
The preclinical data presented in this guide suggests that Taurolidine citrate, in combination with doxorubicin, exhibits synergistic anti-cancer activity. The combination significantly reduces the required concentration of doxorubicin to achieve a cytotoxic effect and enhances the induction of apoptosis in various cancer cell lines. While the most detailed quantitative data currently stems from canine osteosarcoma models, qualitative evidence from human neuroblastoma and fibrosarcoma cells supports this synergistic relationship. Further investigation into the precise molecular mechanisms and in vivo studies are warranted to fully elucidate the therapeutic potential of this combination therapy for human cancers.
References
- 1. The effects of taurolidine alone and in combination with doxorubicin or carboplatin in canine osteosarcoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genesandcancer.com [genesandcancer.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. TRAIL and Taurolidine induce apoptosis and decrease proliferation in human fibrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Taurolidine citrate vs. Taurultam: which is a more potent anti-neoplastic agent?
In the landscape of anti-cancer research, the thiadiazinane antibiotic taurolidine (B130013) and its primary metabolite, taurultam (B145894), have emerged as compounds of interest due to their purported anti-neoplastic properties. This guide provides a detailed comparison of the anti-cancer efficacy of taurolidine citrate (B86180) and taurultam, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their relative potency.
Executive Summary
Experimental evidence strongly indicates that taurolidine is a more potent anti-neoplastic agent than its metabolite, taurultam . In vitro studies across various cancer cell lines demonstrate that taurolidine exhibits superior cytotoxicity and anti-proliferative effects. While taurultam also displays anti-cancer activity, its effects are significantly weaker than those of its parent compound. This suggests that taurultam is not the sole mediator of taurolidine's anti-neoplastic actions and that other metabolites or the intact taurolidine molecule itself play a crucial role.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from comparative studies on the cytotoxic and anti-proliferative effects of taurolidine (TRD) and taurultam (TAU) on various cancer cell lines.
Table 1: Cytotoxicity of Taurolidine vs. Taurultam in Pancreatic and Colon Cancer Cell Lines
| Cell Line | Compound | Concentration (µM) | Treatment Time | % Viable Cells (Mean ± SEM) |
| AsPC-1 | Taurultam | 500 | 24h | 76.5 ± 2.1 |
| (Pancreatic) | Taurolidine | 250 | 24h | Significantly lower than Taurultam |
| BxPC-3 | Taurultam | 500 | 24h | Proportional dose-dependent decrease |
| (Pancreatic) | Taurolidine | 250 | 24h | Significantly stronger effect than Taurultam |
| HCT116 | Taurultam | 500 | 24h | Significant decrease |
| (Colon) | Taurolidine | 250 | 24h | Significantly stronger effect than Taurultam |
| SW480 | Taurultam | 500 | 24h | Significant decrease |
| (Colon) | Taurolidine | 250 | 24h | Significantly stronger effect than Taurultam |
Source: A 2017 study directly comparing the two compounds demonstrated that taurolidine was more effective at reducing cell viability in all tested pancreatic and colon cancer cell lines when compared to taurultam.
Table 2: Anti-Proliferative Effects of Taurolidine vs. Taurultam
| Cell Line | Compound | Concentration (µM) | Treatment Time | Proliferation Rate (% of Control) |
| HCT116 | Taurultam | 500 | 24h | Significant Reduction |
| (Colon) | Taurolidine | 250 | 24h | Significantly greater reduction than Taurultam |
| HPAF II | Taurultam | 2000 | 24h | 5.5 ± 1.4 |
| (Pancreatic) | Taurolidine | 1000 | 24h | No significant difference from high-dose Taurultam |
Source: Both agents showed a dose-dependent reduction in cell proliferation. However, at comparable concentrations (correcting for molar equivalence), taurolidine induced a significantly greater anti-proliferative effect in most cell lines tested.
Table 3: IC50 Values for Taurolidine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| PA-1 | Ovarian | 9.6 - 34.2 | 3 days |
| SKOV-3 | Ovarian | 9.6 - 34.2 | 3 days |
| SH-EP TET21N | Neuroblastoma | 51 - 274 | 48h |
| SK-N-AS | Neuroblastoma | 51 - 274 | 48h |
| SK-N-BE(2)-M17 | Neuroblastoma | 51 - 274 | 48h |
| SK-N-SH | Neuroblastoma | 51 - 274 | 48h |
| HT29 | Colon | ~250 | 24h |
| Chang Liver | Liver | <250 | 24h |
| HT1080 | Fibrosarcoma | ~250 | 24h |
| AsPC-1 | Pancreatic | >250 | 24h |
| BxPC-3 | Pancreatic | ~250 | 24h |
Source: Various studies have reported the IC50 values for taurolidine across a range of cancer cell lines, demonstrating its broad-spectrum anti-neoplastic activity.[1][2][3][4][5]
Mechanisms of Action
Taurolidine exerts its anti-neoplastic effects through multiple mechanisms:
-
Induction of Apoptosis: Taurolidine triggers programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2][6][7] This involves the activation of initiator caspases-8 and -9, and the executioner caspase-3.[1][2] It also modulates the expression of Bcl-2 family proteins, promoting pro-apoptotic members like Bax and inhibiting anti-apoptotic members like Bcl-2.[8][9]
-
Anti-Angiogenesis: Taurolidine has been shown to inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.
-
Immunomodulation: It can modulate the immune response, further contributing to its anti-cancer effects.[7]
Taurultam , as a metabolite of taurolidine, is believed to share similar mechanisms of action, including the induction of apoptosis. However, the available data indicates that its potency in triggering these pathways is significantly lower than that of taurolidine. The weaker anti-neoplastic effect of taurultam suggests that the methylol-containing reactive species generated during the hydrolysis of taurolidine are likely the primary mediators of its potent anti-cancer activity.
Signaling Pathway Diagrams
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assessment (MTT Assay)
Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere for 24 hours.
-
The culture medium is replaced with fresh medium containing various concentrations of taurolidine citrate or taurultam.
-
Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for 4 hours at 37°C.
-
The medium is removed, and the formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Cell Proliferation Assessment (BrdU Assay)
Protocol:
-
Cells are seeded and treated with the compounds as described for the MTT assay.
-
During the final 2-24 hours of incubation, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, is added to the culture medium.
-
After incubation, the cells are fixed, and the DNA is denatured to expose the incorporated BrdU.
-
A specific primary antibody against BrdU is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A substrate solution is added, and the color development, which is proportional to the amount of BrdU incorporated, is measured using a microplate reader.
Apoptosis Detection (FACS Analysis)
Protocol:
-
Cells are treated with this compound or taurultam for the desired time.
-
Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).
-
The cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC (to detect phosphatidylserine (B164497) externalization in early apoptosis) and propidium iodide (PI, to detect loss of membrane integrity in late apoptosis and necrosis) are added.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry.
-
The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are quantified based on their fluorescence profiles.
Conclusion
References
- 1. genesandcancer.com [genesandcancer.com]
- 2. Taurolidine cooperates with antineoplastic drugs in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analysis of cell death induction by Taurolidine in different malignant human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Taurolidine cooperates with antineoplastic drugs in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antibacterial drug taurolidine induces apoptosis by a mitochondrial cytochrome c-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The evolving role of taurolidine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taurolidine promotes cell apoptosis by enhancing GRIM‑19 expression in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
Unveiling the Molecular Blueprint: A Comparative Guide to Differential Gene Expression Induced by Taurolidine Citrate
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the differential gene expression in cells treated with Taurolidine (B130013) citrate (B86180) versus other common anticancer agents. Supported by experimental data, this document delves into the molecular mechanisms and signaling pathways affected, offering a valuable resource for assessing its therapeutic potential.
Taurolidine, a derivative of the amino acid taurine, has demonstrated broad-spectrum antimicrobial and anti-inflammatory properties. More recently, its antineoplastic activities have garnered significant interest within the oncology research community. Understanding how Taurolidine citrate modulates gene expression is pivotal to elucidating its mechanism of action and identifying potential therapeutic targets. This guide presents a comparative analysis of gene expression changes induced by this compound and other established anticancer drugs, including cisplatin, 5-Fluorouracil (5-FU), doxorubicin, and tamoxifen.
Comparative Analysis of Differential Gene Expression
Treatment with this compound leads to significant alterations in the gene expression profiles of cancer cells. A key study by Chromik et al. (2010) investigated the effects of Taurolidine on five different malignant cell lines (HT29, Chang Liver, HT1080, AsPC-1, and BxPC-3) and identified a set of commonly regulated genes.[1] This section compares the genes differentially expressed upon this compound treatment with those affected by other widely used chemotherapeutic agents.
Quantitative Data Summary
The following tables summarize the up- and down-regulated genes in cancer cells following treatment with this compound and a selection of alternative anticancer drugs. This data has been compiled from multiple studies to provide a comparative overview.
Table 1: Differentially Expressed Genes in Cancer Cells Treated with this compound
| Regulation | Gene Symbol | Gene Name | Function |
| Upregulated | EGR1 | Early Growth Response 1 | Transcription factor, apoptosis |
| ATF3 | Activating Transcription Factor 3 | Transcription factor, cell stress response | |
| PPP1R15A | Protein Phosphatase 1 Regulatory Subunit 15A | Endoplasmic reticulum stress response | |
| PMAIP1 (NOXA) | Phorbol-12-Myristate-13-Acetate-Induced Protein 1 | Pro-apoptotic Bcl-2 family member | |
| Downregulated | TRAF6 | TNF Receptor Associated Factor 6 | Signal transduction, ubiquitination |
Source: Compiled from Chromik et al., 2010.[1]
Table 2: Differentially Expressed Genes in Cancer Cells Treated with Cisplatin
| Regulation | Gene Symbol | Gene Name | Function |
| Upregulated | GADD45A | Growth Arrest and DNA Damage Inducible Alpha | DNA repair, apoptosis |
| BAX | BCL2 Associated X, Apoptosis Regulator | Pro-apoptotic Bcl-2 family member | |
| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | Cell cycle arrest | |
| Downregulated | BCL2 | B-Cell CLL/Lymphoma 2 | Anti-apoptotic Bcl-2 family member |
| CCND1 | Cyclin D1 | Cell cycle progression |
Source: Compiled from various studies on cisplatin-induced gene expression.
Table 3: Differentially Expressed Genes in Cancer Cells Treated with 5-Fluorouracil
| Regulation | Gene Symbol | Gene Name | Function |
| Upregulated | TYMS | Thymidylate Synthetase | Target of 5-FU, DNA synthesis |
| TP53 | Tumor Protein P53 | Tumor suppressor, apoptosis | |
| FAS | Fas Cell Surface Death Receptor | Apoptosis | |
| Downregulated | MYC | MYC Proto-Oncogene, BHLH Transcription Factor | Cell proliferation, oncogene |
| E2F1 | E2F Transcription Factor 1 | Cell cycle progression |
Source: Compiled from various studies on 5-FU-induced gene expression.
Table 4: Differentially Expressed Genes in Cancer Cells Treated with Doxorubicin
| Regulation | Gene Symbol | Gene Name | Function |
| Upregulated | TOP2A | Topoisomerase (DNA) II Alpha | Target of doxorubicin, DNA replication |
| HIST1H2BC | H2B Clustered Histone 8 | Nucleosome assembly | |
| PLK1 | Polo-Like Kinase 1 | Mitotic progression | |
| Downregulated | ID1 | Inhibitor Of DNA Binding 1, HLH Protein | Cell differentiation |
| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis |
Source: Compiled from various studies on doxorubicin-induced gene expression.
Table 5: Differentially Expressed Genes in Breast Cancer Cells Treated with Tamoxifen
| Regulation | Gene Symbol | Gene Name | Function |
| Upregulated | TFF1 (pS2) | Trefoil Factor 1 | Estrogen-regulated gene |
| PGR | Progesterone Receptor | Hormone signaling | |
| CTSD | Cathepsin D | Protease, estrogen-regulated | |
| Downregulated | BCL2 | B-Cell CLL/Lymphoma 2 | Anti-apoptotic Bcl-2 family member |
| IGF1R | Insulin Like Growth Factor 1 Receptor | Growth factor signaling |
Source: Compiled from various studies on tamoxifen-induced gene expression.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the key experimental protocols for assessing differential gene expression following treatment with this compound.
Cell Culture and this compound Treatment
-
Cell Lines: A panel of human cancer cell lines (e.g., HT29 colorectal adenocarcinoma, Chang Liver, HT1080 fibrosarcoma, AsPC-1 and BxPC-3 pancreatic adenocarcinoma) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in culture plates or flasks at a density that allows for exponential growth during the treatment period.
-
This compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile water or PBS) and filter-sterilized.
-
Treatment: When cells reach 70-80% confluency, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 100 µM, 250 µM, 500 µM). A vehicle control (medium with solvent) is included in parallel.
-
Incubation: Cells are incubated with this compound for a specified duration (e.g., 8, 24, or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
RNA Extraction and Quantification
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., TRIzol reagent or a lysis buffer from an RNA extraction kit).
-
RNA Isolation: Total RNA is extracted from the cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves phase separation, precipitation, and washing steps.
-
RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 and 280 nm. The integrity of the RNA is assessed by gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
Differential Gene Expression Analysis
1. Microarray Analysis:
-
cDNA Synthesis and Labeling: Total RNA is reverse transcribed into cDNA, which is then labeled with a fluorescent dye (e.g., Cy3 or Cy5).
-
Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of gene-specific probes.
-
Scanning and Data Acquisition: The microarray chip is scanned using a laser scanner to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.
-
Data Analysis: The raw data is normalized to remove technical variations. Statistical analysis (e.g., t-test or ANOVA) is performed to identify genes that are significantly differentially expressed between the this compound-treated and control groups.
2. Quantitative Real-Time PCR (qRT-PCR):
-
Reverse Transcription: Total RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Primer Design: Gene-specific primers for the target genes and a reference gene (e.g., GAPDH or ACTB) are designed and validated.
-
qPCR Reaction: The qPCR reaction is set up with cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan).
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the reference gene.
Protein Expression Analysis (Western Blot)
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for differential gene expression analysis.
Signaling Pathways
This compound exerts its anticancer effects by modulating several critical signaling pathways, primarily inducing apoptosis and the endoplasmic reticulum (ER) stress response.
Signaling pathways modulated by this compound.
Experimental Workflow
The workflow for assessing differential gene expression provides a step-by-step overview of the experimental process.
Experimental workflow for differential gene expression analysis.
Conclusion
This comparative guide highlights the distinct effects of this compound on the gene expression profiles of cancer cells when compared to other established anticancer agents. The data indicates that this compound induces apoptosis and ER stress through the modulation of specific gene sets. The provided experimental protocols offer a framework for further investigation into its molecular mechanisms. The visualization of the signaling pathways and experimental workflow serves to clarify the complex biological processes involved. This information is intended to aid researchers and drug development professionals in the objective assessment of this compound as a potential therapeutic agent in oncology. Further research, including in vivo studies and direct head-to-head comparisons with other drugs in standardized experimental settings, is warranted to fully elucidate its clinical potential.
References
Comparative Efficacy of Taurolidine Citrate and Alternative Catheter Lock Solutions: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
Central venous catheters (CVCs) are indispensable in modern medicine, yet their use is fraught with the risk of complications, primarily catheter-related bloodstream infections (CRBSIs) and thrombosis. Catheter lock solutions are critical in mitigating these risks by preventing microbial colonization and maintaining patency. This guide provides an objective comparison of Taurolidine citrate-based catheter lock solutions against other common alternatives, including heparin, citrate (B86180), and ethanol, supported by experimental data to inform research and development in this field.
Mechanism of Action: A Diverse Approach to Catheter Patency and Sterility
The efficacy of a catheter lock solution is fundamentally linked to its mechanism of action. Each of the compared solutions employs a distinct strategy to combat infection and occlusion.
-
This compound: Taurolidine is a broad-spectrum antimicrobial agent derived from the amino acid taurine. Its mechanism involves the release of active methylol groups that irreversibly bind to microbial cell walls, leading to cell lysis.[1] This non-specific action makes the development of microbial resistance unlikely.[1] Furthermore, Taurolidine has been shown to prevent microbial adherence to host cells, a critical step in biofilm formation.[1] The addition of citrate provides anticoagulant properties by chelating calcium ions, which are essential for the coagulation cascade.
-
Heparin: A widely used anticoagulant, heparin functions by binding to and activating antithrombin III, which in turn inactivates thrombin and factor Xa, key enzymes in the coagulation cascade. While effective at preventing thrombosis, heparin does not possess inherent antimicrobial properties and may even promote biofilm growth.
-
Citrate: As an anticoagulant, citrate chelates calcium ions, thereby disrupting the coagulation cascade.[2] Higher concentrations of citrate have also demonstrated antimicrobial properties.
-
Ethanol: Ethanol acts as a broad-spectrum antimicrobial agent by denaturing microbial proteins and disrupting cell membranes. It is effective against a wide range of bacteria and fungi and has shown efficacy in eradicating biofilms.
Quantitative Performance Data
The following tables summarize the performance of this compound and its alternatives based on key metrics from various studies.
Table 1: Comparative Efficacy in Preventing Catheter-Related Bloodstream Infections (CRBSI)
| Catheter Lock Solution | Study Population | CRBSI Rate (episodes/1000 catheter days) | Percentage Reduction in CRBSI Risk vs. Heparin | Citation(s) |
| Taurolidine/Heparin | Hemodialysis Patients | 0.13 | 71% | [3][4] |
| Heparin (Control) | Hemodialysis Patients | 0.46 | - | [3][4] |
| Taurolidine-Citrate | Hemodialysis Patients | Not directly reported in episodes/1000 days | 16% less than heparin | [5] |
| Taurolidine-based solutions | General | Significantly lower vs. heparin | 66% (meta-analysis) | [6] |
| 30% Trisodium Citrate | Hemodialysis Patients | 1.1 | 73% (compared to 4.1 for heparin in the same study) |
Table 2: In Vitro Antimicrobial and Anti-Biofilm Efficacy (Log Reduction of Viable Microorganisms)
| Catheter Lock Solution | Microorganism | Exposure Time | Log Reduction vs. Control | Citation(s) |
| Taurolidine-Citrate | Staphylococcus aureus | 24 hours | 6.0 | [1] |
| Taurolidine-Citrate | Staphylococcus epidermidis | 24 hours | 4.8 | [1] |
| Taurolidine-Citrate | Enterococcus faecalis | 24 hours | 4.6 | [1] |
| Taurolidine-Citrate | Candida albicans | 24 hours | 4.2 (at 13,500 mg/L) | [1] |
| Heparin | Staphylococcus aureus | 24 hours | 1.7 | [1] |
| Heparin | Staphylococcus epidermidis | 24 hours | 1.4 | [1] |
| Heparin | Enterococcus faecalis | 24 hours | 2.0 | [1] |
| 2% Taurolidine | Staphylococcus aureus | Not specified | >5 log10 | [7] |
| 2% Taurolidine | Pseudomonas aeruginosa | Not specified | >5 log10 | [7] |
| 2% Taurolidine | Candida albicans | Not specified | >5 log10 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate catheter lock solutions.
Protocol 1: In Vitro Biofilm Eradication Assay
-
Biofilm Formation:
-
Sterile catheter segments (e.g., silicone) are incubated in a solution containing a specific microorganism (e.g., S. aureus, C. albicans) at a defined concentration (e.g., 10^7 CFU/mL).
-
The incubation is carried out for a period sufficient to allow for mature biofilm formation (e.g., 24-48 hours) at 37°C.[8]
-
Following incubation, the catheter segments are gently rinsed with a sterile solution (e.g., phosphate-buffered saline - PBS) to remove non-adherent, planktonic cells.[8]
-
-
Application of Catheter Lock Solution:
-
The biofilm-coated catheter segments are then immersed in the test catheter lock solution (e.g., this compound, heparin, ethanol) for a specified duration (e.g., 2, 4, or 24 hours).[1]
-
-
Quantification of Viable Microorganisms:
-
After exposure, the catheter segments are removed from the lock solution and rinsed again with sterile PBS to remove any residual solution.
-
To dislodge the biofilm, the catheter segments are subjected to sonication in a sterile broth.[1]
-
The resulting suspension is serially diluted and plated on appropriate agar (B569324) plates.
-
The plates are incubated, and the number of colony-forming units (CFU) is counted to determine the number of viable microorganisms remaining in the biofilm.
-
Log reduction is calculated by comparing the CFU counts from the treated segments to the control (untreated) segments.
-
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
-
Biofilm Growth:
-
A specialized 96-well plate with pegs on the lid is used. The pegs provide a surface for biofilm formation.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The lid with the pegs is placed on the plate, and the plate is incubated to allow biofilm formation on the pegs.[9]
-
-
Antimicrobial Challenge:
-
After incubation, the peg lid is removed and rinsed to remove planktonic bacteria.
-
The lid is then placed onto a new 96-well plate where each well contains a different concentration of the antimicrobial agent being tested.[9]
-
-
Recovery and Viability Assessment:
-
Following exposure to the antimicrobial agent for a set period, the peg lid is rinsed again and placed into a new plate containing a recovery medium.
-
The entire apparatus is sonicated to detach the biofilm from the pegs into the recovery medium.[9]
-
The plate is then incubated to allow for the growth of any surviving microorganisms.
-
The MBEC is determined as the lowest concentration of the antimicrobial agent that prevents the regrowth of bacteria from the treated biofilm.[9]
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms of action and experimental workflows.
Conclusion
The selection of an optimal catheter lock solution is a critical determinant in preventing catheter-related complications. The available data suggests that this compound-based solutions offer a compelling combination of broad-spectrum antimicrobial activity, anti-biofilm properties, and anticoagulation. In direct comparisons, Taurolidine-containing solutions have demonstrated superior efficacy in reducing CRBSI rates compared to heparin.[3][4][6] Furthermore, in vitro studies have consistently shown the potent ability of Taurolidine to eradicate microbial biofilms, a key factor in the pathogenesis of CRBSIs.[1][7]
While heparin remains a standard for anticoagulation, its lack of antimicrobial properties is a significant drawback. Citrate offers a dual-action alternative, though its antimicrobial efficacy may be concentration-dependent. Ethanol is a potent antimicrobial but may have concerns regarding catheter material compatibility and potential systemic effects.
For researchers and drug development professionals, the data presented underscores the potential of Taurolidine-based formulations as a platform for developing next-generation catheter lock solutions. Future research should focus on optimizing formulations, exploring synergistic combinations with other agents, and conducting large-scale clinical trials to further validate their efficacy and safety in diverse patient populations. The detailed experimental protocols provided herein offer a foundation for such investigations.
References
- 1. Antimicrobial Activity of a Novel Catheter Lock Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lhsc.on.ca [lhsc.on.ca]
- 3. defencathresources.com [defencathresources.com]
- 4. kidneynews.org [kidneynews.org]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Taurolidine Lock Solutions for the Prevention of Catheter-Related Bloodstream Infections: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Activity of a Novel Catheter Lock Solution against Bacterial and Fungal Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
Validating the Pro-Apoptotic Efficacy of Taurolidine Citrate: A Comparative Guide to Caspase Activation Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Taurolidine citrate's pro-apoptotic activity against other established apoptosis-inducing agents. We present supporting experimental data, detailed methodologies for key caspase activation assays, and visual representations of signaling pathways and experimental workflows to aid in the objective evaluation of this compound's performance.
Performance Overview: Taurolidine Citrate (B86180) in Apoptosis Induction
This compound, a derivative of the amino acid taurine, has demonstrated notable anti-neoplastic properties by inducing programmed cell death, or apoptosis, in various cancer cell lines. Its mechanism of action involves the activation of the caspase cascade, a critical component of the apoptotic signaling pathway. This guide compares the efficacy of this compound with well-known apoptosis inducers: Doxorubicin, Etoposide, and Staurosporine.
Quantitative Data Summary
The following tables summarize the cytotoxic and pro-apoptotic effects of this compound and its alternatives across different cancer cell lines. It is important to note that the experimental conditions, such as cell lines, concentrations, and incubation times, may vary between studies, warranting careful interpretation of the comparative data.
Table 1: Cytotoxicity (IC50) of this compound and Alternatives in Various Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Exposure Time (hours) |
| Taurolidine | HT29 (Colon) | ~250[1] | 24[1] |
| Chang Liver | ~250[1] | 24[1] | |
| HT1080 (Fibrosarcoma) | ~100[1] | 24[1] | |
| AsPC-1 (Pancreatic) | >250[1] | 24[1] | |
| BxPC-3 (Pancreatic) | ~1000[1] | 24[1] | |
| SK-N-BE(2)-M17 (Neuroblastoma) | Not specified | - | |
| SK-N-SH (Neuroblastoma) | Not specified | - | |
| Doxorubicin | MCF-7 (Breast) | 0.25[2] | 48[2] |
| MDA-MB-231 (Breast) | Not specified | - | |
| Etoposide | K562 (Leukemia) | 5-10[3] | 1[3] |
| HL-60 (Leukemia) | 5-10[3] | 1[3] | |
| U937 (Lymphoma) | Not specified | - | |
| Staurosporine | NIH3T3 (Fibroblast) | Not specified | - |
Table 2: Pro-Apoptotic Activity of this compound and Alternatives
| Compound | Cell Line | Concentration (µM) | Apoptosis (%) | Necrosis (%) | Exposure Time (hours) |
| Taurolidine | HT29 (Colon) | 250[1] | Significant increase[1] | Minimal[1] | 24[1] |
| Chang Liver | 250[1] | Significant increase[1] | Significant increase[1] | 24[1] | |
| HT1080 (Fibrosarcoma) | 100[1] | Pronounced increase[1] | Minimal[1] | 24[1] | |
| BxPC-3 (Pancreatic) | 1000[1] | Significant increase[1] | Significant increase[1] | 24[1] | |
| Doxorubicin & Taurolidine | Canine Osteosarcoma | Various | Increased toxicity with combination[4] | - | - |
| Etoposide | MEFs | 1.5[3] | ~22[3] | - | 18[3] |
| MEFs | 15[3] | ~60[3] | - | 18[3] | |
| MEFs | 150[3] | ~65[3] | - | 18[3] | |
| Staurosporine | L1210/S (Leukemia) | 5 | >10-fold caspase-3 activity increase[5] | - | 3[5] |
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms and methodologies discussed, the following diagrams are provided in Graphviz DOT language.
Caption: this compound-induced apoptosis pathway.
Caption: Workflow for a luminescent caspase-3/7 assay.
Caption: Comparison of apoptosis induction mechanisms.
Experimental Protocols
Detailed methodologies for the key caspase activation assays are provided below to ensure reproducibility and accurate comparison.
Protocol 1: Luminescent Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7)
This protocol is adapted from commercially available kits and provides a sensitive, homogeneous "add-mix-measure" format for quantifying caspase-3 and -7 activities.[6][7]
Materials:
-
White-walled 96-well plates suitable for luminescence measurements
-
Cells of interest
-
This compound and other test compounds
-
Caspase-Glo® 3/7 Reagent (Buffer and Substrate)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a white-walled 96-well plate at a density appropriate for the cell type and incubation time. Allow cells to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound, alternative compounds, and vehicle control. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired period (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.
-
Reagent Addition: Allow the 96-well plate to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents of the wells on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence of the blank wells (medium only) from all other readings. Calculate the fold change in caspase activity by dividing the average luminescence of treated wells by the average luminescence of the vehicle control wells.
Protocol 2: Colorimetric Caspase-8 Activity Assay
This protocol is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after cleavage from a labeled substrate (e.g., IETD-pNA).[8][9]
Materials:
-
96-well microplate
-
Cells of interest
-
This compound and other test compounds
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT (1M)
-
Caspase-8 substrate (IETD-pNA)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Induce Apoptosis: Treat cells with this compound, alternative compounds, and appropriate controls for the desired time.
-
Cell Lysis:
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Preparation:
-
Dilute each lysate to a concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer in a 96-well plate.
-
Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM.
-
Add 50 µL of the 2X Reaction Buffer to each lysate sample.
-
-
Substrate Addition: Add 5 µL of the 4 mM IETD-pNA substrate to each well (final concentration 200 µM).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-8 activity by comparing the absorbance of the treated samples to the uninduced control.
Protocol 3: Fluorometric Caspase-9 Activity Assay
This assay is based on the detection of a fluorescent compound (e.g., AFC) after cleavage from a labeled substrate (e.g., LEHD-AFC).[10]
Materials:
-
Black 96-well microplate
-
Cells of interest
-
This compound and other test compounds
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT (1M)
-
Caspase-9 substrate (LEHD-AFC)
-
Fluorometer with 400 nm excitation and 505 nm emission filters
Procedure:
-
Induce Apoptosis: Treat cells as described in the colorimetric assay protocol.
-
Cell Lysis: Prepare cell lysates as described in the colorimetric assay protocol.
-
Assay Preparation:
-
Add 50-200 µg of protein lysate in 50 µL of Cell Lysis Buffer to each well of a black 96-well plate.
-
Prepare the 2X Reaction Buffer with 10 mM DTT.
-
Add 50 µL of the 2X Reaction Buffer to each sample.
-
-
Substrate Addition: Add 5 µL of the 1 mM LEHD-AFC substrate to each well (final concentration 50 µM).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence using a fluorometer with excitation at 400 nm and emission at 505 nm.
-
Data Analysis: Determine the fold-increase in caspase-9 activity by comparing the fluorescence of the treated samples to the uninduced control.
Conclusion
This compound demonstrates significant pro-apoptotic activity through the activation of both intrinsic and extrinsic caspase pathways. The provided quantitative data, while not from a single head-to-head study, suggests that its efficacy is comparable to other well-established apoptosis inducers, though the effective concentrations and cellular responses can be cell-line dependent. The detailed protocols and visual diagrams in this guide offer a robust framework for researchers to design and execute their own comparative studies to further validate the pro-apoptotic potential of this compound in specific preclinical models.
References
- 1. Comparative analysis of cell death induction by Taurolidine in different malignant human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in Doxorubicin-Induced Apoptotic Signaling in Adult and Immature Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. promega.com [promega.com]
- 8. Caspase-8 Assay Kit (Colorimetric) (ab39700) | Abcam [abcam.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Caspase 9 Assay Kit (Fluorometric) (ab65607) | Abcam [abcam.com]
Taurolidine Citrate: A Head-to-Head Clinical and Preclinical Comparison with Established Antiseptics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiseptic agents, the pursuit of a compound that combines potent antimicrobial and anti-biofilm efficacy with minimal host cell toxicity is paramount. Taurolidine (B130013) citrate (B86180) has emerged as a promising candidate, distinguished by its unique mechanism of action and favorable safety profile. This guide provides an objective, data-driven comparison of Taurolidine citrate with established antiseptics such as povidone-iodine and chlorhexidine (B1668724), focusing on antimicrobial performance, cytotoxicity, and mechanisms of action.
Mechanism of Action: A Fundamental Distinction
The antimicrobial activity of this compound stems from its chemical structure. It is a derivative of the amino acid taurine (B1682933) and acts as a methylol donor.[1][2] Upon contact with biological surfaces, Taurolidine breaks down to release active methylol groups. These highly reactive molecules covalently bind to the primary amino and hydroxyl groups on microbial cell wall components, such as murein in bacteria and chitin (B13524) in fungi.[1][2] This interaction leads to the disruption of the microbial cell wall and subsequent cell death. A key advantage of this mechanism is the low likelihood of inducing microbial resistance, as it targets fundamental structural components of the microorganisms.[1]
In contrast, established antiseptics operate through different mechanisms:
-
Povidone-iodine: This iodophor releases free iodine, which is a potent oxidizing agent. The free iodine rapidly penetrates microbial cell membranes and oxidizes key cellular components, including proteins, nucleotides, and fatty acids, leading to cell death.[3][4][5][6]
-
Chlorhexidine: As a cationic biguanide, chlorhexidine is positively charged and is attracted to the negatively charged microbial cell surface. It disrupts the integrity of the cell membrane, causing leakage of intracellular components.[7][8] At higher concentrations, it can cause coagulation of the cytoplasm.[9]
dot
Caption: Mechanisms of Action of this compound and Established Antiseptics.
Antimicrobial Efficacy: A Quantitative Comparison
The broad-spectrum antimicrobial activity of this compound has been demonstrated against a wide range of bacteria and fungi, including antibiotic-resistant strains.[1][10] The following tables summarize the available quantitative data comparing the antimicrobial efficacy of this compound with povidone-iodine and chlorhexidine.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Antiseptic | Organism | MIC Range (mg/L) | Reference |
| Taurolidine | Gram-positive bacteria | 1000 - 2000 | [1] |
| Gram-negative bacteria | 1000 - 2000 | [1] | |
| Staphylococcus aureus (MRSA) | ≤ 1250 | [11] | |
| Enterococcus faecium (VRE) | ≤ 1250 | [11] | |
| Periodontopathic species | 310 | [12] | |
| Chlorhexidine | Periodontopathic species | Varies (Increased with serum) | [13] |
Table 2: Bactericidal/Fungicidal Activity (Log Reduction)
| Antiseptic | Organism | Concentration | Exposure Time | Log Reduction | Reference |
| This compound | S. aureus | 675 mg/L | 24 h | >2 | [14] |
| S. epidermidis | 675 mg/L | 24 h | >3 | [14] | |
| P. aeruginosa | 675 mg/L | 24 h | >5 | [14] | |
| E. faecalis | 675 mg/L | 24 h | >4 | [14] | |
| C. albicans | 13,500 mg/L | 24 h | 4.2 | [14] | |
| Taurolidine (1.6%) | Periodontopathic species | 1.6% | 2 h | 99.08% kill rate | [13] |
| Chlorhexidine | Periodontopathic species | Varies | 2 h | Reduced kill rate in serum | [13] |
Anti-Biofilm Performance: A Critical Advantage
Bacterial and fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents. This compound has demonstrated potent activity in both preventing biofilm formation and eradicating established biofilms.[1]
Table 3: Anti-Biofilm Efficacy
| Antiseptic | Biofilm Organism(s) | Key Findings | Reference |
| This compound | Candida species | Did not fully eradicate biofilm by 60 min | [15][16] |
| Taurolidine | Mixed-species (periodontal) | 3 log10 reduction in 4.5-day old biofilm | [12] |
| P. gingivalis | 5 log10 reduction in 4.5-day old biofilm | [12] | |
| A. actinomycetemcomitans | 7 log10 reduction in 4.5-day old biofilm | [12] | |
| Various bacteria and fungi | Effectively prevents biofilm formation | [1] | |
| Povidone-iodine | S. aureus, P. aeruginosa | Effective against mature biofilms | [4] |
| Chlorhexidine | Various bacteria | Disrupts biofilm structure | [4] |
Cytotoxicity Profile: A Measure of Biocompatibility
An ideal antiseptic should exhibit high toxicity towards microbes while demonstrating low toxicity to host cells, thereby not impeding the wound healing process. In vitro studies have consistently shown Taurolidine to be less cytotoxic to human cells compared to chlorhexidine.
Table 4: In Vitro Cytotoxicity Data
| Antiseptic | Cell Type | Key Findings | Reference |
| Taurolidine | Human Gingival Fibroblasts, SaOS-2 cells | Similar cytotoxicity to pure water; significantly less toxic than chlorhexidine. | [17] |
| Chlorhexidine | Human Gingival Fibroblasts, SaOS-2 cells | Highest cytotoxicity compared to taurolidine and pure water. | [17] |
| Human Keratinocytes and Fibroblasts | Uniformly toxic at 0.05%. | [18] | |
| Human Keratinocytes and Fibroblasts | Significantly reduced viability and inhibited migration. | [19] | |
| Human Gingival Fibroblasts, HaCaT Keratinocytes | Concentration- and time-dependent cytotoxicity. | [20] | |
| Povidone-iodine | Human Fibroblasts | Cytotoxic, but less so than chlorhexidine in some studies. | [21] |
| Human Keratinocytes and Fibroblasts | Significantly reduced fibroblast viability and inhibited migration. | [19] |
dot
Caption: Experimental Workflows for Antiseptic Performance Evaluation.
Experimental Protocols: Standardized Methodologies
To ensure the reliability and reproducibility of the presented data, standardized experimental protocols are employed for evaluating the performance of antiseptic agents.
Antimicrobial Susceptibility Testing (CLSI Guidelines)
The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[9][22][23][24][25]
-
Broth Microdilution Method for MIC Determination:
-
A standardized inoculum of the test microorganism is prepared.
-
Serial twofold dilutions of the antiseptic agent are made in a liquid growth medium in a microtiter plate.
-
Each well is inoculated with the microbial suspension.
-
The plate is incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the antiseptic that completely inhibits visible growth of the microorganism.
-
-
Time-Kill Assay for Bactericidal/Fungicidal Activity:
-
A standardized suspension of the microorganism is prepared.
-
The antiseptic at a specific concentration is added to the suspension.
-
Aliquots are removed at predetermined time intervals (e.g., 0, 2, 4, 6, 24 hours).
-
The antiseptic is neutralized, and the surviving microorganisms are quantified by plating on agar.
-
The log reduction in viable organisms over time is calculated compared to the initial inoculum.
-
Biofilm Efficacy Testing (ASTM International Standards)
ASTM International provides standardized test methods for evaluating the efficacy of disinfectants against biofilms.[26][27][28][29][30]
-
CDC Biofilm Reactor Method (ASTM E3161 and E2871):
-
Biofilms of the test organism (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) are grown on standardized coupons within a CDC biofilm reactor under controlled conditions to simulate various environments.[27][30]
-
The coupons with mature biofilms are aseptically removed and placed in individual tubes.
-
The coupons are exposed to the antiseptic solution for a specified contact time.
-
The action of the antiseptic is stopped by adding a neutralizer.
-
The biofilm is physically removed from the coupon (e.g., by vortexing and sonication).
-
The number of viable bacteria is determined by serial dilution and plating.
-
The log reduction in viable bacteria is calculated by comparing the results from the treated coupons to untreated control coupons.
-
In Vitro Cytotoxicity Testing (OECD Guidelines)
The Organisation for Economic Co-operation and Development (OECD) provides guidelines for chemical testing, including cytotoxicity assays.[31][32][33][34][35]
-
Neutral Red Uptake (NRU) Assay or MTT Assay:
-
Human cell lines (e.g., fibroblasts, keratinocytes) are cultured to confluence in microtiter plates.
-
The cells are exposed to various concentrations of the antiseptic agent for a defined period.
-
The test solution is removed, and the cells are incubated with a solution containing either Neutral Red dye (which is taken up by viable cells) or MTT (which is metabolically reduced by viable cells).
-
The amount of dye taken up or formazan (B1609692) produced is quantified using a spectrophotometer.
-
Cell viability is expressed as a percentage relative to untreated control cells.
-
Conclusion
This compound presents a compelling profile as an antiseptic agent. Its unique mechanism of action, which targets fundamental microbial structures, is associated with a low risk of resistance development. The available data suggests that this compound possesses broad-spectrum antimicrobial and anti-biofilm activity. Crucially, in vitro studies indicate a superior safety profile with lower cytotoxicity to human cells compared to established antiseptics like chlorhexidine. This combination of potent efficacy and high biocompatibility positions this compound as a significant candidate for a wide range of clinical applications where effective and safe antisepsis is critical. Further head-to-head clinical trials are warranted to fully elucidate its comparative performance in diverse clinical settings.
References
- 1. Taurolidine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Taurolidine? [synapse.patsnap.com]
- 3. What is the mechanism of Povidone-Iodine? [synapse.patsnap.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The mechanism of action of chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. darvashco.com [darvashco.com]
- 10. Activities of taurolidine in vitro and in experimental enterococcal endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Taurolidine: in vitro activity against multiple-antibiotic-resistant, nosocomially significant clinical isolates of Staphylococcus aureus, Enterococcus faecium, and diverse Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-vitro activity of taurolidine on single species and a multispecies population associated with periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Activity of a Novel Catheter Lock Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Efficacies of Antimicrobial Catheter Lock Solutions for Fungal Biofilm Eradication in an in Vitro Model of Catheter-Related Fungemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of taurolidine and chlorhexidine on SaOS-2 cells and human gingival fibroblasts grown on implant surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxicity testing of topical antimicrobial agents on human keratinocytes and fibroblasts for cultured skin grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity and Wound Closure Evaluation in Skin Cell Lines after Treatment with Common Antiseptics for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Insights into the Cytotoxicity and Irritant Potential of Chlorhexidine Digluconate: An In Vitro and In Ovo Safety Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 23. goums.ac.ir [goums.ac.ir]
- 24. iacld.com [iacld.com]
- 25. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 26. ASTM E2871-21. Test Method for Determining Disinfectant Efficacy Against Biofilm Grown in the CDC Biofilm Reactor Using the Single Tube Method. - IVAMI [ivami.com]
- 27. microchemlab.com [microchemlab.com]
- 28. microbe-investigations.com [microbe-investigations.com]
- 29. store.astm.org [store.astm.org]
- 30. epa.gov [epa.gov]
- 31. oecd.org [oecd.org]
- 32. oecd.org [oecd.org]
- 33. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 34. tsar.jrc.ec.europa.eu [tsar.jrc.ec.europa.eu]
- 35. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Synergistic Power of Taurolidine Citrate: A New Frontier in Combating Antibiotic-Resistant Biofilms
For Immediate Release
In the ongoing battle against antibiotic resistance, the ability of bacteria to form resilient biofilms presents a formidable challenge. These complex microbial communities are notoriously difficult to eradicate with conventional antibiotic therapies, leading to persistent and recurrent infections. This guide explores the promising synergistic anti-biofilm effects of Taurolidine citrate (B86180) when combined with traditional antibiotics, offering a beacon of hope for researchers, scientists, and drug development professionals. By examining the available experimental data and detailed methodologies, we aim to provide a comprehensive overview of this emerging therapeutic strategy.
Unveiling the Synergy: Data-Driven Insights
While research into the synergistic effects of Taurolidine citrate with a broad range of antibiotics is still an evolving field, preliminary studies have shown significant potential. A key investigation into the combination of Taurolidine with the chelating agent EDTA against Pseudomonas aeruginosa biofilms provides a compelling case for the efficacy of such combination therapies.
Below is a summary of the quantitative data from a study by Muscia et al. (2021), which highlights the enhanced anti-biofilm activity of Taurolidine when used in conjunction with EDTA. This data serves as a critical reference point for the potential synergistic interactions of this compound with other antimicrobial agents.
Table 1: Synergistic Anti-Biofilm Effect of Taurolidine and EDTA against Pseudomonas aeruginosa
| Treatment Group | Concentration | Biofilm Viability (Relative Light Units - RLU) | Log Reduction in Biofilm Viability |
| Control (Untreated) | - | 1.2 x 10^7 | - |
| Taurolidine | 0.03% | 5.0 x 10^4 | 2.38 |
| EDTA | 2.5% | 8.0 x 10^5 | 1.17 |
| Taurolidine + EDTA | 0.03% + 2.5% | < 1.0 x 10^3 (Barely Detectable) | > 4.08 |
Data adapted from Muscia, M. D., et al. (2021). EDTA and Taurolidine Affect Pseudomonas aeruginosa Virulence In Vitro—Impairment of Secretory Profile and Biofilm Production onto Peritoneal Dialysis Catheters. Microbiology Spectrum.[1]
The data clearly demonstrates that the combination of Taurolidine and EDTA results in a significantly greater reduction in biofilm viability than either agent alone, indicating a strong synergistic effect.
The Science Behind the Synergy: Mechanism of Action
Taurolidine's primary mechanism of action is the disruption of the microbial cell wall.[2][3] It is a taurine (B1682933) derivative that releases active methylol groups, which irreversibly bind to the peptidoglycan and lipopolysaccharide components of bacterial cell walls. This action leads to cell lysis and death. The addition of a chelating agent like citrate or EDTA can potentiate this effect by sequestering divalent cations (e.g., Ca2+, Mg2+) that are essential for maintaining the integrity of the biofilm matrix and the outer membrane of Gram-negative bacteria. This destabilization of the biofilm structure allows for enhanced penetration and efficacy of Taurolidine and potentially other co-administered antibiotics.
Caption: Proposed mechanism of synergistic anti-biofilm action.
Rigorous Evaluation: Experimental Protocols
To facilitate further research and comparative studies, this section outlines the detailed methodologies for key experiments used to evaluate the synergistic anti-biofilm effects of this compound with antibiotics.
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay is a standard method for determining the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Protocol:
-
Biofilm Formation:
-
Bacterial strains are cultured overnight in an appropriate growth medium (e.g., Tryptic Soy Broth).
-
The culture is diluted to a standardized concentration (e.g., 10^7 CFU/mL).
-
150 µL of the standardized bacterial suspension is added to each well of a 96-well microtiter plate.
-
A Calgary Biofilm Device (CBD) lid, with 96 pegs, is placed into the microtiter plate.
-
The plate is incubated for 24-48 hours at 37°C to allow for biofilm formation on the pegs.
-
-
Antimicrobial Challenge:
-
The CBD lid is removed, and the pegs are gently rinsed with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
A new 96-well plate is prepared with serial dilutions of this compound, the test antibiotic, and their combinations.
-
The CBD lid with the established biofilms is placed into the challenge plate.
-
The plate is incubated for a specified period (e.g., 24 hours) at 37°C.
-
-
Biofilm Eradication Assessment:
-
Following the challenge, the CBD lid is removed, and the pegs are rinsed again with PBS.
-
The pegs are then placed in a recovery plate containing fresh growth medium.
-
The recovery plate is sonicated to dislodge the remaining viable bacteria from the pegs.
-
The turbidity of the wells in the recovery plate is measured after 24 hours of incubation. The MBEC is the lowest concentration of the antimicrobial agent that prevents bacterial regrowth.
-
Checkerboard Assay for Synergy Testing
The checkerboard assay is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
Protocol:
-
Plate Preparation:
-
A 96-well microtiter plate is prepared with serial dilutions of this compound along the rows and the test antibiotic along the columns.
-
This creates a matrix of wells containing various concentrations of both agents in combination.
-
-
Inoculation and Incubation:
-
A standardized bacterial suspension is prepared as described for the MBEC assay.
-
Each well is inoculated with the bacterial suspension.
-
The plate is incubated for 24 hours at 37°C.
-
-
FIC Index Calculation:
-
The minimum inhibitory concentration (MIC) of each agent alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.
-
The FIC index is calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B where: FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone) FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
-
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Caption: Workflow for assessing anti-biofilm synergy.
The Path Forward: A Call for Further Investigation
The available evidence strongly suggests that this compound, in combination with other antimicrobial agents, holds significant promise for the treatment of biofilm-associated infections. However, the field is ripe for further exploration. There is a critical need for more extensive studies investigating the synergistic effects of this compound with a wider range of antibiotics against diverse bacterial and fungal biofilms. Such research will be instrumental in elucidating the full therapeutic potential of this combination therapy and paving the way for its clinical application.
The detailed experimental protocols provided in this guide offer a standardized framework for conducting these vital investigations. By fostering a collaborative and data-driven approach, the scientific community can accelerate the development of novel anti-biofilm strategies and provide new hope for patients battling persistent infections.
References
- 1. EDTA and Taurolidine Affect Pseudomonas aeruginosa Virulence In Vitro-Impairment of Secretory Profile and Biofilm Production onto Peritoneal Dialysis Catheters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergy of different antibiotic combinations in biofilms of Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Taurolidine Citrate: A Comparative Analysis of its Anticancer Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
In the ongoing quest for novel and effective cancer therapeutics, Taurolidine (B130013) citrate (B86180) has emerged as a promising agent with demonstrated anticancer properties. This guide provides a comprehensive cross-validation of the anticancer effects of Taurolidine citrate in various cancer cell lines, offering a comparative analysis of its potency and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively involved in oncology research.
Abstract
Taurolidine, a derivative of the amino acid taurine, has been shown to exhibit a broad spectrum of antineoplastic activities. This guide synthesizes experimental data from multiple studies to provide a comparative overview of this compound's efficacy. The data presented herein focuses on its cytotoxic and pro-apoptotic effects on a range of cancer cell lines, including those from neuroblastoma, colon, liver, fibrosarcoma, and pancreatic cancers. The primary mechanism of action involves the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, characterized by the activation of key caspase enzymes and modulation of the Bcl-2 family of proteins.
Comparative Efficacy of this compound: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for Taurolidine in several human cancer cell lines, providing a basis for comparing its cytotoxic effects.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| SK-N-BE(2)-M17 | Neuroblastoma | 24 | 126 | |
| SK-N-BE(2)-M17 | Neuroblastoma | 48 | 51 | |
| SK-N-AS | Neuroblastoma | 24 | 353 | |
| SK-N-AS | Neuroblastoma | 48 | 274 | |
| SH-EP TET21N | Neuroblastoma | 24 | 152 | |
| SK-N-SH | Neuroblastoma | 24 | 289 | |
| HT29 | Colon Carcinoma | 24 | ~250 | [1] |
| Chang Liver | Liver Cancer | 24 | <250 | [1] |
| HT1080 | Fibrosarcoma | 24 | <250 | [1] |
| AsPC-1 | Pancreatic Cancer | 24 | >250 | [1] |
| BxPC-3 | Pancreatic Cancer | 24 | <250* | [1] |
*Note: For HT29, Chang Liver, HT1080, AsPC-1, and BxPC-3 cell lines, significant inhibition of proliferation and induction of apoptosis were observed at 250 µM, suggesting the IC50 is around or below this concentration.[1]
Mechanism of Action: Induction of Apoptosis
This compound's primary anticancer effect is the induction of programmed cell death, or apoptosis. This is achieved through the activation of two major signaling pathways: the intrinsic and extrinsic pathways.
Signaling Pathways of Taurolidine-Induced Apoptosis
Caption: this compound induces apoptosis via both extrinsic and intrinsic pathways.
Experimental Protocols
To ensure the reproducibility of the findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on cancer cells in a 96-well format.[2][3][4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control with the same final concentration of the solvent used for the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Caption: Workflow for determining IC50 using the MTT assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the steps for detecting apoptosis in this compound-treated cells using flow cytometry.[5][6]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with the desired concentrations of this compound for the specified time. Include an untreated control.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Western Blot Analysis
This protocol is for the detection of key apoptosis-related proteins in cells treated with this compound.[7][8][9]
Materials:
-
This compound-treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, -8, -9)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in protein lysis buffer and quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.
-
Conclusion
The compiled data indicates that this compound is a potent inducer of apoptosis across a variety of cancer cell lines, albeit with varying efficacy. Its ability to activate both the intrinsic and extrinsic apoptotic pathways underscores its potential as a broad-spectrum anticancer agent. The provided experimental protocols offer a standardized framework for further investigation and cross-validation of these findings. Future research should focus on expanding the panel of cell lines tested and elucidating the finer molecular details of its signaling pathways to better predict clinical responses and identify potential synergistic drug combinations.
References
- 1. The antibacterial drug taurolidine induces apoptosis by a mitochondrial cytochrome c-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. Taurolidine induces apoptosis of murine melanoma cells in vitro and in vivo by modulation of the Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Western blot analysis of the expression of Bcl-2, c-myc, AKT, p-Akt, p-NF-κB in Jurkat EL4 and Hut78 cells treated with 60 µg/ml solvent control or 13-MTD for 2, 6, 12, 24 h. - Public Library of Science - Figshare [plos.figshare.com]
- 9. edspace.american.edu [edspace.american.edu]
Comparative Proteomic Analysis of Cancer Cells Treated with Taurolidine Citrate versus Conventional Chemotherapeutics
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Taurolidine (B130013), a derivative of the amino acid taurine, has demonstrated broad-spectrum anti-neoplastic properties in various cancer cell lines.[1][2] Its multifaceted mechanism of action, which includes the induction of apoptosis and inhibition of angiogenesis, makes it a compelling agent for cancer therapy.[1] This guide provides a comparative analysis of the proteomic and transcriptomic effects of Taurolidine citrate (B86180) on cancer cells against established chemotherapeutic agents such as 5-Fluorouracil (5-FU), Cisplatin, and Doxorubicin. Due to the limited availability of direct comparative proteomic studies for Taurolidine, this guide synthesizes data from transcriptomic analyses of Taurolidine-treated cells and proteomic studies of cells treated with conventional chemotherapeutics to offer a comprehensive overview for researchers.
Comparative Analysis of Cellular Responses
The cellular response to anti-cancer agents is complex and varies significantly depending on the drug's mechanism of action and the specific cancer cell line. While Taurolidine citrate's primary anti-cancer effect is the induction of programmed cell death (apoptosis), conventional chemotherapeutics like 5-FU, Cisplatin, and Doxorubicin act through different mechanisms, leading to distinct proteomic signatures.
This compound: A Multi-Pathway Approach to Apoptosis
Gene expression analysis of cancer cells treated with Taurolidine reveals a significant impact on genes involved in cell death, proliferation, and the cell cycle.[3] Notably, Taurolidine treatment leads to the upregulation of pro-apoptotic transcription factors and genes associated with the endoplasmic reticulum (ER) stress response and mitochondrial apoptotic pathways.[3] This suggests that Taurolidine induces apoptosis through a multi-pronged attack on the cancer cell's survival machinery.
Conventional Chemotherapeutics: DNA Damage and Cellular Stress
In contrast, conventional agents like Cisplatin and 5-FU primarily induce cell death by causing DNA damage and inhibiting DNA synthesis. Proteomic analyses of cells treated with these drugs show an upregulation of proteins involved in DNA repair, cell cycle arrest, and apoptosis.[4] Doxorubicin, another widely used chemotherapeutic, intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and the generation of reactive oxygen species (ROS).[5]
Data Presentation: A Comparative Overview of Affected Proteins
The following tables summarize the key proteins and pathways affected by this compound (based on gene expression data) and the selected conventional chemotherapeutic agents (based on proteomic studies).
Table 1: Key Genes and Proteins Modulated by this compound in Cancer Cells [3]
| Protein/Gene Family | Specific Members | Observed Effect | Implicated Pathway |
| Pro-apoptotic Transcription Factors | EGR1, ATF3 | Upregulation | Apoptosis, Cellular Stress Response |
| ER Stress Response | PPP1R15A | Upregulation | Unfolded Protein Response, Apoptosis |
| Ubiquitination | TRAF6 | Upregulation | Signal Transduction, Apoptosis |
| Mitochondrial Apoptosis | PMAIP1 (NOXA) | Upregulation | Intrinsic Apoptosis |
Table 2: Key Proteins Modulated by 5-Fluorouracil in Colorectal Cancer Cells
| Protein | Observed Effect | Implicated Pathway | Reference |
| Thymidylate Synthase (TS) | Downregulation (in sensitive cells) | DNA Synthesis and Repair | N/A |
| p53 | Upregulation | Cell Cycle Arrest, Apoptosis | N/A |
| Cyclin-dependent kinase inhibitor 1A (CDKN1A/p21) | Upregulation | Cell Cycle Arrest | N/A |
| Bcl-2-associated X protein (Bax) | Upregulation | Intrinsic Apoptosis | N/A |
Table 3: Key Proteins Modulated by Cisplatin in Ovarian Cancer Cells [4]
| Protein | Observed Effect | Implicated Pathway |
| High mobility group box 1 (HMGB1) | Upregulation | DNA Damage Recognition |
| p53 | Upregulation | Cell Cycle Arrest, Apoptosis |
| Caspase-3 | Activation | Apoptosis Execution |
| Bcl-2 | Downregulation | Intrinsic Apoptosis |
Table 4: Key Proteins Modulated by Doxorubicin in Breast Cancer Cells [5]
| Protein | Observed Effect | Implicated Pathway |
| Topoisomerase II | Inhibition | DNA Replication and Repair |
| Histone H2AX (gamma-H2AX) | Upregulation | DNA Damage Response |
| Cytochrome c | Release from Mitochondria | Intrinsic Apoptosis |
| Caspase-9 | Activation | Intrinsic Apoptosis |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of the test compound (this compound or other chemotherapeutics) and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Proteomic Analysis: 2D-Difference Gel Electrophoresis (2D-DIGE)
2D-DIGE is a form of 2D gel electrophoresis that allows for the comparison of multiple protein samples on the same gel.
-
Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Labeling: Label protein extracts with spectrally distinct fluorescent dyes (e.g., Cy2, Cy3, Cy5). A pooled internal standard labeled with one dye is used for normalization.
-
Isoelectric Focusing (IEF): Run the labeled protein mixture on an IEF strip to separate proteins based on their isoelectric point (pI).
-
SDS-PAGE: Equilibrate the IEF strip and run it on a large format SDS-PAGE gel to separate proteins based on their molecular weight.
-
Image Acquisition: Scan the gel at different wavelengths to visualize the fluorescently labeled protein spots.
-
Image Analysis: Use specialized software to quantify and compare the protein spot intensities between samples.
-
Protein Identification: Excise differentially expressed protein spots from a preparative gel, digest with trypsin, and identify the proteins using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).
Proteomic Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for identifying and quantifying proteins in complex mixtures.
-
Protein Extraction and Digestion: Extract proteins from treated and control cells and digest them into peptides using trypsin.
-
Liquid Chromatography (LC) Separation: Separate the peptide mixture using a high-performance liquid chromatography (HPLC) system, typically with a reversed-phase column.
-
Mass Spectrometry (MS) Analysis: Eluted peptides are ionized (e.g., by electrospray ionization) and introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan).
-
Tandem Mass Spectrometry (MS/MS): Selected peptides are fragmented, and the mass-to-charge ratios of the fragment ions are measured (MS/MS scan).
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptide sequences and, consequently, the proteins present in the sample. Quantitative analysis can be performed using label-free or label-based methods.
Signaling Pathways and Experimental Workflows
Taurolidine-Induced Apoptosis Pathways
Taurolidine is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Intrinsic apoptosis pathway induced by Taurolidine.
Caption: Extrinsic apoptosis pathway potentially modulated by Taurolidine.
Experimental Workflow for Comparative Proteomics
References
- 1. The evolving role of taurolidine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative analysis of cell death induction by Taurolidine in different malignant human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene expression analysis of cell death induction by Taurolidine in different malignant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Proteomic Study of MCF-7 Cell Treated with Dox and Dox-Loaded Calcium Carbonate Nanoparticles Revealed Changes in Proteins Related to Glycolysis, Actin Signalling, and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] LC-MS/MS Proteomic Study of MCF-7 Cell Treated with Dox and Dox-Loaded Calcium Carbonate Nanoparticles Revealed Changes in Proteins Related to Glycolysis, Actin Signalling, and Energy Metabolism | Semantic Scholar [semanticscholar.org]
Validating Taurolidine Citrate's Anti-Tumor Efficacy: A Comparative Guide for Patient-Derived Xenograft Studies
For Immediate Release
This guide provides a comprehensive overview of the current understanding of Taurolidine's anti-tumor efficacy and offers a detailed framework for its validation in patient-derived xenograft (PDX) models. While existing research in traditional xenograft models shows promise, a critical need exists for evaluation in PDX models, which more accurately recapitulate the heterogeneity and microenvironment of human tumors. This document is intended for researchers, scientists, and drug development professionals seeking to bridge this knowledge gap.
Executive Summary
Taurolidine (B130013), a derivative of the amino acid taurine, has demonstrated anti-neoplastic properties in various preclinical studies. Its proposed mechanisms of action include the induction of apoptosis and the inhibition of angiogenesis. However, the majority of in vivo efficacy data has been generated using cell line-derived xenograft models. To establish the clinical relevance of Taurolidine citrate (B86180) as a potential anti-tumor agent, rigorous validation in patient-derived xenograft (PDX) models is imperative. This guide summarizes the existing, non-PDX in vivo data for Taurolidine, details its known signaling pathways, and provides a standardized protocol for conducting future comparative efficacy studies in PDX models.
In Vivo Efficacy of Taurolidine (Non-PDX Models)
Currently, there is a lack of published studies evaluating the in vivo anti-tumor efficacy of Taurolidine citrate specifically in patient-derived xenograft (PDX) models. The available data comes from studies using cell line-derived xenografts. These findings, while informative, may not fully predict clinical response due to the inherent limitations of cell line models.
| Compound | Cancer Type | Xenograft Model | Dosage & Administration | Key Findings | Reference |
| Taurolidine | Human Fibrosarcoma | HT1080 cell line-derived xenografts in athymic nude mice | 30/15 mg per application (cumulative dose, 180 mg), intraperitoneally | In combination with TRAIL, significantly inhibited tumor growth. Mean tumor size of 10.9 mm² compared to 48.9 mm² in the control group.[1] | [1] |
| Taurolidine | Rat Metastatic Colorectal Tumor | DHD/K12/TRb cell line-derived xenografts in BD IX rats | 100 mg/kg, local administration | Resulted in a significant decrease in tumor burden (3±1 nodules vs. 649±101 nodules in the control group).[2] | [2] |
Mechanism of Action: Signaling Pathways
Taurolidine exerts its anti-tumor effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting the formation of new blood vessels (angiogenesis) that supply nutrients to the tumor.
Apoptosis Induction Pathway
Taurolidine has been shown to induce apoptosis through both intrinsic (mitochondrial-dependent) and extrinsic pathways. It can lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately resulting in programmed cell death.[3][4] Additionally, some studies suggest it can act on death receptors like Fas, initiating the extrinsic apoptotic pathway.[3]
References
- 1. Evaluation of the safety and efficacy of TRAIL and taurolidine use on human fibrosarcoma xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Taurolidine? [synapse.patsnap.com]
- 3. Taurolidine--a new drug with anti-tumor and anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antibacterial drug taurolidine induces apoptosis by a mitochondrial cytochrome c-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Taurolidine Citrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Taurolidine citrate (B86180), a compound utilized in various research and clinical applications. Adherence to these procedures is critical for protecting laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the substance's Safety Data Sheet (SDS). Personal Protective Equipment (PPE) is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, protective gloves, and a lab coat.[1][2] In situations with potential for dust or aerosol generation, respiratory protection may be necessary.[1][2]
-
Engineering Controls: Work in a well-ventilated area, preferably with a mechanical exhaust system.[1] A safety shower and eye bath should be readily accessible.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1] Avoid prolonged or repeated exposure.[1] Do not inhale dust or fumes.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of Taurolidine citrate is through incineration by a licensed waste disposal service.[1][2] Do not dispose of this chemical down the drain.[2]
Step 1: Waste Collection and Storage
-
Segregate Waste: Collect waste this compound, including expired or unused material and contaminated consumables (e.g., weighing boats, gloves), separately from other laboratory waste streams.
-
Containerize: Place the waste in a suitable, clearly labeled, and tightly closed container to await disposal.[2]
-
Labeling: Label the container clearly as "Hazardous Waste: this compound" and include any other information required by your institution or local regulations.
Step 2: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, sweep up the solid material.[1] Avoid actions that create dust.[1]
-
Collection: Place the swept-up material into a sealed bag or container for waste disposal.[1]
-
Decontamination: Wash the spill site thoroughly with soap and copious amounts of water after the material has been collected.[1]
Step 3: Final Disposal
-
Professional Disposal Service: The primary and recommended method for final disposal is to engage a licensed professional waste disposal company.[2]
-
Incineration: The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1][2] This procedure must be carried out in compliance with all federal, state, and local environmental regulations.[1]
Quantitative Data Summary
The Safety Data Sheets for this compound do not provide extensive quantitative data relevant to disposal procedures. The key takeaway is the classification of the substance and its handling requirements.
| Parameter | Value/Classification | Source |
| Transport Classification | Non-hazardous for transport (DOT, IATA) | [1][2] |
| Water Hazard Class | 1 (Self-assessment): slightly hazardous for water | [3] |
| Hazardous Decomposition | Emits toxic fumes (CO, CO2, NOx, SOx) under fire conditions | [1] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Taurolidine citrate
Essential Safety and Handling Guide for Taurolidine Citrate (B86180)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Taurolidine citrate. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification
This compound may present several potential hazards. It is important to note that safety data sheets (SDS) can vary, with some sources classifying it as a substance that may cause skin, eye, and respiratory irritation, and may be harmful if inhaled, swallowed, or absorbed through the skin[1][2]. Other sources classify it as a non-hazardous substance[3][4]. Given this variance, it is prudent to handle this compound with a comprehensive set of safety precautions. Under fire conditions, it may emit toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides[1].
Personal Protective Equipment (PPE)
The following personal protective equipment is essential for the safe handling of this compound.
| Protection Type | Equipment | Specification and Use |
| Eye Protection | Chemical Safety Goggles | Must be worn to protect against potential eye irritation from dust or splashes[1]. |
| Hand Protection | Protective Gloves | Inspect gloves for integrity before use. Use a proper glove removal technique to avoid skin contact. Wash and dry hands after handling the substance[1][4][5]. |
| Body Protection | Laboratory Coat | A buttoned lab coat is required for general lab work. Long pants and closed-toed shoes must be worn to prevent skin exposure[6]. |
| Chemical Apron | Recommended when there is a risk of splashes or when working with volatile or reactive solutions[6]. | |
| Respiratory Protection | Dust Mask | Not typically required, but a NIOSH-approved N95 (US) or P1 (EU) dust mask should be used if dust is generated[1][5]. For higher protection levels, approved respirator cartridges should be used[5]. |
Operational and Disposal Protocols
Follow these step-by-step procedures for handling and disposing of this compound to minimize risk and ensure regulatory compliance.
Step 1: Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a mechanical exhaust system is required[1].
-
Safety Stations: Ensure that a safety shower and an eye bath are readily accessible in the immediate work area[1].
-
PPE Inspection: Before beginning any work, thoroughly inspect all personal protective equipment for damage or contamination.
-
Review SDS: Always review the specific Safety Data Sheet for the product you are using before starting work.
Step 2: Safe Handling and Storage
-
Avoid Contact: Take measures to prevent contact with eyes, skin, and clothing. Avoid prolonged or repeated exposure[1].
-
Minimize Dust: Handle the substance carefully to avoid creating dust[1].
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling[1].
-
Storage: Keep the container tightly closed and store it in a dry, sealed place[1][5].
Step 3: Spill Management
-
Evacuate and Ventilate: In case of a spill, ensure the area is well-ventilated. Avoid raising dust[1].
-
Containment: Carefully sweep or shovel the spilled material into a suitable, closed container for disposal[5].
-
Decontamination: After the material has been collected, wash the spill site thoroughly[1].
Step 4: Disposal Plan
-
Professional Disposal: The primary method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[1][5].
-
Licensed Service: Alternatively, surplus and non-recyclable material should be offered to a licensed professional waste disposal service[5].
-
Regulatory Compliance: All disposal activities must adhere to federal, state, and local environmental regulations[1].
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product[5].
Emergency First Aid Procedures
Immediate action is critical in the event of an exposure.
-
Inhalation: Move the individual to fresh air immediately. If breathing becomes difficult, seek medical attention[1][5].
-
Skin Contact: Immediately wash the affected skin with soap and copious amounts of water[1]. Remove contaminated clothing.
-
Eye Contact: Flush eyes for at least 15 minutes with plenty of water, holding the eyelids open. Promptly consult a physician[3][5].
-
Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Call a physician for guidance[1][3]. Never give anything by mouth to an unconscious person[3].
Handling Workflow for this compound
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
